Suramin
説明
Structure
2D Structure
特性
IUPAC Name |
8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAFUQMPZJWCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H40N6O23S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
129-46-4 (hexa-hydrochloride salt) | |
| Record name | Suramin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046344 | |
| Record name | Suramin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Suramin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.72e-03 g/L | |
| Record name | Suramin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
145-63-1, 129-46-4 | |
| Record name | Suramin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Suramin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Suramin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04786 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naganol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Suramin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,8'-[carbonylbis[imino-3,1-phenylenecarbonylimino(4-methyl-3,1-phenylene)carbonylimino]]bisnaphthalene-1,3,5-trisulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SURAMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6032D45BEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Suramin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Suramin's Mechanism of Action in Trypanosomiasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin is a polysulfonated naphthylurea compound that has been a cornerstone in the treatment of the hemolymphatic stage of Human African Trypanosomiasis (HAT), also known as sleeping sickness, for over a century. Despite its long history of clinical use, the precise mechanism of its trypanocidal activity is complex and multifaceted, a concept often referred to as polypharmacology. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action against Trypanosoma species, with a focus on its molecular targets, biochemical effects, and the experimental approaches used to elucidate these pathways.
This compound Uptake: The Gateway to Trypanocidal Activity
The journey of this compound into the trypanosome is a critical prerequisite for its therapeutic effect. As a large and highly charged molecule, this compound cannot passively diffuse across the parasite's cell membrane. Instead, it is taken up through receptor-mediated endocytosis. This process involves the binding of this compound to surface receptors, followed by internalization within endocytic vesicles.
Key players in this compound uptake include:
-
Low-Density Lipoprotein (LDL) Receptors: this compound binds to LDL particles in the host's bloodstream, and the this compound-LDL complex is subsequently taken up by the trypanosome via its LDL receptors.
-
Invariant Surface Glycoprotein 75 (ISG75): This surface protein has been identified as a key receptor for this compound uptake. Knockdown of ISG75 expression has been shown to increase the EC50 of this compound, indicating a role in drug sensitivity.[1]
-
Variant Surface Glycoproteins (VSGs): Interestingly, resistance to this compound has been linked to the expression of a specific VSG variant, termed VSGSur. This suggests that the composition of the dynamic VSG coat can influence this compound uptake and efficacy.[2][3]
dot
References
- 1. This compound exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound action in African trypanosomes involves a RuvB-like DNA helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond immune escape: a variant surface glycoprotein causes this compound resistance in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Suramin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure of suramin, its physicochemical properties, and its interactions with key biological signaling pathways.
Core Molecular Structure
This compound is a large, symmetrical molecule with a complex aromatic structure. At its core lies a urea functional group (NH-CO-NH) that links two identical polysulfonated naphthylurea moieties.[1] The molecular formula of this compound is C₅₁H₄₀N₆O₂₃S₆.[1][2][3][4]
The key structural features include:
-
A Central Urea Group: This forms the axis of symmetry for the molecule.
-
Six Aromatic Systems: The structure contains four benzene rings and two naphthalene moieties.[1]
-
Amide Functional Groups: In addition to the central urea linkage, there are four amide groups that connect the aromatic rings.[1]
-
Six Sulfonic Acid Groups: These groups are responsible for the polyanionic nature of the molecule and its water solubility when formulated as a sodium salt.[1][5]
When used as a medication, this compound is typically administered as its hexasodium salt, which is water-soluble but can degrade in the presence of air.[1][5] The chemical structure of this compound was a closely guarded secret by Bayer for commercial reasons until it was elucidated and published in 1924 by Ernest Fourneau and his team at the Pasteur Institute.[1]
Physicochemical Properties of this compound
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅₁H₄₀N₆O₂₃S₆ | [1][2][3][4] |
| Molar Mass | 1297.26 g·mol⁻¹ | [1][3] |
| Exact Mass | 1296.0469086 g/mol | [2][3] |
| Hydrogen Bond Donor Count | 12 | [2] |
| Hydrogen Bond Acceptor Count | 23 | [2] |
| Rotatable Bond Count | 16 | [2] |
| Topological Polar Surface Area | 534 Ų | [2] |
| IUPAC Name | 8,8'-{Carbonylbis[imino-3,1-phenylenecarbonylimino(4-methyl-3,1-phenylene)carbonylimino]}di(1,3,5-naphthalenetrisulfonic acid) | [1] |
Mechanism of Action and Signaling Pathway Interactions
This compound's complex structure allows it to interact with a wide range of biological targets, leading to a diverse pharmacological profile. Its mechanism of action is not fully understood but involves the inhibition of numerous enzymes and receptors.
Inhibition of Purinergic Signaling: this compound is a well-known antagonist of P2 purinergic receptors, which are involved in various cellular processes, including inflammation and cell proliferation.[6][7] By blocking these receptors, this compound can modulate downstream signaling cascades.[6]
Interaction with Growth Factor Signaling: this compound has been shown to inhibit the binding of several growth factors to their receptors, including:
-
Vascular Endothelial Growth Factor (VEGF)[8]
-
Basic Fibroblast Growth Factor (bFGF)[8]
-
Platelet-Derived Growth Factor (PDGF)[8]
-
Epidermal Growth Factor (EGF)[8]
-
Transforming Growth Factor-beta (TGF-beta)[8]
This inhibition of growth factor signaling contributes to its anti-angiogenic and anti-proliferative properties.[8][9]
Modulation of the ERK Pathway: In certain cell types, such as Chinese hamster ovary (CHO) cells, this compound can activate the extracellular signal-regulated kinase (ERK1/2) pathway.[10] This activation appears to be mediated through phosphatidylinositol 3-kinase (PI3K) and MEK, ultimately leading to increased DNA synthesis.[10]
Below is a diagram illustrating the inhibitory effect of this compound on a generic growth factor signaling pathway.
Caption: Inhibition of Growth Factor Signaling by this compound.
Experimental Protocols
The multifaceted activity of this compound has been investigated using a variety of experimental setups. Below is a generalized protocol for a cell-based assay to evaluate the anti-proliferative effects of this compound, based on methodologies implied in the literature.
Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture:
-
Plate cancer cells (e.g., prostate cancer cell line) in a 96-well plate at a density of 5,000 cells/well.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS).
-
Create a serial dilution of this compound to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM).
-
Remove the culture medium from the wells and replace it with a fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with PBS) and a positive control (a known cytotoxic agent).
-
Incubate the cells for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the cell viability against the this compound concentration and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
-
This protocol provides a fundamental framework for assessing the cytotoxic and anti-proliferative effects of this compound on various cell lines.
Below is a workflow diagram for the described cell proliferation assay.
Caption: Workflow for an MTT-based Cell Proliferation Assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | C51H40N6O23S6 | CID 5361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound Sodium | C51H34N6Na6O23S6 | CID 8514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stimulation of extracellular signal-regulated kinase pathway by this compound with concomitant activation of DNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Suramin: A Technical Guide to its Application as a Purinergic Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suramin is a polysulfonated naphthylurea compound that has been utilized for nearly a century, initially as an anti-parasitic agent. Its subsequent identification as a non-selective antagonist of purinergic receptors has established it as an invaluable tool in the study of purinergic signaling pathways. This technical guide provides an in-depth overview of this compound's core function as a purinergic signaling inhibitor, detailing its mechanism of action, and summarizing its inhibitory activity across various P2X and P2Y receptor subtypes. Furthermore, this document outlines detailed methodologies for key experiments employing this compound and presents visual representations of relevant signaling pathways and experimental workflows to facilitate its effective use in research and drug development.
Introduction to this compound and Purinergic Signaling
Purinergic signaling encompasses the diverse physiological roles of extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), and nucleosides like adenosine. These molecules act as signaling messengers by activating specific purinergic receptors, which are broadly classified into two families: P1 receptors (adenosine receptors) and P2 receptors (ATP/ADP receptors). The P2 receptor family is further subdivided into two main classes: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors (GPCRs).[1]
This compound functions as a competitive antagonist at many of these P2 receptors, making it a widely used pharmacological tool to investigate the roles of purinergic signaling in a vast array of physiological and pathophysiological processes, including neurotransmission, inflammation, cardiovascular regulation, and oncology.[1][2] Its broad-spectrum inhibitory activity allows for the general blockade of P2 receptor-mediated pathways, providing a foundational approach to elucidating the involvement of purinergic signaling in experimental models.
Mechanism of Action
This compound's inhibitory effect on purinergic signaling stems from its ability to competitively bind to the nucleotide binding sites of various P2X and P2Y receptors.[1] As a polysulfonated molecule, its structure mimics the negatively charged phosphate groups of ATP and ADP, allowing it to occupy the receptor's active site without initiating the conformational changes required for receptor activation. This competitive antagonism effectively blocks the binding of endogenous nucleotide agonists, thereby inhibiting downstream signaling cascades. While it is a potent inhibitor of many P2 receptors, it is important to note that this compound is considered a non-selective antagonist, as it demonstrates varying degrees of affinity and potency across the different receptor subtypes.[3]
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the reported inhibitory constants (IC50, Ki, and pA2) of this compound for various human and rodent P2X and P2Y receptor subtypes. These values have been compiled from multiple studies and can vary depending on the experimental system (e.g., cell type, expression system) and assay conditions.
Table 1: Inhibitory Activity of this compound on P2X Receptors
| Receptor Subtype | Species | Assay Type | Inhibitory Constant | Reference(s) |
| P2X1 | Human | Electrophysiology | IC50 ≈ 1-10 µM | [4] |
| Mouse | Electrophysiology | Weak inhibition | [4] | |
| P2X2 | Rat | Electrophysiology | IC50 ≈ 10 µM | [5] |
| P2X3 | Human | Electrophysiology | IC50 ≈ 28.9 µM | |
| P2X4 | Human, Rat | Electrophysiology | Low sensitivity (IC50 > 100 µM) | [6] |
| P2X5 | - | - | Data not widely available | |
| P2X6 | - | - | Data not widely available | |
| P2X7 | Human, Mouse | Electrophysiology | Low sensitivity (IC50 > 100 µM) | [6] |
Table 2: Inhibitory Activity of this compound on P2Y Receptors
| Receptor Subtype | Species | Assay Type | Inhibitory Constant | Reference(s) |
| P2Y1 | Turkey | Phospholipase C Assay | pA2 = 5.77 | [7] |
| P2Y2 | Human | Phospholipase C Assay | pA2 = 4.32 | [7] |
| P2Y4 | Human | - | Inactive | [8] |
| P2Y6 | Human | - | Weak antagonist | [8] |
| P2Y11 | Human | cAMP/IP3 Assay | Ki ≈ 0.82 µM | [8] |
| P2Y12 | Human | - | Data not widely available | |
| P2Y13 | Human | - | Data not widely available | |
| P2Y14 | Human | - | Data not widely available |
Signaling Pathways
This compound's inhibition of P2X and P2Y receptors blocks their respective downstream signaling cascades. The following diagrams illustrate the general signaling pathways for these two receptor families.
Experimental Protocols and Methodologies
This compound is a versatile tool in a variety of experimental assays designed to probe purinergic signaling. Below are detailed methodologies for three key experimental approaches.
Calcium Imaging
Calcium imaging is a widely used technique to measure changes in intracellular calcium concentration, a common downstream event of both P2X and P2Y receptor activation.
Objective: To determine if a cellular response to a purinergic agonist is mediated by P2 receptors by assessing the inhibitory effect of this compound.
Materials:
-
Cells of interest (cultured or primary)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Purinergic agonist (e.g., ATP, ADP)
-
This compound sodium salt
-
Fluorescence microscope with an appropriate filter set and a camera for image acquisition
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in imaging-compatible plates and allow them to adhere.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM) with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with HBSS. Record the baseline fluorescence for a stable period (e.g., 1-2 minutes).
-
Agonist Application: Perfuse the cells with a known concentration of the purinergic agonist and record the change in fluorescence, which corresponds to an increase in intracellular calcium.
-
Washout: Perfuse with HBSS to wash out the agonist and allow the fluorescence to return to baseline.
-
This compound Incubation: Perfuse the cells with a solution containing this compound (e.g., 10-100 µM) for a predetermined incubation period (e.g., 10-15 minutes).
-
Agonist Application in the Presence of this compound: While continuing to perfuse with the this compound-containing solution, re-apply the same concentration of the purinergic agonist and record the fluorescence change.
-
Data Analysis: Quantify the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) in response to the agonist in the absence and presence of this compound. A significant reduction in the agonist-induced calcium signal in the presence of this compound indicates that the response is mediated by P2 receptors.
Electrophysiology (Patch-Clamp)
Patch-clamp electrophysiology allows for the direct measurement of ion channel activity, making it the gold standard for studying ionotropic P2X receptors.
Objective: To characterize the inhibitory effect of this compound on P2X receptor-mediated currents.
Materials:
-
Cells expressing the P2X receptor of interest (e.g., HEK293 cells transfected with a specific P2X subunit)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Purinergic agonist (e.g., ATP, α,β-methylene ATP)
-
This compound sodium salt
-
Data acquisition and analysis software
Procedure:
-
Cell Preparation: Plate cells at a low density to allow for easy access to individual cells for patching.
-
Pipette Preparation: Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell recording configuration.
-
-
Recording Baseline: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline current.
-
Agonist Application: Rapidly apply the purinergic agonist to the cell using a perfusion system and record the inward current mediated by the P2X receptors.
-
Washout: Wash out the agonist with the extracellular solution until the current returns to baseline.
-
This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound for a defined period.
-
Agonist Application in the Presence of this compound: Co-apply the agonist and this compound and record the resulting current.
-
Dose-Response Curve (Optional): Repeat steps 5-8 with varying concentrations of this compound to determine the IC50.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound. Calculate the percentage of inhibition for each concentration of this compound.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of ligands for a receptor. In the context of this compound, a competitive binding assay can be performed to determine its Ki.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific P2 receptor subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the P2 receptor of interest.
-
Radiolabeled P2 receptor agonist or antagonist (e.g., [³H]ATP, [³⁵S]ATPγS).
-
This compound sodium salt.
-
Non-labeled ("cold") P2 receptor agonist or antagonist for determining non-specific binding.
-
Binding buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates containing the receptor of interest through differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a series of tubes or a 96-well plate, set up the following conditions:
-
Total Binding: Membranes + radioligand.
-
Non-specific Binding: Membranes + radioligand + a high concentration of cold ligand.
-
Competitive Binding: Membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the reactions at a specific temperature (e.g., room temperature or 30°C) for a time sufficient to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 of this compound.
-
Calculate the Ki of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. University of California, San Diego (UCSD) this compound Autism Treatment-1 (SAT1) Trial | Clinical Research Trial Listing [centerwatch.com]
- 2. jbiomeds.com [jbiomeds.com]
- 3. Profiling of a this compound-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ectodomain Lysines and this compound Block of P2X1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPADS and this compound as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Suramin's Sphere of Influence: A Technical Guide to its Impact on Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin is a polysulfonated naphthylurea compound that has been in clinical use for nearly a century, primarily for the treatment of African trypanosomiasis. However, its therapeutic potential extends far beyond its antiparasitic activity. This compound is a highly promiscuous molecule, interacting with a wide array of proteins and subsequently modulating a multitude of biochemical pathways. This pleiotropic nature has led to its investigation as a potential therapeutic agent for a diverse range of conditions, including cancer, viral infections, and neurodevelopmental disorders. This technical guide provides an in-depth exploration of the core biochemical pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades it perturbs.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on this compound's inhibitory and antagonistic activities across various molecular targets.
Table 1: Inhibition of Purinergic Receptors by this compound
| Receptor Subtype | Species | Assay Type | Parameter | Value (µM) | Reference |
| P2X1 | Human | Electrophysiology | IC50 | ~10 | [1] |
| P2X1 | Rat | Electrophysiology | IC50 | ~0.2 (NF023, a derivative) | [2] |
| P2X2 | Rat | Electrophysiology | IC50 | ~10 | [3] |
| P2X3 | Human | Electrophysiology | IC50 | 28.9 (NF023, a derivative) | [4] |
| P2Y (general) | Guinea Pig | Tissue Contraction | pA2 | ~4.7-5.0 | [5][6] |
| P2Y1 | Human | Calcium Flux | Ki | >10 (for NF110, a derivative) | [4] |
| P2Y2 | Human | Calcium Flux | Ki | 19 (for NF272, a derivative) | [7] |
| P2Y2 | Turkey | Phospholipase C Assay | pA2 | 5.77 ± 0.11 | [8] |
| P2U (P2Y2/P2Y4) | Human | Phospholipase C Assay | pA2 | 4.32 ± 0.13 | [8] |
| P2Y11 | Human | - | pA2 | 7.77 (for NF157, a derivative) | [9] |
Table 2: Inhibition of Growth Factor Receptor Binding by this compound
| Receptor | Cell Line/Tissue | Parameter | Value (µM) | Reference |
| Epidermal Growth Factor (EGF) | T24 (bladder carcinoma) | Half-maximal inhibition | ~300 | [10] |
| Epidermal Growth Factor (EGF) | HT1376 (bladder carcinoma) | Half-maximal inhibition | ~100 | [10] |
| Epidermal Growth Factor (EGF) | Human Meningioma | IC50 | 320 ± 40 | [11] |
| Insulin-like Growth Factor 1 (IGF-1) | T24 & HT1376 | Half-maximal inhibition | ~60 | [10] |
| Insulin-like Growth Factor 1 (IGF-1) | MCF-7 & MDA-MB 231 (breast cancer) | ID50 (proliferation) | ~200 µg/ml | [12] |
| Transforming Growth Factor-β (TGF-β) | AKR-2B (fibroblasts) | - | 10-15 fold lower dose than for EGF | [13] |
| Heparin-Binding Growth Factor-2 (HBGF-2) | AKR-2B (fibroblasts) | - | 10-15 fold lower dose than for EGF | [13] |
Table 3: Inhibition of Enzymes and Other Proteins by this compound
| Target Enzyme/Protein | Source | Parameter | Value (µM) | Reference |
| Protein-Tyrosine Phosphatase 1B (PTP1B) | Recombinant | Ki | Low µM range | [14][15] |
| Yersinia PTPase | Recombinant | Ki | Low µM range | [14][15] |
| VHR (dual specificity phosphatase) | Recombinant | Ki | At least 10-fold higher than for PTPs | [14][15] |
| Cdc25A | Recombinant | IC50 | 1.5 | [16] |
| Pyruvate Kinase (human muscle, M1) | Recombinant | Ki | 1.1 - 17 | [17] |
| Pyruvate Kinase (human tumor, M2) | Recombinant | Ki | 1.1 - 17 | [17] |
| Pyruvate Kinase (human liver, L) | Recombinant | Ki | 1.1 - 17 | [17] |
| Pyruvate Kinase (T. cruzi) | Recombinant | Ki | 108 | [17] |
| Pyruvate Kinase (L. mexicana) | Recombinant | Ki | 116 | [17] |
| Mitochondrial ADP/ATP Carrier | Isolated rat liver mitochondria | IC50 | ~5 | [18] |
| Mitochondrial ADP/ATP Carrier | Reconstituted human | IC50 | ~0.8 | [18] |
| Mitochondrial Respiration (NADH-linked) | Isolated rat liver mitochondria | Half-maximum effect | 40 | [19] |
| Mitochondrial Respiration (FADH2-linked) | Isolated rat liver mitochondria | Half-maximum effect | 140 | [19] |
| Raf1 Kinase Inhibitory Protein (RKIP) | Human, recombinant | KD | 23.8 | [20] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for Growth Factor Receptors
This protocol is a generalized procedure for assessing the inhibition of growth factor binding by this compound.
-
Cell Culture: Urothelial carcinoma cell lines (T24 and HT1376) are cultured in appropriate media (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum) to near confluence in 24-well plates.
-
Binding Assay:
-
The cell monolayers are washed twice with ice-cold binding buffer (e.g., PBS containing 0.1% bovine serum albumin).
-
Cells are incubated with a fixed concentration of radiolabeled ligand (e.g., 125I-EGF or 125I-IGF-1) in the presence of increasing concentrations of this compound (e.g., 0 to 1000 µM) in a final volume of 0.5 mL.
-
The incubation is carried out at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
To determine non-specific binding, a parallel set of wells is incubated with the radioligand and a large excess of the corresponding unlabeled growth factor.
-
Following incubation, the cells are washed three times with ice-cold binding buffer to remove unbound radioligand.
-
The cells are then lysed with a solubilizing solution (e.g., 0.5 M NaOH).
-
The radioactivity in the cell lysates is quantified using a gamma counter.
-
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that causes 50% inhibition of specific binding (IC50) is determined by non-linear regression analysis of the competition binding data.[10]
Measurement of Mitochondrial Respiration
This protocol outlines the measurement of this compound's effect on mitochondrial oxygen consumption.
-
Isolation of Mitochondria: Mitochondria are isolated from rat liver by differential centrifugation in a sucrose-based isolation buffer.
-
Oxygen Consumption Measurement:
-
A Clark-type oxygen electrode is used to monitor oxygen concentration in a sealed, temperature-controlled chamber.
-
Isolated mitochondria (e.g., 1 mg/mL) are suspended in a respiration buffer (e.g., containing KCl, sucrose, HEPES, and phosphate buffer).
-
A respiratory substrate is added to initiate electron transport. For NADH-linked respiration, a cocktail of alphaketoglutarate, malate, and isocitrate is used. For FADH2-linked respiration, succinate is used.[19]
-
The basal rate of oxygen consumption (State 2 respiration) is recorded.
-
ADP is added to stimulate ATP synthesis and measure the rate of coupled respiration (State 3).
-
An uncoupler such as carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) is added to measure the maximal rate of electron transport.
-
The effect of this compound is determined by adding various concentrations of the drug to the mitochondrial suspension before the addition of substrates or ADP, and the resulting changes in oxygen consumption rates are recorded.
-
-
Data Analysis: The inhibitory effect of this compound is quantified by determining the concentration required for a half-maximum effect on uncoupler-stimulated respiration.[19]
Pyruvate Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on pyruvate kinase activity.
-
Enzyme and Reagents: Recombinant pyruvate kinase from the desired source (e.g., human, T. cruzi) is used. The assay mixture contains phosphoenolpyruvate (PEP), ADP, MgCl2, KCl, and a coupling enzyme system (lactate dehydrogenase) with NADH in a suitable buffer (e.g., Tris-HCl).
-
Kinetic Measurement:
-
The reaction is initiated by the addition of the enzyme to the assay mixture containing substrates and varying concentrations of this compound.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored continuously using a spectrophotometer.
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.
-
-
Data Analysis: To determine the inhibition constant (Ki), the initial velocities are measured at different concentrations of both the substrate (ADP) and the inhibitor (this compound). The data are then fitted to the appropriate enzyme inhibition model (e.g., competitive inhibition) using non-linear regression analysis.[17][21]
Mandatory Visualizations: Signaling Pathways and Workflows
Purinergic Signaling Pathway Inhibition by this compound
This compound is a well-established antagonist of P2 purinergic receptors, which are activated by extracellular nucleotides like ATP and ADP. By blocking these receptors, this compound interferes with a wide range of physiological processes, including neurotransmission, inflammation, and cell proliferation.
Caption: this compound antagonizes both ionotropic P2X and metabotropic P2Y purinergic receptors.
Growth Factor Receptor Signaling Blockade by this compound
This compound can inhibit the binding of various growth factors to their cognate receptor tyrosine kinases (RTKs), thereby blocking downstream signaling cascades that regulate cell growth, proliferation, and survival.
References
- 1. Ectodomain Lysines and this compound Block of P2X1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. This compound antagonizes responses to P2-purinoceptor agonists and purinergic nerve stimulation in the guinea-pig urinary bladder and taenia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound antagonizes responses to P2-purinoceptor agonists and purinergic nerve stimulation in the guinea-pig urinary bladder and taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling of a this compound-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPADS and this compound as antagonists at cloned P2Y- and P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. This compound inhibits growth factor binding and proliferation by urothelial carcinoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biphasic effects of this compound on125I-epidermal growth factor binding to human meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-induced growth inhibition and insulin-like growth factor-I binding blockade in human breast carcinoma cell lines: potentially related events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibition of growth factor receptor binding and mitogenicity in AKR-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound is an active site-directed, reversible, and tight-binding inhibitor of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The trypanocidal drug this compound and other trypan blue mimetics are inhibitors of pyruvate kinases and bind to the adenosine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Inhibits Mitochondrial ADP/ATP Carrier, Not Only from the Cytosolic Side But Also from the Matrix Side, of the Mitochondrial Inner Membrane [jstage.jst.go.jp]
- 19. This compound inhibits respiration and induces membrane permeability transition in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Targets the Conserved Ligand-Binding Pocket of Human Raf1 Kinase Inhibitory Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Suramin: A Technical Guide to its Function as a Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin is a polysulfonated naphthylurea compound that has been utilized for the treatment of trypanosomiasis and onchocerciasis for over a century. Its therapeutic applications have expanded into oncology and virology, primarily due to its multifaceted mechanism of action. A significant aspect of its antiviral properties lies in its potent inhibition of reverse transcriptase (RT), a critical enzyme for the replication of retroviruses such as the Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth analysis of this compound's role as a reverse transcriptase inhibitor, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its mode of action is primarily attributed to its competitive inhibition with the template-primer complex for the binding site on the reverse transcriptase enzyme.[1] The highly charged, polysulfonated structure of this compound mimics the phosphate backbone of nucleic acids, allowing it to occupy the template-primer binding cleft of the enzyme. This prevents the natural RNA template and primer from binding, thereby halting the initiation of DNA synthesis. Kinetic studies have confirmed this competitive inhibition mechanism, demonstrating that this compound's inhibitory effect can be overcome by increasing the concentration of the template-primer.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against various retroviral reverse transcriptases. The following table summarizes the available quantitative data, primarily as 50% inhibitory concentrations (IC50) and inhibition constants (Ki).
| Virus/Enzyme Source | Reverse Transcriptase Type | Inhibition Parameter | Value (µM) | Reference |
| Rauscher Murine Leukemia Virus (RLV) | Murine Leukemia Virus RT | Ki | 0.54 | [2] |
| Bovine Leukemia Virus (BLV) | Bovine Leukemia Virus RT | IC50 | 2.8 | |
| Moloney Murine Leukemia Virus | Murine Leukemia Virus RT | IC50 | 0.1 - 1 µg/mL | [1] |
| Murine Rauscher Leukemia Viruses | Murine Leukemia Virus RT | IC50 | 0.1 - 1 µg/mL | [1] |
| Moloney Murine Sarcoma Virus | Murine Sarcoma Virus RT | IC50 | 0.1 - 1 µg/mL | [1] |
| Avian Myeloblastosis Virus | Avian Myeloblastosis Virus RT | IC50 | 0.1 - 1 µg/mL | [1] |
*Note: The value is presented as µg/mL in the source material. The molar concentration can be calculated using the molecular weight of this compound (1429.2 g/mol ).
Experimental Protocols
The determination of this compound's inhibitory activity on reverse transcriptase is typically performed using an in vitro enzymatic assay. A common and safe method is the colorimetric reverse transcriptase assay, which avoids the use of radioisotopes.
Protocol: Colorimetric Reverse Transcriptase Inhibition Assay
1. Principle:
This assay measures the incorporation of biotin-labeled deoxynucleotides into a new DNA strand synthesized by reverse transcriptase using a poly(A) template and an oligo(dT) primer. The biotinylated DNA product is then captured on a streptavidin-coated plate and detected using an antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes a co-incorporated digoxigenin-labeled deoxynucleotide. The enzymatic reaction produces a colored product, the absorbance of which is proportional to the amount of DNA synthesized and thus the activity of the reverse transcriptase.
2. Materials:
-
Purified reverse transcriptase (e.g., from HIV-1, AMV, M-MuLV)
-
This compound (or other inhibitors to be tested)
-
Streptavidin-coated 96-well microtiter plates
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)
-
Template/Primer: Poly(A) RNA template and Oligo(dT) primer
-
Deoxynucleotide Mix: dATP, dCTP, dGTP, and a mix of dTTP and biotin-dUTP and digoxigenin-dUTP
-
Lysis Buffer (for cell-free virus preparations)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated antibody (e.g., Anti-Digoxigenin-HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H2SO4)
-
Microplate reader
3. Methodology:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the reaction buffer. Prepare the reaction mix containing the reaction buffer, template/primer, and deoxynucleotide mix.
-
Enzyme Inhibition: In the wells of a microtiter plate, add the desired concentration of this compound. Add the purified reverse transcriptase to each well. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reverse Transcription Reaction: Initiate the reaction by adding the reaction mix to each well. Incubate the plate at the optimal temperature for the specific reverse transcriptase (e.g., 37°C for HIV-1 RT) for a defined period (e.g., 1-2 hours).
-
Capture of Biotinylated DNA: After incubation, transfer the reaction mixture to the streptavidin-coated microtiter plate. Incubate for 1 hour at room temperature to allow the biotinylated DNA to bind to the streptavidin.
-
Washing: Wash the plate several times with wash buffer to remove unincorporated nucleotides and other components of the reaction mixture.
-
Detection: Add the enzyme-conjugated antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate again to remove any unbound antibody.
-
Substrate Addition and Signal Development: Add the enzyme substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to quench the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Plot the absorbance against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the reverse transcriptase activity.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound's competitive inhibition of reverse transcriptase.
Experimental Workflow Diagram
References
A Technical Guide to the Anti-inflammatory Properties of Suramin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Suramin, a polysulfonated naphthylurea, has a long history of use as an antiparasitic agent for conditions like African sleeping sickness.[1] Beyond its established role, a growing body of evidence highlights its potent and multifaceted anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-inflammatory effects, supported by quantitative data from key in vitro and in vivo studies. Detailed experimental protocols and visual representations of critical signaling pathways are included to facilitate further research and development in this area. This compound's ability to modulate key inflammatory cascades, such as NF-κB signaling, purinergic receptor activity, and inflammasome activation, positions it as a compelling candidate for therapeutic intervention in a range of inflammatory diseases.[1][2]
Core Mechanisms of Anti-inflammatory Action
This compound's anti-inflammatory effects are not mediated by a single target but rather through the modulation of several critical signaling pathways. Its polyanionic structure allows it to interact with a variety of molecules, including growth factors, cytokines, and receptors.[1][3]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to effectively suppress this pathway. In studies involving porcine nucleus pulposus (NP) cells stimulated with Interleukin-1β (IL-1β), this compound administration significantly inhibited the nuclear translocation of the NF-κB p65 subunit.[4] It also reduced the expression of MyD88 and phosphorylated p65, key upstream signaling molecules.[4] This inhibition of NF-κB activation leads to a downstream reduction in the expression of inflammatory mediators like IL-1β, IL-8, and TNF-α.[4]
Antagonism of Purinergic Receptors (P2X7)
Extracellular ATP, often released during cellular stress or injury, acts as a potent pro-inflammatory signal by activating purinergic receptors, particularly the P2X7 receptor (P2X7R).[5][6] Activation of P2X7R on immune cells like macrophages triggers the assembly of the NLRP3 inflammasome, leading to the maturation and release of IL-1β and IL-18.[6][7] this compound functions as a non-selective antagonist of P2 receptors.[5][8] By blocking the P2X7R, this compound prevents ATP-induced activation of the NLRP3 inflammasome, thereby suppressing a critical amplification loop in the inflammatory cascade.[7][9] This mechanism is crucial in its ability to protect against diabetic kidney disease and reduce microglia activation in models of neuropathic pain.[9][10]
Inhibition of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in innate immunity by activating caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their active, secreted forms.[11] this compound has been shown to directly inhibit the activation of the NLRP3 inflammasome.[7][9] In diabetic mouse models, this compound treatment suppressed the upregulation of NLRP3 inflammasome-related genes and proteins in the renal cortex.[9] In vitro studies on mouse mesangial cells confirmed that while this compound did not affect NLRP3 expression directly, it inhibited the ATP-induced formation of the NLRP3 complex and the subsequent expression of caspase-1 and IL-18.[9] More recent studies have also demonstrated that this compound can inhibit the NLRP3/caspase-1/GSDMD pyroptosis pathway in alveolar macrophages, a key process in sepsis-associated acute lung injury.[12]
Modulation of Cytokine Activity
This compound directly interferes with the activity of key pro-inflammatory cytokines. It has been shown to inhibit the biological activity of Tumor Necrosis Factor-alpha (TNF-α) by inducing the dissociation of its biologically active trimeric form into inactive monomers.[13] Additionally, this compound acts as a competitive IL-1 receptor antagonist, preventing the binding of both IL-1α and IL-1β to the type I IL-1 receptor.[14] This blockade prevents IL-1-mediated responses such as prostaglandin E2 (PGE-2) synthesis and IL-6 production.[14] Its inhibitory effects also extend to IL-6-type cytokines, where it impairs receptor function and/or signal transduction.[15]
Other Contributing Mechanisms
-
Inhibition of Microglia Activation: In the central nervous system, this compound has been shown to decrease the activation of microglia, the resident immune cells of the brain. This effect is thought to be mediated by its antagonism of P2 receptors, reducing pain-related behavior in formalin-induced hyperalgesia models.[10]
-
Neutralization of Histones: Extracellular histones released from dying cells during severe inflammation or trauma act as damage-associated molecular patterns (DAMPs), causing endothelial injury. As a polyanionic drug, this compound can directly bind to and neutralize these cationic histones, protecting the endothelium from damage.[3][16]
-
Activation of Nrf2/HO-1 Pathway: In osteoarthritis models, this compound was found to activate the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses, which in turn inhibits the NF-κB and MAPK pathways.[2]
-
Inhibition of cGAS-STING Pathway: this compound can inhibit the cGAS (cGAMP synthase) enzyme, which is a cytosolic DNA sensor that activates the STING pathway, leading to the production of type I interferons. By displacing DNA from cGAS, this compound can modulate this inflammatory pathway.[17]
Quantitative Data from Preclinical Studies
The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.
Table 1: Summary of In Vitro Anti-inflammatory Activity of this compound
| Assay/Model | Cell Type | Stimulant | Key Finding | IC50 / Concentration | Source |
| IL-1 Receptor Binding | Murine & Human Cells | IL-1α / IL-1β | Inhibited binding to soluble human IL-1 receptor | 204 µM (for IL-1α)186 µM (for IL-1β) | [14] |
| Cytokine Production | Porcine NP Cells | 10 ng/ml IL-1β | Reduced expression of IL-1β, IL-8, TNF-α | 10 µM | [4] |
| NLRP3 Inflammasome | Mouse Mesangial Cells | ATP | Inhibited ATP-induced caspase-1 and IL-18 expression | Not specified | [7] |
| cGAS Inhibition | THP-1 Cells | dsDNA | Inhibited cGAS enzymatic activity, reduced IFN-β | Not specified | [17] |
| Th1/Th2 Cytokine Balance | Mouse Splenocytes | - | Inhibited IFN-γ (Th1), Increased IL-4 (Th2) | Dose-dependent | [18] |
| Pyroptosis Pathway | MH-S Alveolar Macrophages | LPS | Downregulated NLRP3, caspase-1, GSDMD, IL-1β, IL-18 | Not specified | [12] |
Table 2: Summary of In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Disease Model | Dosage | Key Quantitative Findings | Source |
| Wistar Rat | Collagen-Induced Arthritis (CIA) | 10 mg/kg/day (i.p.) for 3 weeks | Significant reduction in arthritic index (p<0.0001).Significant reduction in plasma/joint TNF-α, IL-1β, IL-6 (p<0.0001). | [8] |
| KK-Ay Mice | Diabetic Kidney Disease | i.p. once every 2 weeks for 8 weeks | Significantly suppressed increases in urinary albumin-to-creatinine ratio and upregulation of NLRP3 inflammasome genes. | [9] |
| Wistar Rat | Acetic Acid-Induced Colitis | 10 mg/kg/day (i.p.) for 15 days | Significant reduction in plasma PTX3 (p<0.01), TNF-α, NETs, and MDA levels. | [19][20] |
| Mice | Fulminant Hepatic Failure (GalN/LPS) | Not specified | Significantly lower serum AST, ALT, TNF-α, and IL-6 levels. | [21] |
| Mice | Formalin-Induced Hyperalgesia | 1.25 µg/kg/h (intrathecal) for 4 days | Decreased hyperalgesic sensitivity and microglial activation. | [10] |
Experimental Protocols and Workflows
This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.
In Vitro Protocol: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol is a standard method to assess the anti-inflammatory potential of a compound on cultured immune cells.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages in DMEM or RPMI-1640 medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 1-2 hours. Include a vehicle control (medium only).
-
Following pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 18-24 hours to induce an inflammatory response. Include a non-stimulated control group.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plates and carefully collect the cell culture supernatant for cytokine analysis.
-
Lyse the remaining cells with an appropriate lysis buffer (e.g., RIPA buffer) for Western blot analysis or RNA extraction.
-
-
Analysis:
-
Cytokine Measurement (ELISA): Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Gene Expression (qRT-PCR): Extract total RNA from the cell lysates, synthesize cDNA, and perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes.
-
Protein Expression (Western Blot): Analyze cell lysates to determine the protein levels and phosphorylation status of key signaling molecules in the NF-κB or MAPK pathways (e.g., p-p65, IκBα).
-
In Vivo Protocol: Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used and relevant animal model for human rheumatoid arthritis.[8]
-
Animal Model:
-
Use female Wistar rats (or DBA/1 mice), 6-8 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA).
-
On day 0, administer a primary immunization of 0.1 mL of the emulsion intradermally at the base of the tail.
-
On day 7, administer a booster injection of 0.1 mL of collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Protocol:
-
Monitor the rats daily for the onset of arthritis, which typically appears around day 11-14 post-primary immunization.
-
Once arthritis is established, randomize animals into groups (e.g., Healthy Control, CIA + Vehicle, CIA + this compound 10 mg/kg, CIA + Positive Control like Methotrexate).
-
Administer this compound (10 mg/kg/day) or vehicle intraperitoneally (i.p.) daily for a period of 3 weeks.[8]
-
-
Assessment of Arthritis:
-
Clinical Scoring: Score the severity of arthritis in each paw daily or every other day based on a scale (e.g., 0 = no swelling, 4 = severe swelling and ankylosis). The maximum score per animal is 16.
-
Body Weight: Record the body weight of each animal throughout the study as an indicator of general health.
-
Paw Volume: Measure paw swelling using a plethysmometer.
-
-
Terminal Analysis (at the end of the treatment period):
-
Blood and Tissue Collection: Collect blood via cardiac puncture for plasma separation. Harvest spleen and joint tissues.
-
Cytokine Analysis: Measure levels of TNF-α, IL-1β, and IL-6 in plasma and joint tissue homogenates using ELISA.[8]
-
Histopathology: Fix joint tissues in formalin, decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate inflammation, pannus formation, and cartilage/bone erosion.
-
Conclusion and Future Directions
The evidence strongly supports this compound as a potent anti-inflammatory agent with a unique, pleiotropic mechanism of action. By targeting multiple, interconnected inflammatory pathways—including NF-κB, purinergic signaling, and the NLRP3 inflammasome—it offers a comprehensive approach to dampening the inflammatory response. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in reducing pro-inflammatory cytokine production and ameliorating disease pathology in models of arthritis, colitis, and kidney disease.[8][9][19]
For drug development professionals, this compound represents a promising scaffold for the design of novel therapeutics. Its broad-spectrum activity could be advantageous in complex inflammatory diseases where multiple pathways are dysregulated. However, its non-specific nature and known side-effect profile necessitate careful consideration.[1][22] Future research should focus on:
-
Targeted Analogs: Developing derivatives of this compound that retain potent anti-inflammatory activity but exhibit greater target specificity to reduce off-target effects.
-
Combination Therapies: Investigating the synergistic potential of low-dose this compound with other anti-inflammatory agents.
-
Clinical Translation: Carefully designed clinical trials are needed to evaluate the safety and efficacy of this compound in human inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.[23][24]
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. This compound ameliorates osteoarthritis by acting on the Nrf2/HO-1 and NF-κB signaling pathways in chondrocytes and promoting M2 polarization in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound attenuates intervertebral disc degeneration by inhibiting NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel P2X7 receptor antagonists ease the pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents the development of diabetic kidney disease by inhibiting NLRP3 inflammasome activation in KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ameliorates collagen induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits spinal cord microglia activation and long-term hyperalgesia induced by formalin injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. RNA-seq revealed the anti-pyroptotic effect of this compound by suppressing NLRP3/caspase-1/GSDMD pathway in LPS-induced MH-S alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces deoligomerization of human tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound blocks the binding of interleukin-1 to its receptor and neutralizes IL-1 biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits the stimulation of acute phase plasma protein genes by IL-6-type cytokines in rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The polyanionic drug this compound neutralizes histones and prevents endotheliopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound potently inhibits cGAMP synthase, cGAS, in THP1 cells to modulate IFN-β levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro immunopharmacologic effect of this compound on modifying Th-subset cytokine levels in splenocytes and T-cell clones: a therapeutic application for autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Exerts an Ameliorative Effect on Acetic Acid-Induced Acute Colitis in Rats by Demonstrating Potent Antioxidant and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Exerts an Ameliorative Effect on Acetic Acid-Induced Acute Colitis in Rats by Demonstrating Potent Antioxidant and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound prevents fulminant hepatic failure resulting in reduction of lethality through the suppression of NF-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound - Wikipedia [en.wikipedia.org]
- 23. US5158940A - Use of this compound to treat rheumatologic diseases - Google Patents [patents.google.com]
- 24. Medications for Inflammatory Bowel Disease - Gastrointestinal Disorders - Merck Manual Professional Edition [merckmanuals.com]
Suramin's Potential as a Broad-Spectrum Antiviral Agent: A Technical Guide
Executive Summary: Suramin, a polysulfonated naphthylurea compound synthesized in 1916, has been a cornerstone in treating African trypanosomiasis (sleeping sickness) for over a century.[1][2] Beyond its antiparasitic role, a substantial body of research has unveiled its potent, broad-spectrum antiviral activities against a diverse range of viruses, including retroviruses, alphaviruses, and coronaviruses.[1][3][4] this compound's antiviral efficacy stems from a multi-targeted mechanism of action, primarily involving the inhibition of viral entry and the disruption of key viral enzymes essential for replication.[5][6][7] It has been shown to block the early stages of infection by interfering with the attachment of virions to host cell receptors and inhibiting viral polymerases and proteases.[1][7][8] While preclinical data, both in vitro and in some animal models, are compelling, its clinical application as an antiviral has been severely hampered by a significant toxicity profile.[9][10][11] This guide provides an in-depth technical overview of this compound's antiviral potential, summarizing quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action for researchers, scientists, and drug development professionals.
Mechanisms of Antiviral Action
This compound's polyanionic nature allows it to interact with a wide array of positively charged proteins, leading to a multifaceted mechanism of action that can disrupt the viral life cycle at several distinct stages.
Inhibition of Viral Entry and Attachment
A primary mechanism of this compound's antiviral activity is the blockade of early-stage viral replication, specifically preventing viral binding and entry into host cells.[1][5][12] Its six negatively charged sulfonate groups can electrostatically interact with viral surface glycoproteins, effectively preventing them from engaging with host cell receptors.[3][7]
-
Coronaviruses (SARS-CoV-2): this compound binds to the Receptor Binding Domain (RBD) of the SARS-CoV-2 Spike protein. This interaction blocks the binding of the virus to both its primary receptor, Angiotensin-Converting Enzyme 2 (ACE2), and to heparan sulfate (HS) proteoglycans, which act as co-receptors to facilitate viral attachment.[7][13] Molecular docking studies suggest this compound acts as an "electrostatic shield," with particularly potent activity against the Omicron variant.[7]
-
Alphaviruses (Chikungunya Virus): For Chikungunya virus (CHIKV), this compound interferes with viral entry by binding to the E1/E2 envelope glycoprotein heterodimer.[14][15] This not only hinders the initial attachment but also appears to inhibit post-attachment conformational changes required for the fusion of the viral and cellular membranes.[14][15][16]
-
Retroviruses (HIV): Early research demonstrated that this compound could inhibit HIV infection by binding to the gp120 envelope glycoprotein, thereby blocking viral attachment to host T cells.[3][4]
-
Picornaviruses (Enterovirus 71): this compound has been shown to bind directly to the viral capsid of EV71, neutralizing the virus particle and preventing its attachment to host cells.[17][18]
Inhibition of Key Viral Enzymes
This compound is a potent inhibitor of various viral enzymes that are critical for genome replication and maturation.
-
Reverse Transcriptase (RT): this compound was one of the first non-nucleoside inhibitors identified for retroviral reverse transcriptase.[19] It acts as a strong competitive inhibitor with respect to the template-primer binding site on the enzyme, effectively halting the conversion of viral RNA into DNA.[6] This activity was demonstrated against several oncornaviruses and HIV.[6][9]
-
RNA-dependent RNA Polymerase (RdRp): The compound has been shown to inhibit the RdRp of both CHIKV and SARS-CoV-2.[16][20] For SARS-CoV-2, structural studies revealed that this compound binds to the catalytic site of the RdRp, physically blocking the entry of the RNA template-primer duplex and preventing nucleotide triphosphate access, thereby directly halting RNA synthesis.[7][20]
-
Proteases: this compound acts as a noncompetitive, allosteric inhibitor of the SARS-CoV-2 main protease (3CLpro), an enzyme essential for processing viral polyproteins into functional units.[8]
-
DNA Polymerase: The drug also blocks the activity of the DNA polymerase encoded by the duck hepatitis B virus, a model for human Hepatitis B virus.[2][3]
Disruption of Viral Genome Packaging
Recent studies have identified another antiviral mechanism targeting the late stages of the viral life cycle. This compound interacts with the SARS-CoV-2 nucleocapsid (N) phosphoprotein.[21] The N protein is essential for packaging the viral RNA genome into a stable ribonucleoprotein (RNP) complex. This compound binds to both the N-terminal and C-terminal domains of the N protein, inhibiting its ability to bind single-stranded RNA and preventing the formation of RNP-like structures, thus hampering the assembly of new virions.[21]
Quantitative In Vitro Antiviral Activity
The following tables summarize the quantitative data on this compound's efficacy against various viruses in cell culture models.
Table 1: Antiviral Activity against Coronaviruses (SARS-CoV-2)
| Virus Strain/Variant | Cell Line | Assay Type | Endpoint | Value (µM) | Selectivity Index (SI) | Citation(s) |
|---|---|---|---|---|---|---|
| SARS-CoV-2 | Vero E6 | CPE Reduction | EC₅₀ | ~20 | >250 | [1][22][23] |
| SARS-CoV-2 | Vero E6 | Cytotoxicity | CC₅₀ | >5000 | - | [1][22][24] |
| SARS-CoV-2 (Wild-Type) | Vero E6 | Focus Reduction | EC₅₀ | 134 ± 32 | - | [7] |
| SARS-CoV-2 (Delta) | Vero E6 | Focus Reduction | EC₅₀ | 80 ± 19 | - | [7] |
| SARS-CoV-2 (Omicron) | Vero E6 | Focus Reduction | EC₅₀ | 3.0 ± 1.5 | - | [7] |
| SARS-CoV-2 | Calu-3 | Viral Load | EC₉₀ | <200 | >55 | [1][22] |
| SARS-CoV-2 3CLpro | Enzyme Assay | Inhibition | IC₅₀ | 6.3 ± 1.4 | - | [8] |
| SARS-CoV-2 3CLpro | SPR | Binding Affinity | K_D | 59.7 ± 4.5 | - |[8] |
Table 2: Antiviral Activity against Alphaviruses and Picornaviruses
| Virus | Cell Line | Assay Type | Endpoint | Value (µM) | Selectivity Index (SI) | Citation(s) |
|---|---|---|---|---|---|---|
| Chikungunya (CHIKV) | Various | Plaque Reduction | EC₅₀ | 8.8 - 62.1 | - | [14] |
| Chikungunya (CHIKV) | BHK-21 | Cytotoxicity | CC₅₀ | >700 | - | [14] |
| Chikungunya (CHIKV) | Various | Replication | EC₅₀ | ~80 | >62.5 | [16] |
| Chikungunya (CHIKV) | In Vitro | RNA Synthesis | IC₅₀ | ~5 | - | [16] |
| Enterovirus 71 (EV71) | RD | Plaque Reduction | IC₉₀ | 0.49 - 7.80 | >12,500 | [17] |
| Enterovirus 71 (EV71) | RD | Cytotoxicity | CC₅₀ | >1000 | - |[17] |
Table 3: Antiviral Activity against Other Viruses
| Virus Family | Virus | Target/Assay | Endpoint | Value | Citation(s) |
|---|---|---|---|---|---|
| Retroviridae | Oncornaviruses | Reverse Transcriptase | 50% Inhibition | 0.1 - 1 µg/mL | [6] |
| Hepadnaviridae | Duck Hepatitis B | DNA Polymerase | Inhibition | Dose-dependent | [2] |
| Orthomyxoviridae | Influenza A | Cytotoxicity (A549) | CC₅₀ | 269.2 µg/mL (~187 µM) | [25] |
| Orthomyxoviridae | Influenza A | RNA/Protein | Max Efficacy | 125 - 250 µg/mL |[25] |
In Vivo Efficacy and Clinical Context
While in vitro data are promising, in vivo studies and clinical trials have yielded mixed results, largely due to this compound's toxicity.
-
Chikungunya Virus: In a C57BL/6 mouse model, this compound treatment was shown to substantially decrease viral loads in the foot and significantly ameliorate the acute arthritis-like lesions characteristic of CHIKV infection.[26]
-
Enterovirus 71: this compound demonstrated protective effects in two animal models. In a lethal challenge mouse model, it decreased mortality by 30%.[17] In a non-human primate model (rhesus monkeys), administration of this compound at doses scaled from human use resulted in a decreased peak viral load.[17][27]
-
HIV/AIDS: In the 1980s, pilot clinical studies were conducted to evaluate this compound for the treatment of AIDS based on its potent reverse transcriptase inhibition.[9][19] While the drug could suppress HIV viremia, it was accompanied by significant toxicity, including fever, rash, proteinuria, and adrenal insufficiency.[9][10] Crucially, there was no corresponding improvement in patients' immune function, and the trials were ultimately discontinued for this indication.[9][10]
Detailed Experimental Protocols
The following section outlines the methodologies for key experiments used to evaluate this compound's antiviral properties.
Cell-Based Assays
Cytotoxicity Assay (e.g., MTT or WST-1): This assay determines the concentration of a compound that is toxic to host cells (CC₅₀).
-
Cell Seeding: A549 or Vero E6 cells are seeded in 96-well plates at a density of 1x10⁴ cells/well and incubated for 24 hours.[25]
-
Compound Treatment: Serial dilutions of this compound (e.g., from 1000 µg/mL down) are added to the wells containing uninfected cells.[25]
-
Incubation: Plates are incubated for a period corresponding to the antiviral assay (e.g., 24-72 hours).[24][25]
-
Viability Measurement: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.[7][25]
-
Data Analysis: The absorbance is read on a microplate spectrophotometer. The CC₅₀ value is calculated using non-linear regression analysis by plotting cell viability against the compound concentration.[7]
Cytopathic Effect (CPE) Reduction Assay: This assay measures the ability of a compound to protect cells from virus-induced death (EC₅₀).
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates.[24]
-
Treatment and Infection: Cells are pre-incubated with serial dilutions of this compound for ~30 minutes. Subsequently, a known amount of virus (e.g., MOI of 0.015) is added to the wells.[24]
-
Incubation: The plates are incubated for 3 days, allowing the virus to propagate and cause cell death in unprotected wells.[5][24]
-
Viability Measurement: Cell viability is measured using a colorimetric method such as an MTS assay.[5]
-
Data Analysis: The EC₅₀ is calculated as the compound concentration that results in 50% protection from virus-induced cell death compared to untreated, infected controls.[1]
Viral Load Reduction Assay (RT-qPCR): This method directly quantifies the reduction in viral RNA.
-
Treatment and Infection: Cells (e.g., Vero E6 or Calu-3) are pre-incubated with this compound dilutions and then infected with the virus (e.g., MOI of 1) for 1 hour.[1][24]
-
Wash and Re-treat: The inoculum is removed, cells are washed with PBS, and fresh media containing the corresponding this compound concentrations is added.[24]
-
Incubation and Harvest: After a defined period (e.g., 16-21 hours), the supernatant (for extracellular RNA) and cell lysate (for intracellular RNA) are harvested.[5][24]
-
RNA Extraction and RT-qPCR: Viral RNA is extracted and quantified using reverse transcription-quantitative PCR (RT-qPCR) targeting a specific viral gene, such as RdRp.[1][5]
-
Data Analysis: The reduction in viral RNA copy numbers is calculated relative to untreated, infected controls.
Time-of-Addition Assay: This assay helps pinpoint the stage of the viral life cycle that is inhibited.
-
Experimental Arms: The compound (at a fixed concentration, e.g., 10 µM) is added to cell cultures at different time points relative to infection:
-
Pre-treatment: Added before viral inoculation and removed.
-
Co-treatment: Added only during the 1-hour viral adsorption period.
-
Post-treatment: Added immediately after the adsorption period and cell washing.[27]
-
-
Analysis: Viral yield (e.g., by plaque assay or RT-qPCR) is measured at the end of the replication cycle. Strong inhibition in the pre-treatment or co-treatment arms suggests interference with viral binding or entry, whereas inhibition only in the post-treatment arm points to an effect on replication or later stages.[14][27]
Biochemical and Biophysical Assays
Enzyme Inhibition Assay (e.g., for 3CLpro):
-
Reaction Setup: Purified recombinant viral enzyme (e.g., 0.5 µM 3CLpro) is incubated with varying concentrations of this compound (e.g., 0-100 µM) in an appropriate buffer at room temperature for ~30 minutes.[8]
-
Initiation: The reaction is started by adding a fluorogenic substrate specific to the enzyme.[8]
-
Measurement: The increase in fluorescence, corresponding to substrate cleavage, is measured over time using a plate reader.[8]
-
Analysis: The initial velocity of the reaction is plotted against the inhibitor concentration to calculate the IC₅₀ value.[8]
Surface Plasmon Resonance (SPR) for Binding Affinity:
-
Immobilization: A target protein (e.g., SARS-CoV-2 Spike RBD) is immobilized on the surface of an SPR sensor chip.[7]
-
Analyte Injection: Varying concentrations of this compound are flowed over the chip surface.[7]
-
Detection: The binding of this compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and measured in response units (RU).
-
Analysis: By analyzing the binding curves at different concentrations, kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (K_D) can be determined, quantifying the binding affinity.[7]
Challenges and Future Directions
The primary obstacle to the widespread use of this compound as an antiviral is its significant toxicity .[9] Adverse effects are common and can be severe, including nephrotoxicity, hepatotoxicity, adrenal insufficiency, neutropenia, and peripheral neuropathy.[11][28] These toxicities were a key reason for the cessation of HIV clinical trials.[9][10]
Despite these challenges, this compound remains a valuable research tool and a lead compound. Future directions for the field include:
-
Development of Analogs: Synthesizing and screening this compound analogs to identify derivatives that retain potent antiviral activity but exhibit a more favorable safety profile.
-
Targeted Delivery: Investigating novel drug delivery systems, such as liposomal formulations, to potentially target the drug to sites of infection and reduce systemic exposure and toxicity.[16]
-
Combination Therapy: Exploring the use of this compound in combination with other antiviral agents to achieve synergistic effects and potentially allow for lower, less toxic dosing.
Conclusion
This compound is a potent and mechanistically versatile antiviral agent that inhibits a broad spectrum of viruses in vitro. Its ability to simultaneously target multiple stages of the viral life cycle—from entry and enzymatic replication to genome packaging—makes it a compelling molecule from a drug discovery perspective. However, its clinical utility is profoundly limited by a well-documented and severe toxicity profile. While unlikely to be repurposed directly as a mainstream antiviral therapy, this compound serves as a critical proof-of-concept and an invaluable chemical scaffold for the design and development of novel, safer antiviral drugs that exploit similar mechanisms of action.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound inhibits duck hepatitis B virus DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 100 Years of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a potent inhibitor of the reverse transcriptase of RNA tumor viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound binds and inhibits infection of SARS-CoV-2 through both spike protein-heparan sulfate and ACE2 receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Repurposed Drugs this compound and Quinacrine Cooperatively Inhibit SARS-CoV-2 3CLpro In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound antiviral therapy in the acquired immunodeficiency syndrome. Clinical, immunological, and virologic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jwatch.org [jwatch.org]
- 11. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Inhibits Chikungunya Virus Entry and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Inhibits Chikungunya Virus Replication by Interacting with Virions and Blocking the Early Steps of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound inhibits chikungunya virus replication through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. The approved pediatric drug this compound identified as a clinical candidate for the treatment of EV71 infection—this compound inhibits EV71 infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound in the treatment of AIDS: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. This compound inhibits SARS-CoV-2 nucleocapsid phosphoprotein genome packaging function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 25. Anti-viral activity of this compound against influenza A virus in A549 cells - Indian J Microbiol Res [ijmronline.org]
- 26. This compound treatment reduces chikungunya pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. droracle.ai [droracle.ai]
The Cell Danger Response: A Technical Guide to a New Paradigm in Cellular Defense and the Role of Suramin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cell Danger Response (CDR) is an evolutionarily conserved metabolic response to cellular threats, shifting cellular priorities from growth and function to defense and repair. This intricate signaling cascade is initiated by the release of mitochondrial and cellular metabolites, most notably adenosine triphosphate (ATP), into the extracellular space. Extracellular ATP acts as a potent damage-associated molecular pattern (DAMP), activating purinergic receptors and triggering a multi-faceted defense mechanism. However, when the CDR becomes chronically activated, it can contribute to the pathophysiology of numerous chronic diseases. Suramin, a polysulfonated naphthylurea, has emerged as a significant tool for investigating the CDR due to its potent antagonism of purinergic signaling. This technical guide provides an in-depth exploration of the CDR, its signaling pathways, and the mechanistic role of this compound in its modulation. We present quantitative data on this compound's interaction with purinergic receptors, detailed experimental protocols for studying the CDR, and visual representations of the key pathways and experimental workflows.
The Cell Danger Response (CDR): A Universal Defense Mechanism
The CDR is a fundamental and universal response of cells to a wide array of threats that exceed their capacity for homeostasis.[1][2][3] These threats can be biological (viruses, bacteria), chemical (toxins, pollutants), or physical (trauma, radiation) in nature. The primary objective of the CDR is to protect the cell from further harm and initiate the healing process.[1] This is achieved through a coordinated series of metabolic and structural changes within the cell.[2][3]
Upon detecting a threat, mitochondria, acting as central hubs of cellular metabolism and stress sensing, initiate a metabolic shift.[4] The cell transitions from a state of anabolic metabolism, focused on growth and synthesis, to a catabolic state, prioritizing the breakdown of molecules for energy and defense.[5] This "wartime" footing involves several key actions:
-
Cellular Lockdown: The cell stiffens its membranes and reduces intercellular communication to prevent the spread of the threat.[6]
-
Inflammation Activation: Pro-inflammatory cytokines are released to recruit the immune system to the site of injury.[6]
-
Metabolic Shift: The body may enter a state of hypometabolism, leading to symptoms like fatigue, to conserve energy for healing.[6]
-
Sickness Behavior: At a systemic level, the CDR can manifest as pain sensitivity, fatigue, and social withdrawal, behaviors aimed at conserving energy and promoting recovery.[6]
A critical signaling molecule in the initiation and propagation of the CDR is extracellular ATP (eATP).[4][6] When a cell is stressed or damaged, it releases ATP into the extracellular environment, where it functions as a "danger signal."[4][6] This eATP binds to purinergic receptors on the surface of the cell and neighboring cells, initiating the cascade of defensive actions.[6]
While the CDR is a vital acute survival mechanism, its chronic activation is implicated in a wide range of chronic illnesses, including autoimmune diseases, neurodevelopmental disorders like autism spectrum disorder (ASD), and chronic fatigue syndrome.[1][2][7][8] In these conditions, the healing cycle is thought to be "stuck," with the CDR persisting even after the initial threat has been resolved.[1]
Purinergic Signaling: The Language of the Cell Danger Response
Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, primarily ATP and its breakdown product, adenosine.[9] This signaling system is fundamental to the CDR.[2]
P2 Receptors: The Sentinels of Cellular Danger
Extracellular ATP and other nucleotides exert their effects by binding to two families of purinergic receptors: P2X and P2Y receptors.[9][10]
-
P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations like Ca²⁺ and Na⁺.[10] This rapid influx of ions leads to membrane depolarization and the activation of various downstream signaling pathways. There are seven subtypes of P2X receptors (P2X1-7).[10]
-
P2Y Receptors: These are G protein-coupled receptors (GPCRs) that are activated by a range of nucleotides, including ATP, ADP, UTP, and UDP.[10] The P2Y receptor family consists of eight subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).[11] Activation of P2Y receptors triggers intracellular signaling cascades involving second messengers like inositol trisphosphate (IP₃) and cyclic AMP (cAMP), leading to a diverse array of cellular responses.[12]
The activation of P2 receptors by eATP is a key event in the initiation of the inflammatory response and other aspects of the CDR.[6]
The Purinergic Signaling Cascade
The following diagram illustrates the core components of the purinergic signaling pathway involved in the Cell Danger Response.
This compound: A Potent Antagonist of Purinergic Signaling
This compound is a symmetrical polysulfonated naphthylurea that was originally developed for the treatment of African sleeping sickness and river blindness.[13] It is a potent, non-selective antagonist of P2X and P2Y receptors, making it an invaluable pharmacological tool for studying purinergic signaling and the CDR.[14][15] By blocking the binding of eATP to its receptors, this compound can effectively interrupt the signaling cascade that initiates and sustains the CDR.[14]
Mechanism of Action
This compound acts as a competitive antagonist at P2 receptors, meaning it binds to the same site as the natural agonist (e.g., ATP) but does not activate the receptor.[14][16] Its antagonistic activity is not highly selective for specific P2 receptor subtypes, and it can inhibit both P2X and P2Y receptors.[15] The inhibitory potency of this compound varies across different receptor subtypes.
The following diagram illustrates the mechanism of this compound's action in blocking the purinergic signaling cascade.
Quantitative Data on this compound's Antagonistic Activity
The following tables summarize the quantitative data on this compound's antagonistic activity at various P2 receptor subtypes.
| Receptor Subtype | Agonist | Preparation | Antagonism Type | pA2 / pKi Value | Reference(s) |
| P2Y (turkey) | 2MeSATP | t-P2Y-1321N1 cells | Competitive | pA2 = 5.77 ± 0.11 | [17] |
| P2U (human) | UTP | h-P2U-1321N1 cells | Non-competitive | Apparent pA2 = 4.32 ± 0.13 | [17] |
| VIP Receptors | VIP | Rat gastric fundus | Competitive | pA2 = 5.1 ± 0.2 | [16][18] |
| VIP Receptors | PACAP | Rat gastric fundus | Competitive | pA2 = 5.6 ± 0.1 | [16][18] |
| Platelet P2T | ADP | Washed human platelets | Apparently competitive | Apparent pA2 = 4.6 | [19] |
| P2X (rabbit) | α,β-methylene ATP | Rabbit isolated ear artery | Competitive | pKB = 4.79 ± 0.05 | [20] |
| Receptor Subtype | Ligand | IC50 / Ki Value | Reference(s) |
| P2X1 | NF 110 (this compound derivative) | Ki = 82 nM | [21] |
| P2X2 | NF 110 (this compound derivative) | Ki = 4140 nM | [21] |
| P2X3 | NF 110 (this compound derivative) | Ki = 36 nM | [21] |
| P2Y1 | NF 110 (this compound derivative) | IC50 > 10 µM | [21] |
| P2Y2 | NF 110 (this compound derivative) | IC50 > 10 µM | [21] |
| P2Y11 | NF 110 (this compound derivative) | IC50 > 10 µM | [21] |
| P2Y2 | NF272 (this compound derivative) | Ki = 19 µM | [11] |
This compound in Clinical Research: The Autism Spectrum Disorder Trials
The hypothesis that a persistent CDR contributes to the pathophysiology of ASD has led to clinical trials investigating the use of low-dose this compound in children with this condition.[7][18]
The this compound Autism Treatment-1 (SAT-1) Trial
The SAT-1 trial was a small, randomized, double-blind, placebo-controlled phase I/II trial that investigated the safety and efficacy of a single intravenous dose of this compound (20 mg/kg) in 10 boys with ASD.[18]
Quantitative Results from the SAT-1 Trial
| Outcome Measure | This compound Group (n=5) | Placebo Group (n=5) | p-value | Reference(s) |
| ADOS-2 Comparison Score Change from Baseline | -1.6 ± 0.55 | No change | 0.0028 | [4][20][22] |
| Blood this compound Level (2 days post-infusion) | 12 ± 1.5 µmol/L | N/A | N/A | [4][20][22] |
| Blood this compound Level (6 weeks post-infusion) | 1.5 ± 0.5 µmol/L | N/A | N/A | [4][20][22] |
| Terminal Half-life | 14.7 ± 0.7 days | N/A | N/A | [4][20][22] |
Phase 2 Trial of Pax-101 (IV this compound)
A subsequent phase 2 trial evaluated the safety and efficacy of multiple doses of this compound (10 mg/kg and 20 mg/kg) in 52 children with ASD.[13]
Quantitative Results from the Phase 2 Trial
| Outcome Measure | 10 mg/kg this compound Group | 20 mg/kg this compound Group | Placebo Group | p-value (10mg/kg vs Placebo) | Reference(s) |
| ABC-Core Change from Baseline (Week 14) | -12.5 ± 3.18 | No improvement over placebo | -8.9 ± 2.86 | Not statistically significant | [23][24] |
| CGI-I Improvement from Baseline | 2.8 ± 0.30 | 2.0 ± 0.28 | 1.7 ± 0.27 | 0.016 | [23] |
Experimental Protocols for Studying the Cell Danger Response
This section provides detailed methodologies for key experiments used to investigate the CDR and the effects of compounds like this compound.
Measurement of Extracellular ATP
Principle: Bioluminescent assays are commonly used to quantify eATP. These assays utilize the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the ATP concentration.
Protocol: RealTime-Glo™ Extracellular ATP Assay (Promega)
-
Cell Preparation: Culture cells to the desired confluency in a white-walled, clear-bottom 96-well plate.
-
Reagent Preparation: Reconstitute the RealTime-Glo™ Extracellular ATP Assay Substrate with the provided buffer. Further dilute the reagent in cell culture medium to a 2X working concentration.
-
Assay Initiation: At the time of treatment with the test compound (e.g., this compound), add an equal volume of the 2X RealTime-Glo™ reagent to each well.
-
Incubation: Place the plate in a plate-reading luminometer maintained at 37°C and 5% CO₂.
-
Data Acquisition: Measure luminescence at regular intervals (e.g., every 10-30 minutes) for the duration of the experiment.
-
Data Analysis: Plot luminescence (Relative Light Units, RLU) over time. The change in RLU reflects the release of eATP. A standard curve can be generated using known concentrations of ATP to quantify the results.
Experimental Workflow for Measuring Extracellular ATP
References
- 1. Chronic diseases driven by metabolic dysfunction | EurekAlert! [eurekalert.org]
- 2. Cell danger response hypothesis - MEpedia [me-pedia.org]
- 3. researchgate.net [researchgate.net]
- 4. drtoddmaderis.com [drtoddmaderis.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. pathwaymap.com [pathwaymap.com]
- 7. This compound for Autism Update: 2023 and Beyond [brainfoundation.org]
- 8. drruscio.com [drruscio.com]
- 9. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Profiling of a this compound-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purinergic Signaling Pathways in Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioagilytix.com [bioagilytix.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. This compound antagonizes responses to P2‐purinoceptor agonists and purinergic nerve stimulation in the guinea‐pig urinary bladder and taenia coli | Scilit [scilit.com]
- 16. The P2-purinoceptor antagonist this compound is a competitive antagonist at vasoactive intestinal peptide receptors in the rat gastric fundus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PPADS and this compound as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Low‐dose this compound in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of the P2-purinoceptor antagonist, this compound, on human platelet aggregation induced by adenosine 5'-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
- 22. biocompare.com [biocompare.com]
- 23. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 24. youtube.com [youtube.com]
Early-Stage Research on Suramin for Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin is a polysulfonated naphthylurea that was originally developed for the treatment of African sleeping sickness. Its potential as an anti-cancer agent has been explored in numerous preclinical and early-stage clinical studies. This document provides an in-depth technical overview of the early-stage research on this compound for cancer therapy, focusing on its mechanism of action, preclinical efficacy, and relevant experimental protocols.
Mechanism of Action
This compound's primary anti-cancer mechanism lies in its ability to inhibit the binding of various growth factors to their receptors on the cell surface. This interference disrupts downstream signaling pathways that are crucial for tumor growth, proliferation, and survival. The key growth factor signaling pathways affected by this compound include:
-
Fibroblast Growth Factor (FGF) Signaling: this compound has been shown to bind to FGF, preventing its interaction with its receptor (FGFR) and subsequent downstream signaling.[1]
-
Platelet-Derived Growth Factor (PDGF) Signaling: this compound inhibits PDGF-stimulated receptor phosphorylation, a critical step in the activation of this pathway.[2]
-
Transforming Growth Factor-beta (TGF-β) Signaling: this compound can interfere with TGF-β binding to its receptors.[3]
-
Epidermal Growth Factor (EGF) Signaling: While some studies show this compound can inhibit EGF binding, others suggest it may indirectly activate the EGF receptor by inducing the release of membrane-bound TGF-α.[4]
By blocking these pathways, this compound can inhibit cell proliferation, induce cell cycle arrest, and suppress angiogenesis.
Preclinical Efficacy: In Vitro Studies
The cytotoxic and cytostatic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and culture conditions.
Data Presentation: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 50 - 100 | [5] |
| DU 145 | Prostate Cancer | 50 - 100 | [5] |
| LNCaP | Prostate Cancer | >100 | [6] |
| MBT2 | Transitional Cell Carcinoma | 250 - 400 µg/mL | [7] |
| T24 | Transitional Cell Carcinoma | 250 - 400 µg/mL | [7] |
| RT4 | Transitional Cell Carcinoma | 100 µg/mL (at 3 days) | [7] |
| TCCSUP | Transitional Cell Carcinoma | 250 - 400 µg/mL | [7] |
| REN | Malignant Mesothelioma | Not specified, but growth inhibition observed | [8] |
| I-45 | Malignant Mesothelioma | Not specified, but growth inhibition observed | [8] |
| II-45 (rat) | Malignant Mesothelioma | Not specified, but growth inhibition observed | [8] |
| AB12 (murine) | Malignant Mesothelioma | Not specified, but growth inhibition observed | [8] |
| DSL-6A (rat) | Pancreatic Cancer | Inhibition up to 95% at 10-800 µg/mL | [9] |
Preclinical Efficacy: In Vivo Studies
This compound has demonstrated anti-tumor activity in various animal models of cancer, leading to tumor growth inhibition and reduced metastasis.
Data Presentation: this compound In Vivo Efficacy
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference | | :--- | :--- | :--- | :--- | | Pancreatic Cancer | Orthotopic nude mouse model (MiaPaCa-2) | Not specified | 74% |[10] | | Pancreatic Cancer | Orthotopic nude mouse model (AsPC-1) | Not specified | 41% |[10] | | Pancreatic Cancer | Orthotopic nude mouse model (Capan-1) | Not specified | 49% |[10] | | Malignant Mesothelioma | Xenogeneic murine flank model | Not specified | 45% |[8] | | Malignant Mesothelioma | Syngeneic murine flank model (low dose) | Not specified | 54% |[8] | | Malignant Mesothelioma | Syngeneic murine flank model (high dose) | Not specified | 64% |[8] | | Pancreatic Cancer | Orthotopic immunocompetent rat model | 60 mg/kg, weekly i.p. | Significant reduction |[9] |
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is a representative method for assessing the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., PC-3, DU 145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.[11]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., MiaPaCa-2)
-
Matrigel (optional)
-
This compound solution for injection
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally (i.p.) or intravenously (i.v.) at the desired dose and schedule (e.g., 60 mg/kg weekly).[9] The control group should receive vehicle injections.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[8][10]
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay assesses the effect of this compound on blood vessel formation.
Materials:
-
Fertilized chicken eggs
-
Thermostable filter paper discs or sterile sponges
-
This compound solution
-
Stereomicroscope
Procedure:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On day 3 of incubation, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
On day 10, apply a sterile filter paper disc or sponge loaded with this compound (e.g., 50 µg) onto the CAM.[12] A control group should receive a disc with vehicle.
-
Seal the window and return the eggs to the incubator.
-
After 48-72 hours, examine the CAM under a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the area of vessel growth around the disc.[12][13]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the inhibitory effects of this compound on key cancer-related signaling pathways.
Caption: this compound inhibits FGF signaling by binding to FGF.
Caption: this compound blocks PDGF signaling at the receptor.
References
- 1. This compound blocks interaction between human FGF1 and FGFR2 D2 domain and reduces downstream signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits PDGF-stimulated receptor phosphorylation, proteoglycan synthesis and glycosaminoglycan hyperelongation in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits growth and transforming growth factor-beta 1 (TGF-beta 1) binding in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an experimental chemotherapeutic drug, activates the receptor for epidermal growth factor and promotes growth of certain malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the proliferation of primary epithelial cell cultures derived from normal, benign hyperplastic and cancerous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. This compound inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the growth of malignant mesothelioma in vitro, and in vivo, in murine flank and intraperitoneal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravital microscopic characterization of this compound effects in an orthotopic immunocompetent rat model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits not only tumor growth and metastasis but also angiogenesis in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. This compound inhibits bFGF-induced endothelial cell proliferation and angiogenesis in the chick chorioallantoic membrane [pubmed.ncbi.nlm.nih.gov]
- 13. The chick chorioallantoic membrane as an in vivo angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Suramin's Impact on Growth Factor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suramin, a polysulfonated naphthylurea, has long been recognized for its broad-spectrum biological activities, including its potent inhibition of various growth factors. This technical guide provides an in-depth analysis of this compound's impact on the binding of key growth factors to their receptors, namely Fibroblast Growth Factor (FGF), Platelet-Derived Growth Factor (PDGF), Vascular Endothelial Growth Factor (VEGF), and Epidermal Growth Factor (EGF). This document summarizes quantitative binding inhibition data, details common experimental methodologies used to assess these interactions, and visualizes the affected signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly those targeting growth factor-mediated pathologies.
Introduction
Growth factors are critical signaling molecules that regulate a myriad of cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of growth factor signaling is a hallmark of numerous diseases, most notably cancer, where it drives tumor growth, angiogenesis, and metastasis. This compound, originally developed as an anti-parasitic agent, has garnered significant interest for its anticancer properties, which are largely attributed to its ability to interfere with growth factor signaling cascades.[1][2] This is achieved primarily by inhibiting the binding of growth factors to their cell surface receptors.[3][4][5][6]
This guide focuses on the molecular interactions between this compound and four pivotal growth factor families:
-
Fibroblast Growth Factors (FGFs): Key regulators of angiogenesis, wound healing, and embryonic development.[7]
-
Platelet-Derived Growth Factors (PDGFs): Potent mitogens for cells of mesenchymal origin, playing a role in wound healing and angiogenesis.[3][8]
-
Vascular Endothelial Growth Factors (VEGFs): Central mediators of angiogenesis and vasculogenesis.[9]
-
Epidermal Growth Factors (EGFs): Crucial for regulating cell growth, proliferation, and differentiation in epithelial tissues.[10]
Understanding the quantitative aspects of this compound's inhibitory action and the experimental approaches to study these interactions is paramount for the rational design of novel therapeutics targeting these pathways.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound on growth factor binding is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of the specific binding of a growth factor to its receptor. The following table summarizes the reported IC50 values for this compound's inhibition of FGF, PDGF, and EGF binding. While a direct IC50 value for VEGF binding is not consistently reported in the literature, studies have demonstrated a dose-dependent inhibition of VEGF-induced cellular responses.[9]
| Growth Factor Family | Growth Factor | Cell/System | IC50 of this compound | Reference(s) |
| FGF | Basic FGF (bFGF) | Bovine Capillary Endothelial (BCE) Cells (low affinity binding) | 24.3 µg/mL | [11] |
| Basic FGF (bFGF) | Bovine Capillary Endothelial (BCE) Cells (high affinity binding) | 71.5 µg/mL | [11] | |
| PDGF | PDGF | Balb/c 3T3 cell membranes | ~60 µM | [8] |
| EGF | EGF | Human Meningioma Sections | 3.2 ± 0.4 x 10⁻⁴ M | [10] |
Note: Conversion of µg/mL to molar concentration depends on the molecular weight of this compound (1429.2 g/mol ).
Experimental Protocols for Studying this compound-Growth Factor Interactions
A variety of in vitro techniques are employed to elucidate the kinetics and dynamics of this compound's interaction with growth factors and their receptors. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This classic technique is used to quantify the binding of a radiolabeled ligand (growth factor) to its receptor in the presence and absence of an inhibitor (this compound).
Objective: To determine the IC50 of this compound for the inhibition of growth factor binding to its receptor.
Materials:
-
Cells or cell membranes expressing the receptor of interest
-
Radiolabeled growth factor (e.g., ¹²⁵I-EGF, ¹²⁵I-PDGF)
-
Unlabeled ("cold") growth factor
-
This compound solutions of varying concentrations
-
Binding buffer (e.g., HEPES-buffered saline with BSA)
-
Wash buffer (ice-cold)
-
Scintillation counter and vials
-
Filtration apparatus with glass fiber filters
Protocol:
-
Cell/Membrane Preparation: Culture cells to an appropriate confluency or prepare cell membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a microtiter plate or microcentrifuge tubes, combine the cell/membrane preparation, a fixed concentration of radiolabeled growth factor, and varying concentrations of this compound.
-
Total and Non-specific Binding:
-
Total Binding: Wells containing cells/membranes and radioligand only.
-
Non-specific Binding: Wells containing cells/membranes, radioligand, and a saturating concentration of unlabeled growth factor to block all specific receptor binding.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This traps the cell/membrane-bound radioligand on the filter while the unbound ligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to binding affinity.
Objective: To characterize the binding kinetics of this compound to a growth factor or its receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified growth factor or receptor protein
-
This compound solutions of varying concentrations
-
Running buffer (filtered and degassed)
-
Immobilization buffers and reagents (e.g., EDC/NHS for amine coupling)
-
Regeneration solution
Protocol:
-
Ligand Immobilization: Covalently immobilize the purified growth factor or its receptor (the "ligand") onto the surface of the sensor chip.
-
Analyte Injection: Inject a series of this compound solutions (the "analyte") at different concentrations over the sensor chip surface.
-
Association and Dissociation Monitoring: The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized ligand (association phase) and then dissociates as the analyte solution is replaced with running buffer (dissociation phase). This is recorded in a sensorgram.
-
Regeneration: After each binding cycle, inject a regeneration solution to remove all bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to various binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[2][15][16]
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Binding Assay
This method utilizes the principles of ELISA to measure the inhibition of growth factor binding to its receptor.
Objective: To quantify the inhibitory effect of this compound on growth factor-receptor interaction.
Materials:
-
Microtiter plate coated with the growth factor receptor
-
Biotinylated growth factor
-
This compound solutions of varying concentrations
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Protocol:
-
Coating: Coat a microtiter plate with the purified receptor for the growth factor of interest and block non-specific binding sites.
-
Competitive Binding: Add a fixed concentration of biotinylated growth factor to the wells along with varying concentrations of this compound. Incubate to allow for competitive binding to the immobilized receptor.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate, which binds to the biotinylated growth factor that is bound to the receptor.
-
Substrate Addition: After another wash step, add the TMB substrate. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to quench the reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[17][18][19][20]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in a cellular context. It can be adapted to investigate the effect of this compound on the interaction between a growth factor and its receptor.
Objective: To qualitatively or semi-quantitatively assess the disruption of the growth factor-receptor complex by this compound.
Materials:
-
Cells expressing the growth factor receptor
-
Growth factor
-
This compound
-
Lysis buffer
-
Antibody specific to the receptor
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment: Treat cells with the growth factor in the presence or absence of this compound.
-
Cell Lysis: Lyse the cells to release protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody that specifically targets the receptor. This will form an antibody-receptor-growth factor complex.
-
Complex Capture: Add protein A/G beads to the lysate. The beads will bind to the antibody, thus capturing the entire protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis by Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies against both the receptor and the growth factor to detect their presence in the immunoprecipitated complex. A decrease in the amount of co-immunoprecipitated growth factor in the presence of this compound indicates an inhibitory effect.[21][22][23][24]
Signaling Pathways and this compound's Mechanism of Action
This compound's inhibition of growth factor binding at the cell surface effectively blocks the initiation of downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for FGF, PDGF, VEGF, and EGF, and the point of inhibition by this compound.
General Mechanism of this compound Inhibition
This compound is a polyanionic molecule that is thought to interact with the positively charged heparin-binding domains of many growth factors. This binding can either directly block the receptor-binding site or induce a conformational change in the growth factor that prevents its interaction with the receptor.[4][6]
References
- 1. Molecular Targeting of VEGF with a this compound Fragment-DOCA Conjugate by Mimicking the Action of Low Molecular Weight Heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. This compound inhibits binding and degradation of platelet-derived growth factor in arterial smooth muscle cells but does not interfere with autocrine stimulation of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibition of growth factor receptor binding and mitogenicity in AKR-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 7. Understanding the mechanism of the antimitogenic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound binds to platelet-derived growth factor and inhibits its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a potent inhibitor of vascular endothelial growth factor. A contribution to the molecular basis of its antiangiogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biphasic effects of this compound on125I-epidermal growth factor binding to human meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an anticancer and angiosuppressive agent, inhibits endothelial cell binding of basic fibroblast growth factor, migration, proliferation, and induction of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. A radioligand binding assay for the insulin-like growth factor 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Bot Verification [molecular-interactions.si]
- 17. file.elabscience.com [file.elabscience.com]
- 18. afgsci.com [afgsci.com]
- 19. novamedline.com [novamedline.com]
- 20. fn-test.com [fn-test.com]
- 21. Protocol to determine the subcellular localization of protein interactions in murine keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 23. Immunoprecipitation Protocol [macdougald.lab.medicine.umich.edu]
- 24. Overview of the Immunoprecipitation (IP) Technique | Thermo Fisher Scientific - US [thermofisher.com]
Foundational Studies on Suramin and Autism Spectrum Disorder: A Technical Guide
Introduction
Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition characterized by challenges in social communication and interaction, alongside restricted and repetitive patterns of behavior.[1] While various therapeutic strategies exist to manage specific symptoms, there remains a significant unmet need for pharmacological treatments that address the core pathophysiology of ASD.[2] In recent years, the century-old drug suramin has emerged as a candidate of interest, stemming from a novel hypothesis about the metabolic underpinnings of autism known as the Cell Danger Response (CDR) theory.[3][4] This guide provides an in-depth technical overview of the foundational preclinical and clinical research on this compound for ASD, with a focus on experimental design, quantitative outcomes, and the underlying proposed mechanisms of action.
The Cell Danger Response and Purinergic Signaling in ASD
The guiding theory behind the investigation of this compound for ASD is the Cell Danger Response (CDR) hypothesis, proposed by Dr. Robert Naviaux. This theory posits that ASD may result from a persistent metabolic response to cellular threat or injury.[5][6] When a cell is exposed to stressors (e.g., viral infections, environmental toxins), mitochondria alter their function from energy production to cellular defense, leading to the release of signaling molecules like adenosine triphosphate (ATP) into the extracellular space.[5][7]
Extracellular ATP acts as a primary "danger" signal, activating purinergic receptors (P2X and P2Y) on neighboring cells.[8] This activation initiates a cascade of protective responses. In typical development, this response is temporary. The CDR hypothesis suggests that in some individuals with ASD, this response becomes "stuck," leading to chronic activation of purinergic signaling, which can interfere with neurodevelopment, synaptic function, and inter-cellular communication.[3][9] Dysregulation of the purine metabolism and signaling pathways has been identified in individuals with ASD through metabolomic and transcriptomic studies.[10][11]
This compound is a non-selective inhibitor of P2X and P2Y purinergic receptors.[4][8] By blocking these receptors, it is hypothesized that this compound can interrupt the persistent danger signal, allowing the cell to exit the CDR state and restore normal metabolic and developmental functions.[5][7]
Preclinical Rationale
The investigation of this compound in humans was preceded by studies in mouse models of ASD. In both the maternal immune activation (MIA) and Fragile X (FMR1 knockout) mouse models, a single low dose of this compound was shown to correct core autism-like behaviors, as well as associated metabolic and synaptic abnormalities.[2][12][13] These promising preclinical results provided the foundational evidence to proceed with human clinical trials.[6]
Foundational Clinical Trials
Two key clinical trials form the basis of our current understanding of this compound's potential in ASD: the initial this compound Autism Treatment-1 (SAT-1) pilot study and a subsequent, larger Phase 2 trial by PaxMedica.
The this compound Autism Treatment-1 (SAT-1) Trial
Published in 2017, the SAT-1 trial was the first-in-human study to test the safety and efficacy of this compound for ASD. It was a small, double-blind, placebo-controlled pilot study designed as a proof-of-concept.[2][12]
-
Study Design: A double-blind, placebo-controlled, randomized clinical trial.[2]
-
Participants: 10 male children with ASD, aged 5-14 years. Participants were matched into five pairs based on age, nonverbal IQ, and autism severity. Within each pair, one child was randomized to receive this compound and the other placebo.[2] Key exclusion criteria included known genetic causes of autism (e.g., Fragile X syndrome) and current use of prescription medications.[6]
-
Intervention: A single intravenous (IV) infusion of this compound (20 mg/kg) or a matching saline placebo.[2]
-
Primary Outcome Measures:
-
Secondary Outcome Measures: Aberrant Behavior Checklist (ABC), Autism Treatment Evaluation Checklist (ATEC), Repetitive Behavior Questionnaire (RBQ), and Clinical Global Impression (CGI) questionnaire.[2][14]
-
Timeline: Assessments were conducted at baseline and at multiple points post-infusion, with the primary endpoint analysis occurring at 6 weeks.[2]
The this compound group showed statistically significant improvements in the core symptoms of ASD compared to the placebo group. The benefits, however, were transient.[12]
| Outcome Measure | This compound Group (n=5) Mean Change ± SD | Placebo Group (n=5) Mean Change | Statistical Significance (p-value) | Reference |
| ADOS-2 Comparison Score | -1.6 ± 0.55 | No Change | 0.0028 | [2] |
| EOWPVT Score | No Change | No Change | Not Applicable | [2] |
| ABC, ATEC, CGI Scores | Improved | No Change | Not specified in summary | [2][14] |
| RBQ Score | No Change | No Change | Not Significant | [14] |
| Blood this compound Level (2 days) | 12 ± 1.5 µmol/L | N/A | Not Applicable | [2] |
| Blood this compound Level (6 weeks) | 1.5 ± 0.5 µmol/L | N/A | Not Applicable | [2] |
PaxMedica Phase 2 Trial
Following the promising but limited results of the SAT-1 trial, a larger, multi-dose Phase 2 study was conducted by PaxMedica in South Africa to further evaluate the safety and efficacy of this compound.[4][15]
-
Study Design: A 14-week, randomized, double-blind, placebo-controlled, multi-center, dose-ranging study.[8][16]
-
Participants: 52 boys with moderate to severe ASD, aged 4-15 years.[15][16]
-
Intervention: Three treatment arms:
-
This compound 10 mg/kg
-
This compound 20 mg/kg
-
Placebo Intravenous infusions were given at baseline, week 4, and week 8.[16]
-
-
Primary Outcome Measure: Aberrant Behavior Checklist composite score of core symptoms (ABC-Core: subscales for social withdrawal, stereotypy, and hyperactivity).[15][16]
-
Secondary Outcome Measure: Clinical Global Impressions—Improvement (CGI-I) scale, adapted for autism.[15][16]
-
Timeline: The primary endpoint was assessed at Week 14, following a six-week follow-up period after the last dose.[15][16]
The results of this larger trial were mixed and did not meet the primary endpoint with statistical significance, although some positive signals were observed, particularly in the lower-dose group.[16][17]
| Outcome Measure | 10 mg/kg this compound Group (Mean ± SE) | 20 mg/kg this compound Group (Mean ± SE) | Placebo Group (Mean ± SE) | Statistical Significance (p-value) | Reference |
| ABC-Core Change at Week 14 | -12.5 ± 3.18 | No improvement over placebo | -8.9 ± 2.86 | Not Statistically Significant | [16] |
| CGI-I Improvement Score at Week 14 | 2.8 ± 0.30 | 2.0 ± 0.28 | 1.7 ± 0.27 | p = 0.016 (vs. Placebo) | [13][16] |
Safety and Tolerability
Across both foundational trials, low-dose this compound was generally reported as safe and well-tolerated.[16] The most common adverse events were mild to moderate. High doses of this compound, as used for treating African sleeping sickness, are associated with more severe toxicity, including adrenal insufficiency and peripheral neuropathy, but these were not observed in the low-dose ASD studies.[2]
| Adverse Event | SAT-1 Trial (20 mg/kg) | PaxMedica Phase 2 Trial (10 & 20 mg/kg) | Reference |
| Asymptomatic Rash | Observed | Observed | [2][15] |
| Upper Respiratory Infection | Not reported | Observed | [15] |
| Vomiting | Not reported | Observed | [15] |
| Serious Adverse Events | None reported | One event, resolved with treatment | [2][15] |
Discussion and Future Directions
The foundational studies on this compound for ASD present a compelling, albeit complex, picture. The initial SAT-1 trial provided strong preliminary evidence supporting the CDR hypothesis, demonstrating that targeting purinergic signaling could ameliorate core symptoms of ASD.[2][3] However, the larger Phase 2 trial failed to replicate these findings on its primary endpoint, showing a statistically significant effect only on a secondary measure (CGI-I) and only in the lower-dose (10 mg/kg) group.[16][17]
This discrepancy highlights several critical considerations for future research:
-
Dose-Response Relationship: The lack of efficacy at the 20 mg/kg dose in the Phase 2 trial, compared to the positive signal at 10 mg/kg, suggests a complex, non-linear dose-response relationship that requires further investigation.[16]
-
Patient Subgroups: Exploratory analyses from the Phase 2 trial suggested that younger subjects and those with less severe baseline symptoms may have responded better to the 10 mg/kg dose.[16] Future trials should be designed to stratify participants and identify potential responders.
-
Biomarkers: The development of biomarkers related to purinergic signaling and the CDR could help identify patients most likely to benefit from this compound and to monitor treatment response objectively.[10]
The research into this compound has fundamentally shifted a portion of the autism research landscape toward investigating treatable metabolic pathways.[3] While this compound itself, an old drug with a challenging safety profile at high doses and a need for IV infusion, may not be the final therapeutic, it has served as an invaluable chemical probe.[17][18] The work has paved the way for the development of new, more specific, and safer antipurinergic drugs for ASD.[2]
The foundational studies of this compound for Autism Spectrum Disorder have successfully tested a novel, metabolism-based hypothesis for the condition. The initial SAT-1 pilot study demonstrated that a single dose of this compound could temporarily improve core ASD symptoms, providing the first human evidence that the condition may be treatable by targeting purinergic signaling. While a subsequent larger trial yielded inconclusive results on its primary endpoint, it provided important data on dosing and identified a signal of improvement on a global scale of functioning. Collectively, this body of research has established antipurinergic signaling as a critical new avenue for drug development in ASD, shifting the paradigm to include treatable metabolic components in the pathophysiology of autism.
References
- 1. researchgate.net [researchgate.net]
- 2. Low‐dose this compound in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nofone.org [nofone.org]
- 4. This compound for Autism Update: 2023 and Beyond [brainfoundation.org]
- 5. autismparentingmagazine.com [autismparentingmagazine.com]
- 6. Clinical Trial Launched to Assess Safety and Efficacy of Autism Drug Treatment [today.ucsd.edu]
- 7. Doubt greets reports of this compound’s promise for treating autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 8. Randomized clinical trial of low dose this compound intravenous infusions for treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Frontiers | Purine signaling pathway dysfunction in autism spectrum disorders: Evidence from multiple omics data [frontiersin.org]
- 11. Purine signaling pathway dysfunction in autism spectrum disorders: Evidence from multiple omics data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ns2.omf.ngo [ns2.omf.ngo]
- 13. stemcellautism.blog [stemcellautism.blog]
- 14. Researchers Studying Century-Old Drug in Potential New Approach to Autism [today.ucsd.edu]
- 15. arrionline.org [arrionline.org]
- 16. researchgate.net [researchgate.net]
- 17. droracle.ai [droracle.ai]
- 18. This compound - Wikipedia [en.wikipedia.org]
A Technical Guide to the Chemical Synthesis and Derivatives of Suramin
This guide provides an in-depth overview of the chemical synthesis of suramin, a polysulfonated naphthylurea, and the development of its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data on biological activities, and visualizations of relevant signaling pathways.
Introduction to this compound
This compound is a symmetric molecule characterized by a central urea functional group connecting two identical polysulfonated naphthylamine structures.[1] It was first synthesized in the early 20th century by chemists at Bayer, and its structure was later elucidated in 1924.[1] Historically, it has been a crucial medication for treating parasitic diseases such as African sleeping sickness (trypanosomiasis) and river blindness (onchocerciasis).[1][2]
The molecule's polyanionic nature, conferred by its six sulfonic acid groups, is responsible for its broad spectrum of biological activities.[1][3] This high negative charge allows it to bind to a wide variety of molecular targets, including enzymes, growth factor receptors, and other proteins.[4][5] However, this lack of specificity, coupled with poor oral bioavailability and significant toxicity to the liver and kidneys, has limited its therapeutic use and spurred the development of numerous derivatives aimed at improving efficacy, selectivity, and safety profiles.[4][5][6]
Chemical Synthesis of this compound
The classical synthesis of this compound is a multi-step process involving the sequential formation of amide bonds to build the symmetric structure, culminating in the creation of the central urea linkage.[1][7]
The synthesis typically begins from two primary building blocks: 1-aminonaphthalene-3,6,8-trisulfonic acid and derivatives of benzoyl chloride. The general synthetic route is as follows:
-
First Acylation: 1-aminonaphthalene-3,6,8-trisulfonic acid is acylated with 4-methyl-3-nitrobenzoyl chloride.[7]
-
First Reduction: The nitro group on the resulting intermediate is reduced to an amino group, typically using activated iron or catalytic hydrogenation.[7]
-
Second Acylation: The newly formed amino group is then acylated with m-nitrobenzoyl chloride.[7]
-
Second Reduction: The second nitro group is reduced to an amine in a similar fashion.[7]
-
Urea Formation: Two molecules of the resulting amine are coupled using phosgene (or a phosgene equivalent like triphosgene) to form the central urea bridge, yielding the final this compound molecule.[7] The product is typically isolated as its hexasodium salt to ensure water solubility.[1][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structure-activity studies on this compound analogues as inhibitors of NAD+-dependent histone deacetylases (sirtuins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. This compound sodium synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Suramin in Vitro: A Guide to Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of suramin, a polysulfonated naphthylurea, known for its multifaceted biological activities. This document summarizes effective dosages across various cell lines and experimental contexts, details key experimental protocols, and illustrates the signaling pathways influenced by this compound.
I. Quantitative Data Summary
This compound exhibits a wide range of effects in vitro, with its efficacy being highly dependent on the cell type and the biological process under investigation. The following tables summarize the reported effective concentrations of this compound in different experimental settings.
| Cell Line/System | Application | Effective Concentration | Observed Effect |
| Human Cord Blood Lymphocytes | Antiviral (HTLV-I) | 10-100 µg/mL | Reduction of in vitro infection.[1] |
| MT-2 (HTLV-I infected cells) | Antiviral (HTLV-I) | 50 µg/mL | Affected HTLV-I replication.[1] |
| VX2 Tumor Cells | Anticancer | >200 µg/mL | Significant stimulation of tumor cell growth.[2] |
| Human Breast Cancer Cell Lines (ZR 75.1, T-47D, MDA-MB-231) | Anticancer | Low Concentrations | Stimulatory effects on proliferation.[3] |
| Human Breast Cancer Cell Lines | Anticancer | High Concentrations | Inhibitory effects on proliferation.[3] |
| ZR/HERc Cells | Anticancer | 100 µg/mL | 100% stimulation of proliferation.[3] |
| Myelinating Dorsal Root Ganglion (DRG) Cultures | Neurotoxicity | ≤ 100 µM | No effect on myelinated fibers (9-day exposure).[4] |
| Myelinating DRG Cultures | Neurotoxicity | 200 µM | 17% degenerating myelinated fibers (4 days); 53.3% (9 days).[4] |
| Myelinating DRG Cultures | Neurotoxicity | 300 µM | 24% degenerating myelinated fibers (4 days); 84% (9 days).[4] |
| Vero E6 Cells | Antiviral (SARS-CoV-2) | ~20 µM (EC50) | Inhibition of viral replication.[5][6][7][8] |
| Calu-3 Cells | Antiviral (SARS-CoV-2) | 0-200 µM | Dose-dependent reduction in viral RNA and infectious virus yield.[5][7] |
| Dorsal Root Ganglion Neurons (DRGN) | Neurotoxicity | 283 µM (IC50) | Significant decrease in cell viability after 24 hours.[9] |
| HeLa, HO-8910PM Cells | Anticancer | 50-600 µg/mL | Dose- and time-dependent inhibition of proliferation.[10] |
| HeLa Cells | Anticancer | 300 µg/mL (48 hours) | Induction of apoptosis.[10] |
| Porcine Nucleus Pulposus (NP) Cells | Anti-inflammatory | 10 µM | Alleviated IL-1β-induced inflammation and apoptosis.[11] |
II. Key Signaling Pathways Modulated by this compound
This compound's mechanism of action is complex, primarily involving the inhibition of various extracellular signaling molecules and their receptors. It is known to interfere with the binding of several growth factors to their receptors and modulate downstream signaling cascades.
A. Inhibition of Growth Factor Signaling
This compound is a well-documented inhibitor of multiple growth factor signaling pathways. It achieves this by binding to growth factors, thereby preventing their interaction with their cognate receptors. This has implications for cancer research, where aberrant growth factor signaling is a common hallmark.[12][13][14]
Figure 1: Mechanism of this compound in Inhibiting Growth Factor Signaling.
B. Modulation of the NF-κB Signaling Pathway
In the context of inflammation, such as in intervertebral disc degeneration, this compound has been shown to inhibit the NF-κB signaling pathway. By doing so, it can downregulate the expression of pro-inflammatory cytokines and matrix-degrading enzymes.[11]
Figure 2: this compound's Inhibition of the NF-κB Signaling Pathway.
III. Experimental Protocols
The following are generalized protocols for common in vitro assays involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
A. Cell Viability/Cytotoxicity Assay (MTT/WST-1)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
References
- 1. Low concentrations of this compound can reduce in vitro infection of human cord blood lymphocytes with HTLV-I during long-term culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of tumor growth in vitro and in vivo by this compound on the VX2 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pleiotropic actions of this compound on the proliferation of human breast-cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound attenuates intervertebral disc degeneration by inhibiting NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 14. ascopubs.org [ascopubs.org]
Suramin: Preparation and Solubility for Laboratory Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Suramin is a polysulfonated naphthylurea that has been utilized for its antiparasitic, antiviral, and potential antineoplastic properties.[1] In the laboratory setting, it is a versatile tool for studying various cellular processes due to its ability to inhibit a wide range of molecular targets. This document provides detailed guidance on the preparation and solubility of this compound for research use, along with protocols and diagrams to facilitate its application in experimental settings.
Data Presentation: this compound Solubility
The solubility of this compound sodium salt is critical for the preparation of stock solutions and experimental media. The following table summarizes its solubility in common laboratory solvents. It is important to note that for in vivo studies, specific formulations are required and should be prepared as described in the appropriate literature.[2][3]
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | Very soluble; 50 mg/mL[4], 100 mg/mL[2][3] | ~34.99 mM[5] - 69.67 mM[2][3] | Yields a clear, faint yellow solution.[4] Recommended for most in vitro applications. |
| DMSO | 100 mg/mL[2][3] | 69.67 mM[2][3] | Sonication may be recommended to aid dissolution.[5] Use fresh, moisture-free DMSO.[3] |
| Physiological Saline | Soluble[4] | - | Suitable for applications requiring isotonic conditions. |
| Ethanol (95%) | Sparingly soluble/Slightly soluble[4][6] | - | Not recommended as a primary solvent for stock solutions. |
| Chloroform | Insoluble[4][6] | - | Not a suitable solvent. |
| Ether | Insoluble[4][6] | - | Not a suitable solvent. |
| Benzene | Insoluble[4] | - | Not a suitable solvent. |
| Petroleum Ether | Insoluble[4] | - | Not a suitable solvent. |
Experimental Protocols
Preparation of Aqueous this compound Stock Solution (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL aqueous stock solution of this compound sodium salt, a commonly used concentration for in vitro experiments.
Materials:
-
This compound sodium salt (powder)
-
Sterile, purified water (e.g., water for injection, cell culture grade water)
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile storage tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound sodium salt powder in a sterile microcentrifuge tube or on weighing paper. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.
-
Dissolution: Transfer the weighed this compound powder to a sterile conical tube. Add the required volume of sterile water. For a 10 mg/mL solution, add 10 mL of water to 100 mg of this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and faintly yellow.[4]
-
Sterilization: To ensure sterility for cell culture applications, filter the this compound solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles. Aqueous solutions of this compound are known to deteriorate upon storage and should ideally be used immediately after preparation.[4] If storage is necessary, it is recommended to store aliquots at -20°C and protect them from light.[4] Some sources suggest not storing aqueous solutions for more than one day.[1]
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general workflow for treating adherent cells with this compound. Concentrations and incubation times should be optimized for each cell line and experimental endpoint.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL in water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to prepare 1 mL of medium with a final this compound concentration of 100 µM, a specific volume of the stock solution will be added to the medium.
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Aspirate the PBS and add the medium containing the desired concentration of this compound to each well.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed for various endpoints, such as cell viability, proliferation, apoptosis, or specific signaling pathway activation.[7][8]
Visualizations
This compound's Inhibition of Growth Factor Signaling
This compound is known to block the binding of various growth factors to their receptors, thereby inhibiting downstream signaling pathways that are often implicated in cell proliferation and survival.[6][9]
Caption: this compound inhibits growth factor signaling pathways.
Experimental Workflow for Assessing this compound's Effect on Cell Viability
A typical experimental workflow to determine the effect of this compound on cell viability involves cell culture, treatment, and a viability assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound Sodium | Topoisomerase | Reverse Transcriptase | TargetMol [targetmol.com]
- 6. This compound Sodium | C51H34N6Na6O23S6 | CID 8514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Performance Methods for the Quantification of Suramin in Human Plasma
Introduction
Suramin is a polysulfonated naphthylurea compound with a long history of use in treating parasitic diseases such as African trypanosomiasis (sleeping sickness) and onchocerciasis (river blindness). More recently, its potential as an antineoplastic and antiviral agent has been explored in numerous clinical trials[1]. This compound exhibits a narrow therapeutic window and significant interpatient pharmacokinetic variability[2]. Plasma concentrations exceeding 350 µg/mL have been associated with acute neurologic toxicity, necessitating therapeutic drug monitoring (TDM) to ensure safety and efficacy[1]. These application notes provide detailed protocols for the quantification of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action Overview
This compound's therapeutic effects are attributed to its ability to inhibit a wide range of enzymes and cellular processes. Its primary mechanism involves the inhibition of purinergic signaling pathways by acting as an antagonist at P2 receptors[3][4]. In trypanosomes, this compound disrupts energy metabolism by inhibiting key glycolytic enzymes[3]. Its anticancer properties are linked to the inhibition of various polypeptide growth factors, including platelet-derived growth factor (PDGF) and transforming growth factor-beta (TGF-β), thereby disrupting autocrine growth loops in tumor cells[5].
Below is a simplified representation of this compound's inhibitory action on purinergic signaling.
References
- 1. Adaptive control with feedback strategies for this compound dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of adaptive control with feedback to individualize this compound dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound, an experimental chemotherapeutic drug, activates the receptor for epidermal growth factor and promotes growth of certain malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Suramin in Animal Models of Neurological Disorders: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin, a polysulfonated naphthylurea developed in the early 20th century, has garnered significant interest in the field of neuroscience for its potential therapeutic applications in a range of neurological disorders. Initially used as an anti-parasitic agent, its function as a non-selective antagonist of P2 purinergic receptors has opened new avenues for research into pathologies involving purinergic signaling dysregulation. This document provides a comprehensive overview of the application of this compound in various animal models of neurological disorders, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways involved.
The primary mechanism of action of this compound relevant to neurological disorders is its ability to inhibit ATP signaling by blocking P2X and P2Y receptors.[1][2] This action is central to the "Cell Danger Response" (CDR) hypothesis, which posits that a persistent CDR, characterized by excessive extracellular ATP, contributes to the pathophysiology of various chronic diseases, including neurological disorders.[3][4] By interrupting this aberrant signaling, this compound is proposed to restore normal cellular function and alleviate disease symptoms.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various animal models of neurological disorders.
Table 1: Autism Spectrum Disorder (ASD)
| Animal Model | Treatment Regimen | Key Findings | Quantitative Results | Reference(s) |
| Maternal Immune Activation (MIA) Mouse Model | Single intraperitoneal (IP) injection of 20 mg/kg this compound | Reversal of social behavior deficits | Corrected a 54% decrease in social preference in MIA males compared to controls.[5] | [5] |
| Improvement in sensorimotor coordination | Corrected a 28% decrease in sensorimotor coordination on the rotarod test in MIA animals.[5] | [5] | ||
| Fragile X (Fmr1 knockout) Mouse Model | Weekly IP injections of 20 mg/kg this compound starting at 9 weeks of age | Restoration of normal social behavior | Corrected a 26% reduction in social preference and a 35% reduction in social novelty preference.[6] | [6][7] |
Table 2: Stroke
| Animal Model | Treatment Regimen | Key Findings | Quantitative Results | Reference(s) |
| Rat Model of Focal Brain Ischemia (MCAO) | Intravenous (IV) infusion of 0, 25, 50, 100, or 250 mg/kg this compound 30 min before MCAO | Dose-dependent reduction in infarct volume | A dose of 100 mg/kg significantly decreased infarct volume. A dose-dependent decrease was observed from 0 to 100 mg/kg. |
Table 3: Traumatic Brain Injury (TBI)
| Animal Model | Treatment Regimen | Key Findings | Quantitative Results | Reference(s) |
| Rat Stab Wound Brain Injury Model | Single intracerebral injection of 5 µL of 75 µM this compound at the time of injury | Reduction in reactive gliosis | Strikingly reduced Glial Fibrillary Acidic Protein (GFAP) immunoreactivity at 3 days post-injury, confirmed by Western blot analysis.[8] | [8][9] |
Table 4: Other Neurological Disorders
| Disorder | Animal Model | Treatment Regimen | Key Findings | Quantitative Results | Reference(s) |
| Parkinson's Disease | 6-hydroxydopamine (6-OHDA)-induced rat model | Co-treatment with a neuroprotective agent and this compound | Increased number of tyrosine hydroxylase-immunopositive neuronal cells | Data on this compound alone is not specified in the provided search results. | [5][10] |
| Alzheimer's Disease | APP/PS1 mouse model | Not specified in search results | Deficits in spatial learning and memory observed in the model | No quantitative data available for this compound treatment. | [11][12][13][14] |
| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) rat model | Prophylactic and therapeutic administration of this compound | Significant reduction in disease severity and incidence of paralysis with prophylactic treatment | Therapeutic treatment also showed a reduction in severity, but to a lesser extent.[15] | [15][16] |
| Epilepsy | Kainic acid-induced seizure model in mice | Not specified in search results | Model exhibits behavioral seizures scored on the Racine scale | No quantitative data available for this compound treatment. | [17][18][19] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1 G93A mouse model | Not specified in search results | Model shows progressive motor impairment | No quantitative data available for this compound treatment. | [20][21][22][23][24] |
Signaling Pathways and Experimental Workflows
Purinergic Signaling Pathway
Extracellular ATP and adenosine act as signaling molecules by binding to purinergic receptors (P1, P2X, and P2Y). In pathological conditions, excessive ATP release can lead to a sustained "danger" signal. This compound acts as a non-selective antagonist of P2 receptors, thereby inhibiting this signaling cascade.
Caption: Purinergic signaling pathway and the inhibitory action of this compound.
Cell Danger Response (CDR) Pathway
The Cell Danger Response is an evolutionarily conserved metabolic response to stress or injury. Chronic activation of the CDR, driven by factors like extracellular ATP, can contribute to disease. This compound, by blocking purinergic signaling, can help to resolve the CDR.
Caption: The Cell Danger Response (CDR) and this compound's point of intervention.
Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various neurological disorders. This compound has been shown to modulate this pathway, although the exact mechanisms are still under investigation.
Caption: Overview of the Akt/mTOR signaling pathway and a potential point of modulation by this compound.
Experimental Protocols
This compound Preparation and Administration
a. Solubilization:
-
This compound sodium salt is typically dissolved in sterile, pyrogen-free 0.9% saline or sterile water.
-
Prepare a stock solution of a desired concentration (e.g., 20 mg/mL).
-
Ensure complete dissolution by gentle vortexing or sonication if necessary.
-
Filter-sterilize the solution using a 0.22 µm syringe filter before administration.
b. Intraperitoneal (IP) Injection in Mice: [10][25][26][27][28][29][30][31]
-
Restrain the mouse firmly by the scruff of the neck, allowing the abdomen to be exposed.
-
Tilt the mouse's head downwards at a slight angle.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Animal Models of Neurological Disorders
a. Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Rats:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect and isolate the arteries.
-
Ligate the distal end of the ECA.
-
Introduce a nylon monofilament suture (e.g., 4-0) with a blunted tip into the ECA.
-
Advance the suture through the ICA until it occludes the origin of the middle cerebral artery (MCA). The length of insertion will vary depending on the weight of the rat.
-
For transient MCAO, the suture is left in place for a defined period (e.g., 60-120 minutes) before being withdrawn to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Close the incision and allow the animal to recover.
b. Stab Wound Model of Traumatic Brain Injury in Rats: [8][32]
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Create a small burr hole over the desired cortical region (e.g., parietal cortex) using a dental drill.
-
Carefully insert a sterile needle or blade of a specific gauge to a predetermined depth into the cortex to create a lesion.
-
For this compound treatment, a microsyringe can be used to inject the solution directly into the wound site.
-
Close the scalp incision and provide post-operative care.
c. Maternal Immune Activation (MIA) Model of Autism Spectrum Disorder in Mice:
-
On a specific embryonic day (e.g., E12.5), administer an immune-activating agent, such as polyinosinic:polycytidylic acid (Poly(I:C)), to pregnant dams via intraperitoneal injection.
-
Allow the dams to carry the pregnancy to term and deliver their pups.
-
The offspring of these dams will constitute the MIA model and can be used for behavioral testing in adulthood.
Behavioral and Molecular Analyses
a. Three-Chamber Social Interaction Test (for ASD models): [11][20][21][32][33]
-
The apparatus consists of a rectangular box divided into three chambers with openings allowing free access between them.
-
Habituation Phase: Place the test mouse in the center chamber and allow it to explore all three empty chambers for a set period (e.g., 10 minutes).
-
Sociability Phase: Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse back in the center chamber and record the time it spends in each chamber and the time spent sniffing each wire cage for a set period (e.g., 10 minutes).
-
Social Novelty Phase: Replace the empty wire cage with a new, unfamiliar "stranger" mouse. The test mouse now has a choice between the familiar mouse from the previous phase and a novel mouse. Record the time spent in each chamber and sniffing each cage.
b. Marble Burying Test (for ASD models): [8][13][15][22][34]
-
Fill a standard mouse cage with a deep layer of bedding (approximately 5 cm).
-
Evenly space 20 glass marbles on the surface of the bedding.
-
Place a single mouse in the cage and leave it undisturbed for 30 minutes.
-
After the test period, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
A reduction in the number of buried marbles can indicate a decrease in repetitive and anxiety-like behaviors.
c. Western Blot for GFAP Expression (for TBI models): [35][36][37]
-
At a designated time point after TBI, euthanize the animals and dissect the brain tissue surrounding the injury site.
-
Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for GFAP.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant therapeutic potential in a variety of animal models of neurological disorders, primarily through its modulation of purinergic signaling and the Cell Danger Response. The quantitative data and detailed protocols provided in this document are intended to serve as a valuable resource for researchers and drug development professionals exploring the application of this compound and other purinergic modulators for the treatment of these complex diseases. Further research is warranted to elucidate the precise mechanisms of action of this compound in different neurological contexts and to translate these promising preclinical findings into effective clinical therapies.
References
- 1. In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 2. This compound antagonizes responses to P2‐purinoceptor agonists and purinergic nerve stimulation in the guinea‐pig urinary bladder and taenia coli | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Chronic cell danger response signaling tied to autism in mice [jax.org]
- 5. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surgery free rat closed head repetitive mild injury model of traumatic brain injury [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. This compound disrupts the gliotic response following a stab wound injury to the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 10. Effects of (-)-sesamin on 6-hydroxydopamine-induced neurotoxicity in PC12 cells and dopaminergic neuronal cells of Parkinson's disease rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. Impaired performance of female APP/PS1 mice in the Morris water maze is coupled with increased Aβ accumulation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suppression of the development of experimental allergic encephalomyelitis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of 6-hydroxydopamine on primary cultures of substantia nigra: specific damage to dopamine neurons and the impact of glial cell line-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Status Epilepticus: Behavioral and Electroencephalography Seizure Correlates in Kainate Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EFFECT OF AGE ON KAINATE-INDUCED SEIZURE SEVERITY AND CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scienceopen.com [scienceopen.com]
- 22. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Purinergic Receptor Blockade with this compound Increases Survival of Postnatal Neural Progenitor Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. uac.arizona.edu [uac.arizona.edu]
- 28. animalcare.ubc.ca [animalcare.ubc.ca]
- 29. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 30. animalcare.ubc.ca [animalcare.ubc.ca]
- 31. researchanimaltraining.com [researchanimaltraining.com]
- 32. Wound healing following stab injury on rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pubcompare.ai [pubcompare.ai]
- 34. pubcompare.ai [pubcompare.ai]
- 35. researchgate.net [researchgate.net]
- 36. Differential expression of GFAP in early v late AMD: a quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Application Notes: Utilizing Suramin for In Vivo Purinergic Signaling Research
Introduction
Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP) and their receptors, is a fundamental communication pathway involved in a vast array of physiological and pathophysiological processes. These include neurotransmission, inflammation, immune responses, and cardiovascular regulation. The P2 receptor family, broadly divided into ionotropic P2X receptors and G protein-coupled P2Y receptors, are the primary targets of extracellular ATP.[1][2] Studying these pathways in vivo is crucial for understanding their role in complex biological systems and for identifying novel therapeutic targets.
Suramin, a polysulfonated naphthylurea, is a versatile pharmacological tool that has been widely used for over a century, initially as an anti-parasitic agent.[3][4] In the context of purinergic signaling, this compound functions as a broad-spectrum, non-selective antagonist of P2 receptors, blocking most P2X and P2Y subtypes.[5][6] This property makes it a valuable agent for initial investigations to determine the involvement of P2 receptor-mediated pathways in a specific in vivo response.
Mechanism of Action
This compound's primary mechanism in purinergic research is its ability to bind to and block P2 purinergic receptors, thereby preventing the binding of endogenous agonists like ATP.[1] It exhibits non-competitive antagonism at certain receptor subtypes.[5][7] While it does not discriminate well between P2X and P2Y families, its inhibitory action is relatively selective for P2 receptors over other types, such as cholinoceptors or adrenoceptors.[7]
Important Considerations and Limitations:
Researchers must exercise caution when interpreting data from this compound studies due to its polypharmacology. This compound is known to interact with a multitude of other proteins beyond P2 receptors.[3] These off-target effects include:
-
Inhibition of various enzymes, including reverse transcriptase and glycolytic enzymes.[1][3]
-
Binding to and neutralizing a range of growth factors.[1]
-
Antagonism of NMDA receptors.[8]
-
Interaction with G protein coupling.[9]
Therefore, while this compound is an excellent tool for initial screening, follow-up studies with more selective antagonists for specific P2 receptor subtypes are essential to validate findings.
Quantitative Data Summary
The effective concentration and dosage of this compound can vary significantly based on the animal model, the specific biological system under investigation, and the route of administration. The following tables summarize reported quantitative data for this compound.
Table 1: In Vitro Antagonist Potency of this compound
| Preparation | Receptor Target | Agonist | This compound Concentration | Effect | pA2 Value | Reference |
| Guinea-pig urinary bladder | P2X | α,β-methylene ATP | 100 µM - 1 mM | Non-competitive antagonism | ~4.7 | [5][10] |
| Guinea-pig taenia coli | P2Y | ATP | 100 µM - 1 mM | Antagonism | 5.0 ± 0.82 | [10] |
| Rat gastric fundus | VIP/PACAP Receptors | VIP | 10 - 200 µM | Competitive antagonism | 5.1 ± 0.2 | [9] |
| Rat gastric fundus | VIP/PACAP Receptors | PACAP | 3 - 200 µM | Competitive antagonism | 5.6 ± 0.1 | [9] |
Table 2: In Vivo Dosages of this compound in Animal Models
| Animal Model | Route of Administration | Dosage | Application/Study | Outcome | Reference |
| Mice | Intraperitoneal (i.p.) | 400 mg/kg | Listeria monocytogenes infection | Enhanced bacterial growth when given with challenge | [11] |
| Mice | Intraperitoneal (i.p.) | 100 mg/kg | Mycobacterium bovis (BCG) infection | Increased mycobacterial growth | [11] |
| Mice | N/A | 5, 10, 20 mg/kg | Trypanosoma cruzi infection | Aggravated myocarditis and increased mortality | [12][13] |
| Rats | Intravenous (i.v.) | 500 mg/kg (single dose) | Neuropathy model | Induced axonal sensorimotor polyneuropathy | [14] |
| Rats | Intravenous (i.v.) | 50 mg/kg (weekly) | Neuropathy model | Induced axonal sensorimotor polyneuropathy | [14] |
| Rats | Intraperitoneal (i.p.) | 30 mg/kg per day | Angiogenesis inhibition | Markedly inhibited neovascularization | [15] |
| Rats | Intracerebroventricular (i.c.v.) | 70 nmol/brain | NMDA agonist effects | Antagonized convulsive effects | [8] |
Key Experimental Protocols
Below are detailed methodologies for common in vivo experiments using this compound to investigate purinergic signaling.
Protocol 1: Assessing the Role of P2 Receptors in an Acute Physiological Response
-
Objective: To determine if an acute physiological response (e.g., change in blood pressure, heart rate, or nociceptive reflex) induced by a stimulus is mediated by P2 receptors. This protocol uses the example of ATP-induced hypotension.
-
Materials:
-
This compound sodium salt (e.g., Sigma-Aldrich S2671)
-
Sterile saline (0.9% NaCl) or appropriate vehicle
-
ATP solution
-
Adult male/female Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or urethane)
-
Catheters for intravenous administration and blood pressure monitoring
-
Blood pressure transducer and data acquisition system
-
-
Methodology:
-
Animal Preparation: Anesthetize the rat and surgically implant catheters into the femoral vein (for drug administration) and femoral artery (for blood pressure monitoring). Allow the animal to stabilize.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for at least 20 minutes.
-
Control Response: Administer a bolus injection of ATP (e.g., 100 µg/kg, i.v.) and record the resulting transient hypotensive response. Allow the MAP to return to baseline. Repeat 2-3 times to ensure a consistent response.
-
This compound Administration: Divide animals into two groups:
-
Control Group: Administer an intravenous injection of the vehicle (sterile saline).
-
Treatment Group: Administer an intravenous injection of this compound. A common starting dose is 30-50 mg/kg, which should be infused slowly over several minutes.
-
-
Incubation Period: Allow a 20-30 minute incubation period for this compound to take effect.
-
Post-Treatment Challenge: Re-administer the same bolus injection of ATP (100 µg/kg, i.v.) to both groups.
-
Data Acquisition and Analysis: Record the hypotensive response to ATP in both groups. Quantify the change in MAP from baseline. Perform a statistical comparison (e.g., t-test or ANOVA) between the vehicle and this compound-treated groups. A significant reduction in the ATP-induced hypotensive response in the this compound group indicates the involvement of P2 receptors.
-
Protocol 2: Investigating P2 Receptor Involvement in a Chronic Disease Model
-
Objective: To evaluate the therapeutic potential of blocking purinergic signaling in a chronic in vivo model, such as neuroinflammation or cancer. This protocol provides a general framework.
-
Materials:
-
This compound sodium salt
-
Sterile saline or appropriate vehicle
-
Animal model of disease (e.g., lipopolysaccharide (LPS)-induced neuroinflammation model in mice)
-
Behavioral testing apparatus (e.g., open field, elevated plus maze)
-
Reagents for tissue processing and analysis (e.g., ELISA kits for cytokines, antibodies for immunohistochemistry)
-
-
Methodology:
-
Animal Acclimation and Baseline: Acclimate animals to the housing facility and handling for at least one week. Perform baseline behavioral tests if applicable.
-
Disease Induction: Induce the disease pathology. For example, administer LPS (e.g., 0.5 mg/kg, i.p.) to induce a systemic inflammatory response that affects the central nervous system.
-
Group Randomization and Treatment: Randomly assign animals to experimental groups:
-
Sham Group: No disease induction, vehicle treatment.
-
Disease + Vehicle Group: Disease induction, vehicle treatment.
-
Disease + this compound Group: Disease induction, this compound treatment.
-
-
This compound Administration: Administer this compound according to a pre-determined dosing schedule. The route and dose will depend on the model. For a multi-day study, a dose of 10-20 mg/kg (i.p.) daily or every other day is a common starting point.[12]
-
Monitoring and Assessment:
-
Behavioral Analysis: At selected time points post-induction, perform behavioral tests to assess relevant phenotypes (e.g., sickness behavior, anxiety, cognitive function).
-
Physiological Monitoring: Monitor animal weight and general health daily.
-
-
Biochemical and Histological Analysis:
-
ELISA: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in plasma and brain homogenates.
-
Immunohistochemistry: Perfuse and fix brain tissue. Prepare sections and stain for markers of neuroinflammation, such as Iba1 (microglia activation) or GFAP (astrocyte activation).
-
-
Data Analysis: Compare the outcomes (behavioral scores, cytokine levels, cell activation markers) between the treatment groups using appropriate statistical tests (e.g., ANOVA). A significant amelioration of disease-related readouts in the this compound-treated group suggests that purinergic signaling contributes to the pathology.
-
Visualizations: Pathways and Workflows
Purinergic Signaling and this compound Inhibition
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. 100 Years of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. scilit.com [scilit.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound antagonizes responses to P2-purinoceptor agonists and purinergic nerve stimulation in the guinea-pig urinary bladder and taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2 purinoceptor blocker this compound antagonises NMDA receptors and protects against excitatory behaviour caused by NMDA receptor agonist (RS)-(tetrazol-5-yl)-glycine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The P2-purinoceptor antagonist this compound is a competitive antagonist at vasoactive intestinal peptide receptors in the rat gastric fundus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound antagonizes responses to P2-purinoceptor agonists and purinergic nerve stimulation in the guinea-pig urinary bladder and taenia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on the in vivo antimicrobial resistance against Listeria monocytogenes and Mycobacterium bovis (BCG) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purinergic Antagonist this compound Aggravates Myocarditis and Increases Mortality by Enhancing Parasitism, Inflammation, and Reactive Tissue Damage in Trypanosoma cruzi-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purinergic Antagonist this compound Aggravates Myocarditis and Increases Mortality by Enhancing Parasitism, Inflammation, and Reactive Tissue Damage in Trypanosoma cruzi-Infected Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-induced neuropathy in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory effect of this compound in rat models of angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suramin Treatment in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of studies involving Suramin treatment in mouse models. The information is curated for researchers in oncology, neuroscience, virology, and other fields where this compound's pleiotropic effects are of interest.
I. Overview and Mechanism of Action
This compound is a polysulfonated naphthylurea that has been in clinical use for over a century, primarily for the treatment of African trypanosomiasis (sleeping sickness) and onchocerciasis (river blindness)[1][2]. Its therapeutic potential is attributed to its ability to inhibit a wide range of extracellular and intracellular targets. The primary mechanism of action is the inhibition of purinergic signaling by acting as a non-selective antagonist of P2 purinergic receptors[3][4]. Additionally, this compound is known to interfere with:
-
G-protein coupled receptors (GPCRs): It can block the activation of various GPCRs by preventing the release of GDP from the Gα subunit[1].
-
Growth factor signaling: this compound can inhibit the binding of various growth factors to their receptors, which is relevant to its anti-cancer properties[3][5].
-
Enzyme activity: It inhibits a variety of enzymes, including trypanosomal glycolytic enzymes, which is key to its anti-parasitic effect, as well as phospholipase A2 and various ATPases[1][2][3].
-
Viral entry and replication: this compound has demonstrated antiviral activity by interfering with viral capsid proteins and replication processes[2][6].
In some cellular contexts, this compound has been shown to stimulate the extracellular signal-regulated kinase (ERK) pathway through the activation of phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase kinase (MEK)[7].
Signaling Pathway of this compound's Inhibitory Action
Caption: Inhibitory mechanisms of this compound on cellular signaling pathways.
Signaling Pathway of this compound-Induced ERK Activation
Caption: this compound-induced activation of the PI3K/MEK/ERK signaling pathway.
II. Experimental Design Considerations
Mouse Models
The choice of mouse model is critical and depends on the research question. Several models have been utilized in this compound research:
-
Oncology: Athymic nude mice with orthotopically implanted human cancer cells (e.g., PC-3 for prostate cancer) are commonly used to assess anti-tumor efficacy.[8]
-
Neurodevelopmental Disorders: The maternal immune activation (MIA) mouse model and Fragile X (FMR1 knockout) mice have been used to study the effects of this compound on autism-like behaviors.[4][9][10]
-
Infectious Diseases: C57BL/6 mice are often used for viral infection models, such as Chikungunya virus, to evaluate this compound's antiviral properties.[11]
-
Toxicology/Neuropathy: C57BL/6 mice can be used to model this compound-induced peripheral neuropathy.[12]
Dosage and Administration
This compound is not orally bioavailable and must be administered parenterally.[1] The most common routes in mice are intravenous (IV) and intraperitoneal (IP). It's important to note that intramuscular and subcutaneous injections can lead to local tissue inflammation or necrosis.[1]
Table 1: Summary of this compound Dosages and Administration Routes in Mouse Models
| Mouse Model/Application | Dosage | Administration Route | Frequency | Reference |
| Autism Spectrum Disorder (MIA model) | 20 mg/kg | Not specified | Single dose | [9] |
| Autism Spectrum Disorder (FMR-1 knockout) | Not specified | Not specified | Not specified | [9] |
| Chikungunya Virus Infection | Not specified | Not specified | Not specified | [11] |
| Prostate Cancer (PC-3 xenograft) | 140 mg/kg | Intraperitoneal (IP) | For pharmacokinetic studies | [8] |
| This compound-induced Polyneuropathy | 250 mg/kg | Intraperitoneal (IP) | Single injection | [12] |
| Human African Trypanosomiasis | 40 mg/kg | Intravenous (IV) | Multiple doses up to a total of 320 mg/kg | [13] |
Pharmacokinetics and Toxicity
This compound has a long half-life of 41-78 days in humans, which may differ in mice.[1] It is highly protein-bound in serum (98-99%) and does not distribute well into the cerebrospinal fluid.[1] Elimination is primarily through the kidneys.[1]
Common side effects in humans include nausea, vomiting, diarrhea, and skin tingling.[1] In mice, weight loss has been observed as a side effect.[12] High doses can lead to kidney damage and neurotoxicity.[3][12] Therefore, monitoring animal health, including body weight, is crucial throughout the study.
III. Experimental Workflow
A typical experimental workflow for evaluating this compound in a mouse model is outlined below.
Caption: General experimental workflow for this compound treatment in mouse models.
IV. Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound sodium salt powder
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile 0.22 µm filter
-
Appropriate syringes and needles for injection
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Under sterile conditions, dissolve the this compound sodium salt powder in sterile water for injection or PBS to the desired stock concentration.
-
Ensure complete dissolution. The solution should be clear.
-
Sterile-filter the this compound solution using a 0.22 µm syringe filter.
-
Administer the this compound solution to the mice via the chosen route (IV or IP) at the calculated volume.
-
For IV injections, use a restrainer and inject slowly into the lateral tail vein.
-
For IP injections, gently restrain the mouse and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Administer a corresponding volume of the vehicle (e.g., sterile water or PBS) to the control group.
Protocol 2: Pharmacokinetic Analysis of this compound in Mice
Objective: To determine the plasma concentration-time profile of this compound in mice.
Procedure:
-
Administer a single dose of this compound (e.g., 140 mg/kg, IP) to a cohort of mice.[8]
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-injection), collect blood samples from a subset of mice.
-
Blood can be collected via retro-orbital bleeding, saphenous vein puncture, or terminal cardiac puncture under anesthesia.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the this compound concentration in the plasma samples using a validated analytical method, such as high-pressure liquid chromatography (HPLC).[8]
-
Use the data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
Protocol 3: Efficacy Study in a Xenograft Mouse Model of Cancer
Objective: To evaluate the anti-tumor efficacy of this compound.
Procedure:
-
Implant cancer cells (e.g., PC-3 prostate cancer cells) orthotopically into athymic nude mice.[8]
-
Allow the tumors to establish and reach a palpable size.
-
Measure the initial tumor volume using calipers.
-
Randomize the mice into treatment and control groups.
-
Initiate treatment with this compound or vehicle according to the predetermined dosing schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be processed for further analysis (e.g., histology, immunohistochemistry).
Protocol 4: Behavioral Assessment in a Mouse Model of Autism
Objective: To assess the effect of this compound on autism-like behaviors.
Procedure:
-
Utilize a relevant mouse model, such as the maternal immune activation (MIA) model.[9]
-
Administer this compound or vehicle to the mice.
-
Perform a battery of behavioral tests to assess core autism-like symptoms:
-
Social Interaction: Use the three-chambered social approach test to measure sociability and preference for social novelty.
-
Repetitive Behaviors: Quantify repetitive behaviors such as self-grooming or marble burying.
-
Motor Coordination: Use the rotarod test to assess motor coordination and balance.[12]
-
-
Record and analyze the behavioral data to determine if this compound treatment ameliorates any of the observed deficits.
V. Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 2: Example of Data Presentation for an Efficacy Study
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Body Weight (g) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | - | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Calculated Value | Mean ± SEM |
| This compound (20 mg/kg) | Mean ± SEM | Mean ± SEM | Calculated Value | Mean ± SEM |
Table 3: Example of Data Presentation for a Behavioral Study
| Treatment Group | Time in Social Chamber (s) | Number of Marbles Buried | Latency to Fall on Rotarod (s) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (20 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
By following these guidelines and protocols, researchers can design and execute robust preclinical studies to evaluate the therapeutic potential of this compound in various disease models. Careful consideration of the experimental design, appropriate controls, and detailed data analysis are essential for obtaining reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 100 Years of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. Drug linked to mitochondria treats mouse model of autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Stimulation of extracellular signal-regulated kinase pathway by this compound with concomitant activation of DNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinically relevant this compound dosing regimen in mice with no effects against PC-3 prostate xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized clinical trial of low dose this compound intravenous infusions for treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. parsbioscience.com [parsbioscience.com]
- 11. This compound treatment reduces chikungunya pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
Suramin: A Versatile Tool for Elucidating Enzyme Kinetics and Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin is a polysulfonated naphthylurea that has been used for the treatment of trypanosomiasis (African sleeping sickness) and onchocerciasis. Beyond its antiparasitic properties, this compound has garnered significant interest in the scientific community as a potent and broad-spectrum inhibitor of a multitude of enzymes and cellular processes. Its ability to interact with various ATP- and growth factor-binding sites makes it an invaluable tool for studying enzyme kinetics, dissecting signaling pathways, and as a scaffold for the development of novel therapeutics. These application notes provide a comprehensive overview of this compound's utility in enzyme kinetics, detailed experimental protocols for its use, a summary of its inhibitory constants against various enzymes, and visual representations of the signaling pathways it modulates.
Mechanism of Action
This compound's inhibitory action stems from its highly anionic nature, allowing it to bind to positively charged domains on proteins, particularly those that interact with nucleotides and growth factors. It is often a competitive inhibitor of ATP-binding enzymes and can also act as a non-competitive or uncompetitive inhibitor depending on the enzyme and substrate. Its mode of action includes, but is not limited to, the inhibition of protein tyrosine phosphatases (PTPs), serine proteases, kinases, and the disruption of ligand-receptor interactions in various growth factor signaling pathways.
Data Presentation: Quantitative Inhibition Data for this compound
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against a range of enzymes. These values provide a quantitative measure of this compound's potency and can guide researchers in designing experiments.
| Enzyme Class | Specific Enzyme | Organism/Cell Line | Ki | IC50 | Inhibition Type | Reference(s) |
| Phosphatases | Protein Tyrosine Phosphatase 1B (PTP1B) | Human | Low µM range | - | Competitive | [1][2] |
| Yersinia PTP (YopH) | Yersinia | Low µM range | - | Competitive | [1][2] | |
| Cdc25A | Human | - | 1.5 µM | - | [2][3] | |
| Proteases | Human Neutrophil Elastase | Human | 0.2 µM | - | - | [4][5] |
| Cathepsin G | Human | 8 x 10-8 M | - | - | [4] | |
| Proteinase 3 | Human | 5 x 10-7 M | - | - | [4] | |
| Zika Virus NS2B/NS3 Proteinase | Zika Virus | - | 47 µM | - | [6] | |
| SARS-CoV-2 3CL Protease | SARS-CoV-2 | - | 6.5 µM | - | [7] | |
| Kinases | Protein Kinase C (PKC) | Rat Brain | 10 µM | - | Competitive with ATP | [8] |
| Topoisomerases | DNA Topoisomerase II | Human Lung Cancer Cells | - | ~100 µg/ml | - | [9] |
| Other | Reverse Transcriptase | Retroviruses | - | - | - |
Experimental Protocols
Protocol 1: Determination of the Inhibitory Constant (Ki) of this compound against Protein Tyrosine Phosphatase 1B (PTP1B)
This protocol describes a colorimetric assay to determine the Ki of this compound for PTP1B using the substrate p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, produces a yellow product, p-nitrophenol (pNP), that can be quantified spectrophotometrically.
Materials:
-
Recombinant human PTP1B
-
This compound sodium salt
-
p-nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in ultrapure water.
-
Prepare a stock solution of pNPP in Assay Buffer.
-
Dilute PTP1B to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of varying concentrations of this compound to the assay wells. Include a control with no this compound.
-
Add 70 µL of Assay Buffer to each well.
-
Add 10 µL of diluted PTP1B to each well, except for the blank wells (add 10 µL of Assay Buffer instead).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of varying concentrations of pNPP to each well.
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Stop Reaction and Measure Absorbance:
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the initial reaction velocities (V0) for each substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for each this compound concentration.
-
Determine the apparent Km (Km,app) from the x-intercept of each line.
-
Plot Km,app versus the this compound concentration. The slope of this line will be Km/Ki, and the y-intercept will be Km. From this, the Ki can be calculated.
-
Protocol 2: IC50 Determination of this compound for Human Neutrophil Elastase
This protocol outlines a fluorometric assay to determine the IC50 value of this compound against human neutrophil elastase using a specific fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE)
-
This compound sodium salt
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Triton X-100
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in ultrapure water.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute HNE to a working concentration in Assay Buffer. The optimal concentration should result in a robust signal within the linear range of the assay.
-
-
Assay Setup:
-
In a 96-well black microplate, add 10 µL of a serial dilution of this compound to the assay wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 80 µL of diluted HNE to each well (except the negative control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
-
Measure Fluorescence:
-
Immediately begin kinetic reading of fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Record data every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) for each this compound concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of HNE activity.
-
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
This compound's inhibitory effects extend to several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the points of inhibition by this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for determining the kinetic parameters of an enzyme in the presence of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of neutrophil serine proteinases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping the this compound-binding sites of human neutrophil elastase: investigation by fluorescence resonance energy transfer and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zika virus NS2B/NS3 proteinase: A new target for an old drug - this compound a lead compound for NS2B/NS3 proteinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an anti-cancer drug, inhibits protein kinase C and induces differentiation in neuroblastoma cell clone NB2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits the phosphorylation and catalytic activity of DNA topoisomerase II in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Suramin's Effect on Viral Replication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the antiviral properties of Suramin, a polysulfonated naphthylurea, against various viruses. The protocols outlined below, including cell-based assays and molecular techniques, are designed to quantify the inhibitory effects of this compound on viral replication and elucidate its mechanism of action.
Overview of this compound's Antiviral Activity
This compound has demonstrated broad-spectrum antiviral activity by inhibiting critical stages of the viral life cycle.[1][2] Its mechanisms of action are multifaceted and can include:
-
Inhibition of Viral Entry: this compound can prevent the initial stages of infection, including viral binding and entry into host cells.[3][4][5] For enveloped viruses like SARS-CoV-2 and Chikungunya virus, it has been shown to interact with viral glycoproteins, such as the spike protein, thereby blocking their interaction with cellular receptors like ACE2 and heparan sulfate.[1][4]
-
Inhibition of Viral Enzymes: this compound is a potent inhibitor of various viral enzymes essential for replication. A well-documented target is the reverse transcriptase of retroviruses like HIV.[6][7][8] It has also been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2.[1][5]
-
Interference with Viral Genome Packaging: Recent studies suggest that this compound can also hamper the packaging of the viral genome by interacting with viral nucleocapsid proteins.[9]
Quantitative Assessment of Antiviral Efficacy
The antiviral activity of this compound is typically quantified by determining its 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.
Table 1: In Vitro Efficacy of this compound against Various Viruses
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 | Vero E6 | CPE Reduction | ~20 | >5000 | >250 | [3][5] |
| SARS-CoV-2 (WT) | Vero E6 | Focus Reduction | 134 ± 32 | >10000 | >74 | [1] |
| SARS-CoV-2 (Delta) | Vero E6 | Focus Reduction | 80 ± 19 | >10000 | >125 | [1] |
| SARS-CoV-2 (Omicron) | Vero E6 | Focus Reduction | 3.0 ± 1.5 | >10000 | >3333 | [1] |
| Influenza A Virus | A549 | MTT Assay | - | 269.2 µg/ml | - | [10] |
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay determines the ability of this compound to protect cells from virus-induced cell death.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[3]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment and Infection: Pre-treat the cells with the this compound dilutions for 30 minutes. Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI), for example, an MOI of 0.015 for SARS-CoV-2.[3][11]
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator.[3]
-
Assessment of Cell Viability: Measure cell viability using a suitable method, such as the MTS assay.[11][12]
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[11]
Plaque Reduction Assay
This assay quantifies the effect of this compound on the production of infectious virus particles.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero E6) in 6-well plates at a density of 3.5 x 10⁵ cells per well and incubate overnight.[13]
-
Virus Preparation: Prepare serial dilutions of the virus stock.
-
Treatment and Infection: Pre-incubate the virus dilutions with various concentrations of this compound for 1 hour at 37°C.[1] Then, infect the cell monolayers with the virus-Suramin mixture for 1 hour.[3][13]
-
Overlay: After infection, remove the inoculum, wash the cells with PBS, and overlay with a semi-solid medium (e.g., containing methylcellulose or agar) without this compound.[1][3]
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.[1]
-
Plaque Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution to visualize the plaques. Count the number of plaques for each this compound concentration.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC₅₀.
Viral Load Reduction Assay by qRT-PCR
This method measures the effect of this compound on the levels of viral RNA.
Protocol:
-
Cell Seeding and Infection: Seed host cells (e.g., Vero E6 or Calu-3) in appropriate culture vessels.[3][13] Treat the cells with different concentrations of this compound and infect with the virus at a specific MOI (e.g., MOI of 1).[11][13]
-
Sample Collection: At a specific time post-infection (e.g., 16 or 21 hours), harvest the cell culture supernatant (for extracellular viral RNA) and/or the cell lysate (for intracellular viral RNA).[3][11]
-
RNA Extraction: Isolate viral RNA from the collected samples using a suitable viral RNA extraction kit.[10][14]
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific for a viral gene (e.g., RdRp or N gene for SARS-CoV-2).[3][15] Use a housekeeping gene for normalization of intracellular RNA levels.[3]
-
Data Analysis: Quantify the viral RNA copy numbers based on a standard curve. Determine the reduction in viral RNA levels in this compound-treated samples compared to untreated controls.[3]
Time-of-Addition Assay
This assay helps to determine which stage of the viral replication cycle is inhibited by this compound.
Protocol:
-
Experimental Setup: Design an experiment where this compound is added at different time points relative to viral infection: before infection (-1 h), during infection (0-1 h), and at various times post-infection (e.g., 1, 2, 4, 6, 8 hpi).[3]
-
Cell Culture and Infection: Seed cells and infect them with the virus at a high MOI (e.g., MOI of 1).[13]
-
Timed Treatment: Add a fixed concentration of this compound (e.g., 100 µM) at the pre-determined time points.[3][13]
-
Sample Collection: Harvest the supernatant at a fixed time point for all conditions (e.g., 10 hours post-infection).[3][13]
-
Viral Load Quantification: Measure the viral RNA levels in the supernatant using qRT-PCR.[3]
-
Data Interpretation: A significant reduction in viral load only when this compound is present during the early stages (before or during infection) suggests inhibition of viral entry. Inhibition at later time points would indicate an effect on post-entry replication steps.[3]
Visualizing Mechanisms and Workflows
Proposed Mechanism of this compound's Anti-SARS-CoV-2 Activity
The following diagram illustrates the key inhibitory actions of this compound on the SARS-CoV-2 life cycle.
Caption: this compound's multi-targeted inhibition of SARS-CoV-2.
Experimental Workflow for Assessing Antiviral Efficacy
This diagram outlines the general workflow for testing the antiviral activity of this compound.
References
- 1. This compound binds and inhibits infection of SARS-CoV-2 through both spike protein-heparan sulfate and ACE2 receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 100 Years of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Chikungunya Virus Replication by Interacting with Virions and Blocking the Early Steps of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. This compound in the treatment of AIDS: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a potent inhibitor of the reverse transcriptase of RNA tumor viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits SARS-CoV-2 nucleocapsid phosphoprotein genome packaging function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-viral activity of this compound against influenza A virus in A549 cells - Indian J Microbiol Res [ijmronline.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 15. genomica.uaslp.mx [genomica.uaslp.mx]
Application Notes and Protocols for In Vitro Testing of Suramin's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to evaluate the anticancer properties of Suramin. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key biological pathways and workflows.
Introduction to this compound's Anticancer Activity
This compound is a polysulfonated naphthylurea that has been investigated for its therapeutic potential against various cancers. Its anticancer effects are multifaceted and attributed to its ability to interfere with numerous cellular processes. In vitro studies have been instrumental in elucidating the mechanisms by which this compound exerts its antitumor activity. These mechanisms include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and modulation of critical signaling pathways involved in cancer progression.
Data Presentation: Quantitative Analysis of this compound's In Vitro Anticancer Effects
The following tables summarize the quantitative data from various in vitro studies on this compound's anticancer activity, providing a comparative view of its efficacy across different cancer cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Assay | Reference |
| PC-3 | Prostate | 153 | MTT Assay | [1] |
| DU 145 | Prostate | 0.5 - 1.0 x 10² | Cell Proliferation Assay | [2] |
| NCI-N417 | Lung (Small Cell) | 130 - 3715 (depending on serum concentration) | MTT Assay | [3] |
| HEK293T | Kidney (Embryonic) | 479 | MTS Assay | [4] |
| RT4 | Bladder (Transitional Cell Carcinoma) | ~70 (100 µg/mL) | Cell Proliferation Assay | [5] |
| MBT2 | Bladder (Transitional Cell Carcinoma) | 250 - 400 µg/mL | Cell Proliferation Assay | [5] |
| T24 | Bladder (Transitional Cell Carcinoma) | 250 - 400 µg/mL | Cell Proliferation Assay | [5] |
| TCCSUP | Bladder (Transitional Cell Carcinoma) | 250 - 400 µg/mL | Cell Proliferation Assay | [5] |
| Evsa-T | Breast | More sensitive than other breast cancer lines | Cell Proliferation Assay | [6] |
| MCF-7 | Breast | 45 | MTT Assay | [1] |
| HT-29 | Colon | - | MTT Assay | [1] |
| SW-1573/IR500 | - | 45 | MTT Assay | [1] |
Note: IC50 values can vary depending on the assay method, exposure time, and cell culture conditions (e.g., serum concentration).
Table 2: Effect of this compound on Apoptosis in Cancer Cells
| Cancer Cell Line | Treatment | Method | Result | Reference |
| Human Breast, Prostate, and Rat Neuron-like cells | This compound and C2-ceramide | Electron microscopy, bis-benzimide staining, DNA gel electrophoresis | Induction of apoptosis | [7] |
| Hepatoma and Lymphoma cells | This compound | - | Inhibition of death receptor-induced apoptosis | [8] |
| Pancreatic Cancer Cell Lines | This compound | Cell Cycle Analysis | Apoptotic fraction not notably different | [9] |
Table 3: Modulation of Signaling Pathway Components by this compound
| Cell Line | Pathway | Protein | Effect | Method | Reference |
| RIFM model rats (Thalamus) | MAPK/NF-κB | p38 MAPK phosphorylation | Suppressed increase by 57.4% | Western Blot | [10] |
| RIFM model rats (Thalamus) | MAPK/NF-κB | NF-κB | Reversed increase by 98% | Western Blot | [10] |
| HEK293T | MAPK/ERK | ERK phosphorylation | Increased by ~3 times in hRKIP-transfected cells | Western Blot | [4] |
| CHO cells | PI3K/Akt/ERK | ERK1/2 activity | Increased ~10-fold | Enzyme Activity Assay | [11] |
| ReNcell-derived neurons | Akt/mTOR | p-p70S6K | Increased | Multiplex bead-based immunoassay | [12] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to assess this compound's anticancer activity.
Cell Viability Assays
Cell viability assays are fundamental to determining the cytotoxic or cytostatic effects of a compound. The MTT assay is a widely used colorimetric assay for this purpose.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assays
Apoptosis assays are crucial for determining if a compound induces programmed cell death.
Protocol 2: Caspase-Glo® 3/7 Assay
Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspases, generating a luminescent signal proportional to caspase activity.
Materials:
-
Cancer cell lines
-
White-walled 96-well plates
-
This compound stock solution
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle control to determine the fold-change in caspase-3/7 activity.
Cell Cycle Analysis
Cell cycle analysis by flow cytometry is used to determine the effect of a compound on cell cycle progression.
Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Analysis
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Signaling Pathway Analysis
Western blotting is a common technique to investigate the effect of a compound on the expression and phosphorylation status of proteins in specific signaling pathways.
Protocol 4: Western Blot for MAPK and Akt Signaling Pathways
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound, then lyse the cells in lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein lysates and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows described in these application notes.
Caption: General workflow for in vitro testing of this compound's anticancer activity.
Caption: Simplified MAPK signaling pathway and the inhibitory effect of this compound.
Caption: Overview of the PI3K/Akt signaling pathway modulated by this compound.
References
- 1. The effect of schedule, protein binding and growth factors on the activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the proliferation of primary epithelial cell cultures derived from normal, benign hyperplastic and cancerous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Targets the Conserved Ligand-Binding Pocket of Human Raf1 Kinase Inhibitory Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pleiotropic actions of this compound on the proliferation of human breast-cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of ceramide in this compound-induced cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits death receptor-induced apoptosis in vitro and fulminant apoptotic liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits not only tumor growth and metastasis but also angiogenesis in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Possible Interaction of this compound with Thalamic P2X Receptors and NLRP3 Inflammasome Activation Alleviates Reserpine-Induced Fibromyalgia-Like Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulation of extracellular signal-regulated kinase pathway by this compound with concomitant activation of DNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of this compound on Key Pathological Features of Sporadic Alzheimer's Disease-Derived Forebrain Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Suramin Administration for Trypanosomiasis Treatment in Research Settings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of suramin in preclinical research settings for the treatment of trypanosomiasis. This compound, a polysulfonated naphthylamine derivative, has been a cornerstone in the treatment of the hemolymphatic stage of African trypanosomiasis. Its polypharmacological nature, targeting multiple essential pathways in trypanosomes, makes it a subject of ongoing research for optimizing treatment regimens and understanding its mechanisms of action.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from various studies on the efficacy of this compound in murine models of trypanosomiasis.
Table 1: Efficacy of this compound Monotherapy in Murine Models of Trypanosomiasis
| Trypanosome Species | Mouse Strain | This compound Dosage (mg/kg) | Administration Route | Treatment Schedule | Outcome | Reference(s) |
| T. b. brucei | C57BL/6 | 20 | Intraperitoneal (i.p.) | Three daily injections starting at 15 days post-infection | Curative | [1] |
| T. b. brucei | C57BL/6 | 20 | Intraperitoneal (i.p.) | One or two daily injections starting at 15 days post-infection | Relapses occurred | [1] |
| T. b. rhodesiense | Swiss White | 2.5 | Not specified | Not specified | Putative resistance observed in one isolate | |
| T. evansi | Swiss White | 10 | Intramuscular (i.m.) | Single dose | Effective, cleared parasitemia |
Table 2: Efficacy of this compound Combination Therapy in Murine Models of Trypanosomiasis
| Trypanosome Species | Mouse Strain | Combination Drugs & Dosages | Administration Route | Treatment Schedule | Outcome | Reference(s) |
| T. b. brucei | Not specified | This compound (20 mg/kg) + DFMO (2% in drinking water) | This compound: Intravenous (i.v.), DFMO: Oral | This compound single dose on day 1, DFMO for 14 days | Curative for late-stage infection | [2] |
| T. b. brucei | Not specified | This compound (20 mg/kg) + Melarsoprol (0.05 ml topical) | This compound: Intraperitoneal (i.p.), Melarsoprol: Topical | Single doses administered almost simultaneously | Curative for CNS-trypanosomiasis | |
| T. b. brucei | Not specified | This compound (20 mg/kg) + 5-nitroimidazole (L611,744) (80 mg/kg) | Not specified | Single dose of each | Curative | |
| T. b. rhodesiense | Not specified | This compound (40 mg/kg daily for up to 8 days) + DFMO (2% in drinking water) | This compound: Intravenous (i.v.), DFMO: Oral | Concurrent administration | Well-tolerated, aimed to determine lack of adverse effects |
Experimental Protocols
Protocol 1: General Preparation and Administration of this compound in Mice
This protocol outlines the fundamental steps for preparing and administering this compound to mice for in vivo efficacy studies.
1. Materials:
-
This compound sodium salt (analytical grade)
-
Sterile 0.85% or 0.9% sodium chloride (NaCl) solution (saline)
-
Sterile syringes (1 ml) and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Animal balance
2. This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired concentration and final volume. A common stock concentration is 4 mg/ml.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the appropriate amount of this compound powder.
-
Dissolve the this compound powder in sterile saline to the desired final concentration (e.g., 4 mg/ml).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at 2-8°C for short-term use or aliquot and store at -20°C for long-term storage. Protect from light.
3. Animal Dosing:
-
Weigh each mouse accurately immediately before dosing to calculate the precise volume of this compound solution to be administered.
-
The volume of injection should be calculated based on the mouse's body weight and the desired dose (e.g., for a 20 mg/kg dose using a 4 mg/ml solution, a 20 g mouse would receive 0.1 ml).
-
Administer the this compound solution via the desired route (intravenous, intraperitoneal, or intramuscular), adhering to proper animal handling and injection techniques.
Protocol 2: Monitoring Parasitemia using the Herbert and Lumsden Matching Method
This rapid method is widely used to estimate the concentration of trypanosomes in a blood sample.[3][4][5][6]
1. Materials:
-
Microscope slides and coverslips
-
Micropipette and tips (2-20 µl)
-
Microscope with 40x objective
-
Logarithmic charts for matching
2. Procedure:
-
Collect a small drop of blood (approximately 5 µl) from the tail vein of the mouse.
-
Place the blood drop onto a clean microscope slide and cover with a coverslip.
-
Examine the wet blood film under a microscope at 400x magnification.
-
Observe several fields of view and compare the density of trypanosomes to a series of standardized logarithmic charts. These charts depict different parasite concentrations.
-
The parasite count is estimated by "matching" the observed field to the closest corresponding image on the chart. The number of parasites is then expressed as the antilog of the matched logarithmic value, representing the number of parasites per milliliter of blood.
-
Record the parasitemia level for each mouse at predetermined time points (e.g., daily or every other day) post-treatment.
Protocol 3: Assessment of CNS Parasite Load by qPCR
This protocol describes the quantification of parasite burden in the brain tissue of infected mice.
1. Brain Tissue Collection and Homogenization:
-
At the experimental endpoint, euthanize the mouse according to approved institutional guidelines.
-
Perfuse the mouse transcardially with sterile phosphate-buffered saline (PBS) to remove blood from the brain.
-
Aseptically dissect the brain and place it in a pre-weighed sterile tube.
-
Record the weight of the brain tissue.
-
Add an appropriate volume of a suitable lysis buffer (e.g., containing proteinase K) to the tube.
-
Homogenize the brain tissue thoroughly using a mechanical homogenizer until no visible tissue clumps remain.
2. DNA Extraction:
-
Extract total DNA from the brain homogenate using a commercial DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) following the manufacturer's instructions for animal tissues.
-
Elute the DNA in a suitable elution buffer.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
3. Quantitative PCR (qPCR):
-
Design or obtain validated qPCR primers and probes specific for a trypanosome gene (e.g., a multi-copy gene like the 18S rRNA gene for higher sensitivity).
-
Prepare a standard curve using known quantities of purified trypanosome genomic DNA.
-
Set up the qPCR reaction with a master mix, primers, probe, and the extracted DNA from the brain samples.
-
Run the qPCR assay using a real-time PCR system.
-
Quantify the parasite load in the brain samples by comparing the Cq (quantification cycle) values to the standard curve. Results can be expressed as the number of parasites per milligram of brain tissue.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound against trypanosomes.
Experimental Workflows
Caption: General workflow for in vivo this compound efficacy studies.
Logical Relationships
Caption: Factors influencing this compound treatment outcomes.
References
- 1. This compound and minocycline treatment of experimental African trypanososmiasis at an early stage of parasite brain invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Trypanosoma brucei: a rapid "matching" method for estimating the host's parasitemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herbert, W.J. and Lumsden, W.H.R. (1976) Trypanosoma brucei A Rapid Matching Method for Estimating the Host’s Parasitemia. Experimental Parasitology, 40, 427-432. - References - Scientific Research Publishing [scirp.org]
- 5. scite.ai [scite.ai]
- 6. SciELO South Africa - www.scielo.org.za [scielo.org.za]
Suramin: A Versatile Tool for P2 Receptor Antagonism in Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin is a polysulfonated naphthylurea that has been used for decades as an antiparasitic agent.[1][2] In the realm of pharmacological research, it has gained significant attention as a broad-spectrum antagonist of P2 purinergic receptors, which are cell surface receptors for extracellular nucleotides like ATP and ADP.[2][3] These receptors are subdivided into two main families: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors (GPCRs).[1][4] P2 receptors are implicated in a vast array of physiological and pathological processes, including neurotransmission, inflammation, and cell proliferation, making them attractive targets for drug development.
This document provides detailed application notes and protocols for utilizing this compound as a research tool to investigate P2 receptor signaling. It is intended for researchers, scientists, and drug development professionals working in academia and industry.
Mechanism of Action
This compound's antagonistic action at P2 receptors is primarily non-selective, meaning it can inhibit multiple subtypes of both P2X and P2Y receptors.[1][4][5] Its mechanism is thought to involve direct, competitive binding to the receptor, thereby preventing the binding of endogenous agonists like ATP.[6] Additionally, this compound can interfere with the coupling of G proteins to P2Y receptors.[6][7] It is important to note that the potency of this compound varies across different P2 receptor subtypes.
Data Presentation: Quantitative Inhibition Data for this compound
The following tables summarize the reported inhibitory constants (IC50, Ki, and pA2) of this compound for various human and rat P2 receptor subtypes. This data is crucial for designing experiments and interpreting results.
Table 1: Inhibitory Potency of this compound on P2X Receptors
| Receptor Subtype | Species | Assay Type | Parameter | Value (µM) | Reference(s) |
| P2X1 | Human | Electrophysiology | IC50 | 1 | [8] |
| P2X1 | Rat | Electrophysiology | pIC50 | 6.0 | [3] |
| P2X2 | Rat | Electrophysiology | - | Inactive (>100) | [1] |
| P2X3 | Human | Electrophysiology | IC50 | 28.9 | [4] |
| P2X3 | Rat | Electrophysiology | IC50 | >100 | [9] |
| P2X2/3 | Human | Electrophysiology | IC50 | >100 | [4] |
Table 2: Inhibitory Potency of this compound on P2Y Receptors
| Receptor Subtype | Species | Assay Type | Parameter | Value (µM) | Reference(s) |
| P2Y1 | Human | Inositol Phosphate Assay | pKi | 5.77 | [10] |
| P2Y2 | Human | Inositol Phosphate Assay | pA2 | 4.32 | [10] |
| P2Y11 | Human | cAMP Assay | Ki | 0.82 | [10] |
| P2Y12 | Human | - | - | - | [9] |
Experimental Protocols
Preparation of this compound Stock Solutions
For In Vitro Experiments (e.g., Cell Culture):
-
Weighing: Accurately weigh out the desired amount of this compound sodium salt powder.
-
Dissolving: Dissolve the powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a concentrated stock solution (e.g., 10 mM or 100 mM). Gentle warming or vortexing can aid dissolution.[11][12]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term use, a solution can be stored at 4°C for up to a week.
For In Vivo Experiments (e.g., Animal Studies):
-
Vehicle Selection: Choose a sterile, biocompatible vehicle for injection, such as sterile saline (0.9% NaCl).
-
Dissolving: Dissolve the required amount of this compound in the chosen vehicle to achieve the desired final concentration for injection.
-
Sterility: Ensure all preparation steps are conducted under aseptic conditions to prevent contamination. The final solution should be sterile and pyrogen-free.
-
Storage: Freshly prepare the injection solution before each experiment. If temporary storage is necessary, keep the solution at 4°C and protect it from light.
In Vitro Experiment: Inhibition of ATP-induced Calcium Mobilization in Cultured Cells
This protocol describes how to use this compound to block P2Y receptor-mediated intracellular calcium release in response to ATP stimulation, as measured by a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cultured cells expressing the P2Y receptor of interest
-
Cell culture medium
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
ATP stock solution
-
This compound stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with dual-wavelength excitation capabilities
Procedure:
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
This compound Pre-incubation:
-
Prepare different concentrations of this compound in HBSS from the stock solution.
-
Add the this compound solutions to the appropriate wells and incubate for 15-30 minutes at room temperature or 37°C. Include a vehicle control (HBSS without this compound).
-
-
Calcium Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the reader to measure fluorescence intensity at emission wavelength ~510 nm with alternating excitation wavelengths of ~340 nm and ~380 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a solution of ATP (at a concentration known to elicit a response, e.g., EC80) into the wells and immediately begin recording the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Compare the ATP-induced calcium response in the presence and absence of different concentrations of this compound to determine the inhibitory effect.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
In Vivo Experiment: Antagonism of P2 Receptor-Mediated Effects in a Mouse Model
This protocol provides a general framework for administering this compound to mice to investigate its effects on P2 receptor-mediated physiological or behavioral responses. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Mice (strain and sex appropriate for the research question)
-
This compound solution for injection (prepared as described above)
-
Vehicle control solution (e.g., sterile saline)
-
Appropriate equipment for the chosen route of administration (e.g., syringes, needles for intraperitoneal injection)
-
Method for assessing the P2 receptor-mediated response of interest (e.g., behavioral assay, physiological measurement)
Procedure:
-
Animal Acclimation: Allow the mice to acclimate to the housing and experimental conditions for a sufficient period before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, different doses of this compound).
-
This compound Administration:
-
Administer this compound or vehicle to the mice via the chosen route (e.g., intraperitoneal, intravenous). The dosage and timing of administration will depend on the specific research question and the pharmacokinetic properties of this compound. A common starting dose for in vivo studies is in the range of 10-100 mg/kg.[13]
-
-
Agonist Challenge (Optional): At a predetermined time after this compound administration, challenge the mice with a P2 receptor agonist to elicit the response of interest.
-
Response Measurement: Assess the physiological or behavioral response at the appropriate time points. This could involve, for example, measuring inflammatory markers, assessing nociception, or recording neuronal activity.
-
Data Analysis: Compare the responses between the this compound-treated and vehicle-treated groups to determine the antagonistic effect of this compound. Statistical analysis should be performed to assess the significance of the observed differences.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Off-Target Effects and Considerations
While this compound is a valuable tool, its lack of specificity necessitates careful experimental design and interpretation of results. Researchers should be aware of its potential off-target effects, which include:
-
Antagonism of other receptors: this compound has been shown to antagonize other receptors, including some subtypes of NMDA receptors and vasoactive intestinal peptide (VIP) receptors.[14]
-
Inhibition of enzymes: It can inhibit various enzymes, including reverse transcriptase and enzymes involved in glycolysis.[1]
-
Interaction with growth factors: this compound can bind to and inhibit the activity of several growth factors.
To mitigate the impact of off-target effects, researchers should:
-
Use the lowest effective concentration of this compound.
-
Include appropriate controls, such as using other, more selective P2 receptor antagonists when available.
-
Confirm findings using alternative methods, such as genetic knockdown (siRNA) of the target receptor.
Conclusion
This compound remains a widely used and valuable pharmacological tool for the initial characterization of P2 receptor-mediated signaling pathways. Its broad-spectrum antagonism allows for the general assessment of P2 receptor involvement in a biological process. However, its non-selective nature and potential for off-target effects require careful consideration in experimental design and data interpretation. By following detailed protocols and being mindful of its limitations, researchers can effectively leverage this compound to advance our understanding of purinergic signaling in health and disease.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. This compound: a reversible P2-purinoceptor antagonist in the mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. news-medical.net [news-medical.net]
- 5. This compound disrupts receptor-G protein coupling by blocking association of G protein alpha and betagamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of receptor/G protein coupling by this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ectodomain Lysines and this compound Block of P2X1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling of a this compound-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Frontiers | Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 11. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed this compound in visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2 purinoceptor blocker this compound antagonises NMDA receptors and protects against excitatory behaviour caused by NMDA receptor agonist (RS)-(tetrazol-5-yl)-glycine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The P2-purinoceptor antagonist this compound is a competitive antagonist at vasoactive intestinal peptide receptors in the rat gastric fundus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Suramin Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Suramin toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in cell culture?
This compound exerts its cytotoxic effects through multiple mechanisms, making it a pleiotropic agent. Key mechanisms include:
-
Inhibition of Growth Factor Signaling: this compound is a polyanionic compound known to inhibit the binding of various growth factors to their cell surface receptors, thereby disrupting downstream signaling pathways crucial for cell proliferation and survival.[1]
-
Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis) through the intrinsic pathway, which involves the activation of caspase-9.[2]
-
Mitochondrial Dysfunction: The drug can lead to a decrease in cellular ATP levels and perturb the mitochondrial membrane potential, indicating an impact on mitochondrial energy production.
-
Induction of Lysosomal Storage Disorder: In some cell types, such as dorsal root ganglion neurons, this compound can cause an accumulation of GM1 ganglioside, leading to a condition resembling a lysosomal storage disease.[3][4]
-
Enzyme Inhibition: this compound is known to inhibit a wide range of enzymes in various cellular compartments, including DNA topoisomerase II.
Q2: At what concentration does this compound typically become toxic to cells?
The cytotoxic concentration of this compound varies significantly depending on the cell line, the duration of exposure, and the concentration of serum in the culture medium.[5] The 50% inhibitory concentration (IC50) can range from micromolar to millimolar levels.
Q3: How does serum concentration in the culture medium affect this compound toxicity?
Serum proteins, particularly albumin, can bind to this compound, reducing its free and biologically active concentration in the culture medium.[6][7] Consequently, higher serum concentrations generally lead to a decrease in this compound's apparent cytotoxicity, requiring higher total concentrations to achieve the same effect.[5] Conversely, reducing the serum concentration will increase the cytotoxic potency of this compound.[5]
Q4: Is this compound toxicity reversible?
In some cases, the growth-inhibitory effects of this compound can be reversible. For primary epithelial cell cultures, inhibition was reversible by replacing the this compound-containing medium with fresh medium, up to a certain exposure time. However, prolonged exposure to high concentrations can lead to irreversible cytotoxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound and provides potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cell death at desired experimental concentration. | Cell line is highly sensitive to this compound. | Perform a dose-response experiment to determine the optimal non-toxic or desired inhibitory concentration for your specific cell line and experimental duration. |
| Low serum concentration in the culture medium. | Increase the serum concentration (e.g., from 5% to 10% FBS) to reduce the free this compound concentration. Be aware that this may also affect the intended biological activity of this compound. | |
| Difficulty in detaching adherent cells after this compound treatment. | This compound can interfere with cell adhesion. In some instances, it has been observed to cause tight adhesion of cells to culture surfaces.[8] | Use a cell scraper for detachment if standard enzymatic methods (e.g., trypsinization) are ineffective. Consider using alternative cell detachment solutions. |
| This compound may interact with extracellular matrix coatings. | If using coated plates (e.g., collagen, laminin), be aware that this compound might interact with these coatings, affecting cell adhesion.[9] | |
| Inconsistent results between experiments. | Variability in this compound stock solution. | Prepare fresh this compound stock solutions regularly and store them appropriately. Filter-sterilize the stock solution before use. |
| Fluctuation in serum batch quality. | Use the same batch of serum for a set of related experiments to minimize variability. | |
| Cell passage number. | Use cells within a consistent and low passage number range, as sensitivity to drugs can change with prolonged culturing. | |
| Suspected neurotoxicity in neuronal cell cultures. | This compound is known to be neurotoxic, potentially through mechanisms involving calcium influx.[9] | Consider co-treatment with a voltage-gated calcium channel (VGCC) inhibitor, such as nimodipine, which has been shown to partially improve cell viability in dorsal root ganglion neurons exposed to this compound.[9] However, this should be tested for its impact on your experimental outcomes. |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) or 50% cytotoxic concentration (CC50) of this compound in various cell lines as reported in the literature. It is important to note that these values are highly dependent on the experimental conditions, particularly the serum concentration and exposure time.
| Cell Line | Assay | Serum Concentration | Exposure Time | IC50 / CC50 (µM) | Reference |
| Human Lung Cancer Cell Lines | MTT | 10% FCS | Not Specified | 130 - 3715 | [10] |
| NCI-N417 (Small Cell Lung Cancer) | MTT | 2% FCS | Not Specified | 18-fold lower than with 10% FCS | [10] |
| NCI-N417 (Small Cell Lung Cancer) | MTT | HITES (serum-free) | Not Specified | 3.3-fold lower than with 10% FCS | [10] |
| Prostate Primary Epithelial Cells | Proliferation Assay | Serum-free | Not Specified | 50 - 100 | [11] |
| PC-3 (Prostate Cancer) | Proliferation Assay | Serum-containing | Not Specified | Comparable to primary cells | [11] |
| DU 145 (Prostate Cancer) | Proliferation Assay | Serum-containing | Not Specified | Comparable to primary cells | [11] |
| Dorsal Root Ganglion Neurons | Cell Viability | Not Specified | 22-24 hours | 283 | [9][12] |
| HepG2 (Hepatocellular Carcinoma) | MTT/LDH | Not Specified | Not Specified | LD50: 45.04 | [2] |
| Transitional Carcinoma Cell Lines | Proliferation Assay | Not Specified | 5-9 days | 250-400 µg/ml | [9] |
| Vero E6 | CPE Reduction | Not Specified | 72 hours | EC50: 20, CC50: >5000 | [13][14] |
| Calu-3 | MTS | Not Specified | Not Specified | CC50: >500 | [13] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][15]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer. Use a reference wavelength of >650 nm if available.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium as an indicator of cytotoxicity.[4][11][13][16][17]
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Plate cells in a 96-well plate and treat with this compound as described for the MTT assay. Include control wells for:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with a lysis buffer provided in the kit (maximum LDH release)
-
Medium only (background)
-
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically normalizes the LDH release in treated samples to the spontaneous and maximum release controls.
Caspase-3/7 Activity Assay for Apoptosis
This fluorometric assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[3][18][19][20][21]
Materials:
-
Commercially available caspase-3/7 activity assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)
-
Lysis buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound to induce apoptosis. Include untreated and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).
-
After treatment, lyse the cells by adding the lysis buffer provided in the kit and incubate as recommended.
-
Prepare the caspase reaction buffer containing the fluorogenic substrate (e.g., DEVD-AMC).
-
Add the reaction buffer to each well of the cell lysate.
-
Incubate the plate at room temperature, protected from light, for the time specified in the protocol (e.g., 1-2 hours).
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm for AMC-based substrates.
-
The increase in fluorescence intensity is proportional to the caspase-3/7 activity in the sample.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanisms of toxicity in cell culture.
Caption: Troubleshooting workflow for high this compound toxicity.
Caption: Logical relationships of this compound toxicity mitigation.
References
- 1. Evaluating the impact of this compound additive on CHO cells producing Fc-fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. Effects of this compound on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of schedule, protein binding and growth factors on the activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pH on the binding of this compound to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on PMN interactions with different surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. texaschildrens.org [texaschildrens.org]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Video: Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model [jove.com]
- 19. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 20. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Suramin in Animal Studies
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) for managing the side effects of Suramin in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting side effects of this compound in animal studies?
A1: The most frequently observed dose-limiting side effects of this compound in animal models include neurotoxicity, adrenal insufficiency, nephrotoxicity, and coagulopathy.[1] These toxicities are generally dose-dependent.
Q2: How can I monitor for the onset of neurotoxicity in my animal model?
A2: Regular behavioral and neurological assessments are crucial. Monitor for signs of peripheral neuropathy such as changes in gait, reduced grip strength, and altered sensory responses (e.g., to thermal or mechanical stimuli).[1] Electrophysiological measurements, such as nerve conduction velocity and sensory or compound muscle action potentials, can provide quantitative data on nerve function.[2][3]
Q3: What are the signs of this compound-induced adrenal insufficiency in animals?
A3: Animals may exhibit lethargy, weight loss, and electrolyte imbalances.[1] Biochemical monitoring should include plasma ACTH, plasma renin activity (PRA), and serum cortisol levels.[4][5] A decreased cortisol response to ACTH stimulation is a key indicator of adrenal dysfunction.[4][5]
Q4: How can I assess for nephrotoxicity during my study?
A4: Monitor renal function through regular urinalysis, looking for proteinuria, and measurement of serum creatinine and blood urea nitrogen (BUN).[6] Emerging biomarkers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) can provide earlier and more sensitive detection of kidney injury.[7]
Q5: What is the mechanism of this compound-induced coagulopathy?
A5: this compound exerts a direct anticoagulant effect by inhibiting multiple coagulation factors, including factors V, VIII, IX, X, XI, and XII.[8] It can also interfere with the action of thrombin on fibrinogen.[2]
Troubleshooting Guides
Issue 1: Animals are showing signs of peripheral neuropathy (e.g., abnormal gait, weakness).
Possible Cause: this compound-induced neurotoxicity, characterized by axonal degeneration and demyelination.[1][3]
Troubleshooting Steps:
-
Dose Reduction: The first step should be to consider reducing the dose of this compound, as neurotoxicity is dose-dependent.[3]
-
Neuroprotective Co-treatment: Consider the co-administration of a neuroprotective agent. Studies have shown that nimodipine, an L-type voltage-gated calcium channel (VGCC) inhibitor, can partially mitigate this compound-induced neurotoxicity by reducing calcium influx into neurons.[1][5]
-
Supportive Care: Provide supportive care to affected animals, including easily accessible food and water, and soft bedding to prevent injury.
-
Monitor Progression: Continue to monitor neurological signs and consider humane endpoints if severe, irreversible neurotoxicity develops.
Issue 2: Animals exhibit lethargy, weight loss, and electrolyte abnormalities.
Possible Cause: this compound-induced adrenal insufficiency due to direct toxicity to the adrenal cortex.[4][5]
Troubleshooting Steps:
-
Hormone Level Assessment: Measure baseline and ACTH-stimulated cortisol levels, as well as plasma ACTH and PRA.[4][5]
-
Hormone Replacement Therapy: If adrenal insufficiency is confirmed, consider physiologic replacement doses of both glucocorticoids (e.g., hydrocortisone) and mineralocorticoids.[9]
-
Dose Adjustment: Evaluate if the this compound dose can be lowered in future experiments to reduce adrenal toxicity.
-
Histopathological Confirmation: At the end of the study, perform histopathological examination of the adrenal glands to confirm toxicity, which may show disruption of the cortical architecture and inflammatory infiltrates.[4][5]
Issue 3: Increased proteinuria and elevated serum creatinine are observed.
Possible Cause: this compound-induced nephrotoxicity.
Troubleshooting Steps:
-
Dose Evaluation: Higher doses of this compound are associated with a greater risk of renal complications.[10] Review your dosing regimen and consider reductions.
-
Hydration: Ensure adequate hydration of the animals, as this can help support renal function.
-
Consider Renoprotective Agents: Research suggests that P2 receptor antagonists may have a protective effect against certain types of kidney injury and could be explored as a co-treatment strategy.
-
Advanced Monitoring: Utilize sensitive biomarkers like urinary KIM-1 and NGAL for early detection of kidney damage, allowing for earlier intervention.[7]
Issue 4: Animals show signs of abnormal bleeding or coagulation tests are prolonged.
Possible Cause: this compound-induced coagulopathy due to inhibition of coagulation factors.[8]
Troubleshooting Steps:
-
Coagulation Profile Monitoring: Regularly monitor coagulation parameters such as prothrombin time (PT), activated partial thromboplastin time (aPTT), and thrombin time (TT).
-
Dose Adjustment: As with other toxicities, reducing the this compound dose may lessen the anticoagulant effect.
-
Management of Bleeding: In case of active bleeding, supportive care is critical. Depending on the severity, administration of fresh frozen plasma may be necessary to replenish coagulation factors.
-
Avoid Concurrent Anticoagulants: Do not administer other anticoagulant or antiplatelet agents to animals receiving this compound unless it is a specific requirement of the study design, and then proceed with extreme caution.
Data Presentation
Table 1: Dose-Dependent Neurotoxicity of this compound in Rats
| Dosage Regimen | Observation Period | Key Findings | Reference |
| 500 mg/kg (single high dose) | 2 weeks | Development of neuropathy, significant decrease in digital sensory and compound muscle action potentials. Evidence of axonal degeneration and atrophy. | [2][3] |
| 50 mg/kg (weekly low dose) | 2 months | More severe effects on distal sensory and motor responses. Axonal degeneration observed in most animals. | [2][3] |
Table 2: Effects of this compound on Adrenal Function in Cynomolgus Monkeys
| Treatment | Duration | Plasma ACTH | Plasma Renin Activity (PRA) | Serum Cortisol Response to ACTH | Reference |
| 800 mg/m² this compound (weekly) | 5 weeks | Progressive elevation (P < 0.05) | Progressive elevation (P < 0.02) | Decreased (P < 0.05) | [4][5][11][12] |
| Saline (control) | 5 weeks | No significant change | No significant change | No significant change | [4][5][11][12] |
Table 3: this compound's Inhibitory Effect on Coagulation Factors (in vitro)
| Coagulation Factor | Effect of this compound | Reversibility | Reference |
| Factor V | Inhibited | Virtually irreversible | [8] |
| Factors VIII, IX, X, XI, XII | Inhibited | Readily reversed by dilution | [8] |
| Thrombin, Prothrombin, Factor VII | Unaffected | N/A | [8] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Neurotoxicity and a Potential Mitigation Strategy in Mice
-
Animal Model: Adult C57Bl/6 mice.
-
Induction of Neuropathy: Administer a single intraperitoneal injection of this compound at a dose of 250 mg/kg body weight.[1]
-
Neuroprotective Agent: For the treatment group, co-administer nimodipine, an L-type voltage-gated calcium channel inhibitor.[1]
-
Behavioral Testing:
-
Electrophysiology: On days 0, 8, and 13, measure sensory nerve action potential amplitude and nerve conduction velocity to quantify nerve function.[1]
-
Cell Viability Assay (in vitro):
Protocol 2: Monitoring Adrenal Function in Primates During this compound Treatment
-
Animal Model: Cynomolgus monkeys.
-
This compound Administration: Administer this compound intramuscularly at a dose of 800 mg/m² once a week for 5 weeks.[4][5]
-
Blood Sampling: Collect blood samples weekly for the duration of the study.
-
Biochemical Analysis:
Mandatory Visualization
Caption: this compound-induced neurotoxicity signaling pathway and the inhibitory action of nimodipine.
References
- 1. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on complement, blood clotting, fibrinolysis and kinin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced neuropathy in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ir.library.louisville.edu [ir.library.louisville.edu]
- 7. The current status of biomarkers for predicting toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of this compound on laboratory tests of coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mineralocorticoid insufficiency due to this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Effects of this compound on the function and structure of the adrenal cortex in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Suramin Stability and Storage: A Technical Guide for Researchers
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the stability and proper storage of Suramin. Find answers to frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
This compound in its solid, powdered form is generally stable. For long-term storage, it is recommended to keep it at -20°C, which can ensure stability for up to 3 years[1]. Some suppliers indicate that the solid powder is stable for at least 4 years when stored at room temperature[2]. Always refer to the Certificate of Analysis (COA) provided by your supplier for specific recommendations.
Q2: What is the best solvent for reconstituting this compound?
The choice of solvent depends on your experimental needs.
-
Water: this compound sodium salt is soluble in water, with reported solubilities of approximately 10 mg/mL to 50 mg/mL[2].
-
DMSO: this compound is also soluble in DMSO, with concentrations of 100 mg/mL being achievable[1].
-
Physiological Saline: The compound is soluble in physiological saline.
For cell culture experiments, reconstituting in a sterile, aqueous buffer or DMSO is common. Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells.
Q3: How stable are aqueous solutions of this compound? Can I store them?
Aqueous solutions of this compound have limited stability and it is highly recommended to prepare them fresh for immediate use. Storing aqueous solutions for more than one day is not advised[2]. One study on the stability in aqueous solution found that after 42 days at 37°C, approximately 2% of the this compound was hydrolyzed[3]. However, for short-term use, this compound at 1 mg/mL in common infusion fluids like 0.9% NaCl, 5% dextrose, and lactated Ringer's injection is stable for at least seven days when stored at 4°C in the dark or at 22°C (room temperature) protected from light[4].
Q4: I prepared a stock solution in DMSO. How should I store it?
DMSO stock solutions are more stable than aqueous solutions when stored properly. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.
Q5: What are the signs of this compound degradation?
Visual signs of degradation can include a change in the color or clarity of a solution. Pure this compound should yield a clear, faint yellow solution in water. Some batches may contain impurities that appear brown when dissolved[5]. The primary chemical degradation product in aqueous solutions is the amine precursor, which can be detected by analytical methods like HPLC[3].
Q6: What factors can affect the stability of this compound?
Several factors can influence this compound's stability:
-
Temperature: Higher temperatures accelerate degradation. An accelerated stability study showed that at 90°C in 0.9% NaCl, this compound has a half-life of about 5.5 hours[4].
-
Light: Solutions should be protected from light[4].
-
pH: this compound's susceptibility to hydrolysis can be influenced by pH.
-
Incompatible Materials: Avoid strong acids, alkalis, and strong oxidizing or reducing agents[6].
Troubleshooting Guide
Issue: My experiments using this compound are showing inconsistent or unexpected results.
This could be related to the stability and handling of your this compound solution. Follow this troubleshooting workflow to diagnose the problem.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Stability of this compound in aqueous solution; possible implications for the search for this compound metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical stability of this compound in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound – Naviaux Lab [naviauxlab.ucsd.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Suramin Technical Support Center: Optimizing Therapeutic Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing suramin concentration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multifaceted molecule that primarily acts as an inhibitor of purinergic signaling pathways by blocking P2 receptors.[1] It also interferes with a wide range of other biological processes by inhibiting various enzymes, such as reverse transcriptase and topoisomerase II, and by preventing the binding of growth factors like Epidermal Growth Factor (EGF) and Platelet-Derived Growth Factor (PDGF) to their receptors.[2][3]
Q2: What is a typical therapeutic concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound varies significantly depending on the cell type and the intended therapeutic effect. For anti-cancer applications, IC50 values (the concentration that inhibits 50% of cell growth) can range from approximately 130 µM to over 3000 µM in human lung cancer cell lines when cultured in media containing 10% fetal calf serum (FCS).[4] In antiviral studies against SARS-CoV-2, an EC50 of around 20 µM has been reported.[5] For anti-proliferative effects in urothelial carcinoma cells, concentrations that inhibit growth factor binding are in the range of 100-300 µM.[6] It is crucial to determine the optimal concentration for each specific experimental system empirically.
Q3: Why am I observing increased cell proliferation at low concentrations of this compound?
A3: This is a known paradoxical effect of this compound. At low concentrations (e.g., 50-125 µg/ml), this compound can stimulate the growth of certain cell lines, including some human glioma and lung cancer cells.[4][7] This stimulatory effect may be due to the activation of specific signaling pathways, such as the MAP kinase pathway, or interaction with receptors like the Epidermal Growth Factor Receptor (EGFR).[7][8]
Q4: How does the presence of serum in my culture medium affect this compound's activity?
A4: this compound is known to bind extensively to proteins, particularly albumin.[9] This protein binding reduces the concentration of free, biologically active this compound in the culture medium. Consequently, higher concentrations of this compound are often required to achieve the desired effect in the presence of high serum concentrations.[4][9] It is recommended to perform concentration-response experiments under consistent and well-defined serum conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | High protein binding of this compound to serum in the culture medium is altering its effective concentration. | Standardize the serum concentration across all experiments. Consider using low-serum or serum-free media if compatible with your cell line, and re-optimize the this compound concentration accordingly.[4][9] |
| Unexpected cell growth at low this compound concentrations | Paradoxical growth-stimulatory effect of this compound. | Broaden your concentration range in dose-response experiments to identify the inhibitory range. Investigate the activation of pro-proliferative signaling pathways (e.g., MAPK/ERK) at low concentrations.[7][8] |
| Lower than expected cytotoxicity | Insufficient exposure time. | This compound's cytotoxic effects can be time-dependent. Consider increasing the incubation time with the drug. For some cell lines, continuous exposure for several days may be necessary. |
| Discrepancies with previously published data | Differences in experimental conditions such as cell density, serum concentration, or the specific cell line passage number. | Carefully document and control all experimental parameters. Ensure your cell line has been recently authenticated. Be aware that the IC50 of this compound can be linked to the initial cellular density. |
| Interference with downstream assays | This compound is a known inhibitor of many enzymes and can interfere with various laboratory tests. | Be aware of potential interferences. For example, this compound can inhibit coagulation factors and may affect assays measuring total calcium and serum amylase.[1][7] It is advisable to perform control experiments to assess the direct impact of this compound on your specific assay. |
Data Summary Tables
Table 1: Reported IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) in 10% FCS | Reference |
| Various Lung Cancer Lines | Lung Cancer | 130 - 3715 | [4] |
| Osteosarcoma (OS2) | Osteosarcoma | 21 µg/mL (~14.6 µM) | |
| Melanoma (CAL 41) | Melanoma | 120 µg/mL (~83.4 µM) | |
| Melanoma (CAL 24) | Melanoma | 1408 µg/mL (~978.8 µM) |
Note: Conversion from µg/mL to µM is based on the molecular weight of this compound sodium (1429.2 g/mol ).
Table 2: this compound Concentration Ranges for Different In Vitro Applications
| Application | Cell/System | Effective Concentration Range | Reference |
| Anti-SARS-CoV-2 | Vero E6 cells | EC50 ~20 µM | [5] |
| Inhibition of HTLV-I infection | Human cord blood lymphocytes | 10 - 100 µg/mL (~7 - 70 µM) | [3] |
| Inhibition of EGF binding | T24 urothelial carcinoma cells | Half-maximal inhibition ~300 µM | [6] |
| Inhibition of IGF1 binding | T24 & HT1376 urothelial carcinoma cells | Half-maximal inhibition ~60 µM | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for determining the IC50 of this compound in your cell line of interest.
Materials:
-
Your cell line of interest
-
Complete cell culture medium (with a standardized serum concentration)
-
This compound sodium salt (ensure it is of high purity)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., from 1 µM to 2000 µM). It is advisable to use a wide range for the initial experiment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells with fresh medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with occasional shaking, to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the this compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Inhibition of Purinergic Signaling by this compound.
Caption: this compound's Interference with EGFR Signaling.
Experimental Workflow
Caption: Workflow for Optimizing this compound Concentration.
References
- 1. This compound interferes with measurements of total calcium and serum amylase by the Kodak Ektachem 700 analyzer and may inhibit liver enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on in vitro growth of fresh human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low concentrations of this compound can reduce in vitro infection of human cord blood lymphocytes with HTLV-I during long-term culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dot | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. The effect of this compound on laboratory tests of coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
Navigating the Complexities of Suramin: A Technical Guide to Addressing Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Suramin in their experiments, its broad-spectrum activity presents both opportunities and challenges. While a potent inhibitor for various targets, its polypharmacology necessitates careful experimental design and interpretation to mitigate and understand its off-target effects. This guide provides troubleshooting advice and frequently asked questions to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are not what I expected. What are the most common off-target effects I should be aware of?
A1: this compound is a polyanionic compound known for its "polypharmacology," meaning it interacts with a multitude of molecular targets beyond its intended one.[1] The most well-documented off-target effects include:
-
Inhibition of Growth Factor Signaling: this compound can inhibit the binding of various growth factors to their receptors, including Epidermal Growth Factor (EGF), Platelet-Derived Growth Factor (PDGF), Transforming Growth Factor-beta (TGF-beta), Fibroblast Growth Factor (FGF), and Insulin-like Growth Factor 1 (IGF-1).[2][3][4][5][6] This can lead to broad anti-proliferative effects unrelated to your primary target.
-
Antagonism of Purinergic Receptors: this compound is a non-selective antagonist of P2X and P2Y purinergic receptors.[7][8][9] If your experimental system involves purinergic signaling, this can be a significant confounding factor.
-
Enzyme Inhibition: It has been shown to inhibit various enzymes, including reverse transcriptase, sirtuins, and DNA polymerases.[6][10][11]
-
Interaction with Various Proteins: Due to its highly charged nature, this compound can bind non-specifically to many proteins, including albumin and glycolytic enzymes.[12][13]
Q2: I am using this compound as a P2X7 receptor antagonist. How can I be sure my observed effects are specific to this receptor?
A2: While this compound does antagonize P2X7 receptors, it does so with relatively low potency (IC50 ~250 µM) compared to other, more selective antagonists.[9] To ensure specificity, consider the following:
-
Use a More Selective Antagonist: Whenever possible, use a more potent and selective P2X7 antagonist, such as Brilliant Blue G (BBG) or A-740003, as a positive control.[14]
-
Dose-Response Curve: Generate a full dose-response curve for this compound. Effects observed only at very high concentrations (>100 µM) are more likely to be off-target.[9]
-
Knockdown/Knockout Models: The most definitive way to confirm specificity is to use a P2X7 receptor knockdown or knockout experimental model. If this compound still produces the same effect in the absence of the receptor, it is an off-target effect.
-
Use this compound Analogs: Some this compound analogs, like NF279, show different potencies for different P2X receptor subtypes and can be used to dissect the involvement of specific receptors.[15]
Q3: What concentration of this compound should I use to minimize off-target effects?
A3: The optimal concentration is highly dependent on your specific target and experimental system. However, a general principle is to use the lowest concentration that elicits the desired effect. Based on published data, concentrations required for significant inhibition of various targets can vary widely. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: Are there any known impurities in this compound preparations that could affect my experiments?
A4: Yes, some commercial preparations of this compound may contain impurities that are brown in color. Pure this compound should be colorless when dissolved in water or saline. It is recommended to use pharmaceutical-grade this compound and to avoid using any preparations that appear discolored.[16]
Troubleshooting Guides
Problem: Unexpected Inhibition of Cell Proliferation
You are studying a specific signaling pathway and observe that this compound inhibits cell proliferation, but you suspect it's not through your pathway of interest.
Possible Cause: Inhibition of growth factor signaling is a major off-target effect of this compound.[2][3][5][6]
Troubleshooting Steps:
-
Assess Growth Factor Dependence: Determine if your cell culture is dependent on serum or specific growth factors that are known targets of this compound (e.g., EGF, PDGF, FGF).
-
Growth Factor Rescue Experiment: Supplement your culture medium with high concentrations of the suspected growth factor(s) that are being inhibited. If the addition of the growth factor rescues the anti-proliferative effect of this compound, it strongly suggests an off-target effect on that growth factor's signaling pathway.
-
Use a More Specific Inhibitor: Compare the effects of this compound with a more specific inhibitor of your target pathway. If the specific inhibitor does not replicate the anti-proliferative effect of this compound, it points to an off-target mechanism.
-
Control with a Structurally Unrelated Inhibitor: Use an inhibitor of your target with a different chemical structure to confirm that the observed phenotype is not an artifact of the chemical class of the compound.
Problem: Inconsistent Results Between Experiments
You are getting variable results with this compound even when using the same concentration and cell line.
Possible Cause: this compound is a slowly-equilibrating antagonist, and incubation time can significantly impact its effectiveness.[17]
Troubleshooting Steps:
-
Standardize Incubation Time: Ensure that the incubation time with this compound is consistent across all experiments. For some receptors, equilibrium may take several hours to achieve.[17]
-
Optimize Incubation Time: Perform a time-course experiment to determine the minimum incubation time required to achieve a stable, maximal effect.
-
Check this compound Solution Stability: Prepare fresh solutions of this compound for each experiment. While generally stable, prolonged storage in solution, especially at room temperature, could lead to degradation.
-
Verify Cell Passage Number and Health: Changes in cell characteristics with increasing passage number can alter their response to treatment. Ensure you are using cells within a consistent and low passage number range and that they are healthy before treatment.
Data Presentation
Table 1: Inhibitory Concentrations (IC50/Ki) of this compound for Various Off-Target Proteins
| Target Class | Specific Target | Cell Line/System | Inhibitory Concentration | Reference |
| Growth Factor Receptors | EGF Receptor Binding | T24 and HT1376 cells | ~100-300 µM (Half-maximal) | [4] |
| IGF-1 Receptor Binding | T24 and HT1376 cells | ~60 µM (Half-maximal) | [4] | |
| IGF-1 Binding | Human Breast Cancer Cells | 40-50% inhibition at 100 µg/ml | [18] | |
| Purinergic Receptors | P2X1 Receptor | Human (expressed in Xenopus oocytes) | IC50 = 0.05 µM (for NF279, a this compound analog) | [15] |
| P2X7 Receptor | Human (expressed in Xenopus oocytes) | IC50 = 2.8 µM (for NF279, a this compound analog) | [15] | |
| P2X7 Receptor | Rat Parotid Acinar Cells | IC50 ~ 250 µM | [9] | |
| P2X Receptors | General | Low affinity (Ki > 10 µM) | [14] | |
| Other Proteins | TRIM21 PRYSPRY domain | Human | Kd ~ 8 µM | [13] |
| Mcm10 | Human | FP Ki = 170 nM (for NF157, a this compound analog) | [19] |
Experimental Protocols
Protocol 1: Growth Factor Rescue Experiment
Objective: To determine if the observed effect of this compound is due to the inhibition of a specific growth factor signaling pathway.
Methodology:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): If the experiment allows, serum-starve the cells for 4-24 hours to reduce the background from serum-derived growth factors.
-
Treatment:
-
Control Group: Treat cells with vehicle control.
-
This compound Group: Treat cells with the experimental concentration of this compound.
-
Growth Factor Group: Treat cells with a specific growth factor (e.g., EGF, PDGF) at a concentration known to elicit a response.
-
Rescue Group: Co-treat cells with this compound and a high concentration of the specific growth factor.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform the relevant assay to measure the outcome of interest (e.g., cell proliferation assay, Western blot for downstream signaling proteins).
-
Analysis: Compare the results between the groups. A reversal of the this compound effect in the Rescue Group indicates an off-target effect on that growth factor pathway.
Visualizations
Caption: this compound's off-target inhibition of growth factor signaling.
Caption: Workflow for troubleshooting unexpected results with this compound.
Caption: this compound as a non-selective antagonist of purinergic receptors.
References
- 1. This compound | MedPath [trial.medpath.com]
- 2. This compound: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibition of growth factor receptor binding and mitogenicity in AKR-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits growth factor binding and proliferation by urothelial carcinoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 9. P2X7 Receptor Antagonists Display Agonist-like Effects on Cell Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 100 Years of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. LOPAC library screening identifies this compound as a TRIM21 binder with a unique binding mode revealed by crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antagonism by the this compound analogue NF279 on human P2X(1) and P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound – Naviaux Lab [naviauxlab.ucsd.edu]
- 17. This compound is a slowly-equilibrating but competitive antagonist at P2x-receptors in the rabbit isolated ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-induced growth inhibition and insulin-like growth factor-I binding blockade in human breast carcinoma cell lines: potentially related events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The anti-parasitic agent this compound and several of its analogues are inhibitors of the DNA binding protein Mcm10 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Suramin-Induced Nephrotoxicity in In Vivo Research
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Suramin in in vivo experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate and manage the potential nephrotoxic effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of this compound-induced nephrotoxicity?
A1: this compound is known to accumulate in the kidneys, which can lead to renal injury, particularly at higher doses.[1] The primary mechanism involves damage to the renal proximal tubular epithelial cells. Histopathological examinations have revealed degenerative changes, cytoplasmic vacuolation in non-cystic renal tubules, and epithelial cell vacuolation, indicative of phospholipidosis.[2] While lower doses of this compound may be well-tolerated and even show renoprotective effects in certain disease models, higher doses, such as those used in some cancer trials, are associated with a risk of nephrotoxicity.[1][3]
Q2: What are the early indicators of this compound-induced kidney injury in my animal model?
A2: Early detection of this compound-induced nephrotoxicity is crucial. Beyond traditional markers like Blood Urea Nitrogen (BUN) and serum creatinine, which may only become elevated after significant renal damage, more sensitive biomarkers are recommended for monitoring. Key early indicators include:
-
Urinary Kidney Injury Molecule-1 (KIM-1): A specific biomarker for renal proximal tubule injury.[2]
-
Urinary Neutrophil Gelatinase-Associated Lipocalin (NGAL): Another sensitive marker for acute kidney injury.[2]
-
Plasma Cystatin C: Can be a more sensitive indicator of changes in the glomerular filtration rate than serum creatinine.[2]
Monitoring these biomarkers can provide an earlier warning of renal stress or damage, allowing for timely intervention.
Q3: Are there established dose-response relationships for this compound's nephrotoxicity?
A3: Yes, the nephrotoxic effects of this compound are dose-dependent. Lower doses have been shown to be well-tolerated and may not adversely affect renal function. For instance, in a study with diabetic rats, weekly administration of 10 mg/kg this compound for 12 weeks did not negatively impact total urinary protein, albumin excretion, or the estimated glomerular filtration rate.[1] Conversely, a chronic administration study in rats using 18 mg/kg of this compound intraperitoneally twice a week for two months resulted in severe chronic renal damage.[4] It is essential to establish a therapeutic window for your specific application to minimize renal side effects.
Troubleshooting Guide
Issue 1: Elevated levels of kidney injury biomarkers (KIM-1, NGAL) are observed after this compound administration.
-
Possible Cause: The administered dose of this compound may be causing acute kidney injury, specifically targeting the proximal tubules.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound in subsequent experiments. A dose-response study is recommended to identify the optimal therapeutic dose with minimal renal toxicity.
-
Frequency of Administration: If multiple doses are being administered, consider increasing the interval between doses to allow for renal recovery.
-
Hydration Status: Ensure that the animals are adequately hydrated, as dehydration can exacerbate drug-induced nephrotoxicity.
-
Monitor Renal Function: Continue to monitor urinary KIM-1 and NGAL levels, along with serum creatinine and BUN, to track the progression or resolution of kidney injury.
-
Issue 2: Histopathological analysis reveals renal tubular damage (e.g., vacuolation, degeneration) in this compound-treated animals.
-
Possible Cause: Direct toxic effect of this compound on the renal proximal tubular epithelial cells.
-
Troubleshooting Steps:
-
Confirm with Staining: Utilize Periodic Acid-Schiff (PAS) staining to assess the extent of tubular damage, including loss of brush border and tubular dilation.
-
Dose and Duration Adjustment: This finding strongly suggests a need to revise the experimental protocol by lowering the this compound dose or shortening the treatment duration.
-
Investigate Co-therapies: While specific protective agents for this compound nephrotoxicity are not well-established, exploring agents with general renoprotective properties (e.g., antioxidants) in a pilot study could be considered, based on the underlying mechanisms of tubular injury.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Renal Biomarkers in a Cisplatin-Induced Nephrotoxicity Model in Mice
| Treatment Group | This compound Dose (mg/kg) | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (SCr) (mg/dL) | Urinary NGAL (pg/mL) | Urinary KIM-1 (pg/mL) |
| Cisplatin only | 0 | 217 ± 27 | 0.83 ± 0.07 | 4.2 x 10⁷ ± 1.09 x 10⁷ | 104,050 ± 12,429 |
| Cisplatin + this compound | 1 | No significant decrease | No significant decrease | No significant decrease | No significant decrease |
| Cisplatin + this compound | 10 | 99.27 ± 7.67 | 0.517 ± 0.037 | 1.6 x 10⁷ ± 4.9 x 10⁶ | 43,334 ± 13,573 |
Data adapted from a study on the protective effects of this compound against cisplatin-induced AKI, demonstrating a dose-dependent effect.[5]
Experimental Protocols
1. Induction of Chronic this compound Nephrotoxicity in Rats
-
Objective: To establish an in vivo model of chronic this compound-induced renal damage.
-
Animal Model: Young adult Wistar rats.[4]
-
Procedure:
-
Administer this compound at a dose of 18 mg/kg via intraperitoneal (i.p.) injection.[4]
-
Repeat the administration twice a week for a duration of two months.[4]
-
Monitor animal health and body weight regularly.
-
At the end of the treatment period, collect blood and urine samples for biomarker analysis (BUN, serum creatinine, urinary KIM-1, and NGAL).
-
Euthanize the animals and collect kidney tissues for histopathological examination (H&E and PAS staining).[4]
-
2. Assessment of Urinary Kidney Injury Molecule-1 (KIM-1) by ELISA
-
Objective: To quantify the level of KIM-1 in urine samples as a biomarker of proximal tubular injury.
-
Principle: This is a sandwich ELISA procedure.
-
Procedure (General Outline):
-
Coat a 96-well microplate with a capture antibody specific for KIM-1.
-
Wash the plate and block non-specific binding sites.
-
Add urine samples and standards to the wells and incubate to allow KIM-1 to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody that binds to a different epitope on KIM-1.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Wash the plate and add a TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the KIM-1 concentration in the samples by comparing their absorbance to the standard curve.[6]
-
3. Periodic Acid-Schiff (PAS) Staining for Kidney Histopathology
-
Objective: To visualize the basement membranes, brush borders of proximal tubules, and the extent of glycogen deposition and matrix expansion in kidney tissue sections.
-
Procedure for Paraffin-Embedded Sections:
-
Deparaffinize and rehydrate the kidney tissue sections through xylene and graded alcohol series to deionized water.[7]
-
Incubate the sections in 0.5% Periodic Acid solution for 5-10 minutes to oxidize carbohydrates.[7][8]
-
Rinse thoroughly with deionized water.[7]
-
Immerse the sections in Schiff reagent for 15-30 minutes, during which aldehydes will react to form a magenta color.[7][8]
-
Rinse the sections in lukewarm running tap water for about 10 minutes to develop the color.[7]
-
Counterstain with Hematoxylin for 1-2 minutes to stain the nuclei.[7]
-
Rinse with water and then place in a bluing reagent.
-
Dehydrate the sections through graded alcohols and clear in xylene.[7]
-
Mount with a coverslip using a resinous mounting medium.[7]
-
Visualizations
Caption: Proposed pathway of this compound-induced nephrotoxicity.
Caption: Experimental workflow for assessing this compound nephrotoxicity.
References
- 1. Long-Term Effects of this compound on Renal Function in Streptozotocin-Induced Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound prevents the development of diabetic kidney disease by inhibiting NLRP3 inflammasome activation in KK‐Ay mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphohistochemical characterization of this compound--induced chronic toxicity in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects from cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Validation for KIM-1: human urinary renal dysfunction biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. PAS Staining of Fresh Frozen or Paraffin Embedded Human Kidney Tissue [protocols.io]
Technical Support Center: Enhancing the Bioavailability of Suramin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the bioavailability of Suramin and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research.
Issue 1: Low Oral Bioavailability in Preclinical Animal Models
Q: My in vivo experiments in rats show less than 3% oral bioavailability for my this compound derivative. What are the potential causes and how can I improve this?
A: An oral bioavailability of under 3% is a known challenge for this compound and its derivatives due to their physicochemical properties.[1] Here are the likely causes and potential solutions:
-
Poor Membrane Permeability: this compound and its analogs are typically large, polysulfonated molecules, which hinder their ability to cross the intestinal epithelium.
-
Troubleshooting Steps:
-
Utilize Formulation Strategies: Encapsulating your derivative in nanoparticle or liposomal formulations can enhance absorption.[2][3][4][5] Nanoparticles can protect the drug from degradation and facilitate transport across the gut wall.[2]
-
Incorporate Permeation Enhancers: Co-administration with safe and effective permeation enhancers can transiently open the tight junctions between intestinal cells, allowing for increased absorption.
-
Chemical Modification (Prodrug Approach): Synthesizing a more lipophilic prodrug of your this compound derivative can improve its ability to cross the lipid membranes of intestinal cells. The prodrug would then be converted to the active compound in the bloodstream.[6]
-
-
-
Degradation in the Gastrointestinal (GI) Tract: The harsh acidic environment and enzymatic activity in the stomach and intestines can degrade your compound before it can be absorbed.[7]
-
Troubleshooting Steps:
-
Enteric-Coated Formulations: Develop a formulation with an enteric coating that protects the drug from the acidic environment of the stomach and dissolves only in the more neutral pH of the small intestine.
-
Enzyme Inhibitors: Co-administering your derivative with specific enzyme inhibitors can prevent its degradation in the GI tract.
-
-
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump your compound back into the intestinal lumen, reducing its net absorption.
-
Troubleshooting Steps:
-
Caco-2 Efflux Assay: Perform an in vitro Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to determine if your compound is a substrate for efflux transporters.
-
Formulation with P-gp Inhibitors: If efflux is confirmed, consider co-formulating your derivative with a known P-gp inhibitor.
-
-
Issue 2: High Variability in Caco-2 Permeability Assay Results
Q: I am observing high variability in the apparent permeability (Papp) values for my this compound derivative in our Caco-2 cell permeability assay. What could be causing this and how can I improve the consistency of my results?
A: High variability in Caco-2 assays is a common issue. Here are some key factors to investigate:
-
Inconsistent Monolayer Integrity: The tightness of the Caco-2 cell monolayer is crucial for reliable permeability data.
-
Troubleshooting Steps:
-
Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure they are within the acceptable range for your laboratory's established protocol before and during the experiment.
-
Lucifer Yellow Permeability: Include a Lucifer Yellow permeability test as a negative control to confirm monolayer integrity. High passage of Lucifer Yellow indicates a leaky monolayer.
-
Standardize Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and culture duration (typically 21 days) to promote uniform monolayer formation.
-
-
-
Low Compound Recovery: Your this compound derivative might be binding to the plastic of the assay plates or degrading in the assay buffer.
-
Troubleshooting Steps:
-
Mass Balance Study: Quantify the concentration of your compound in both the apical and basolateral compartments, as well as in the cell lysate, at the end of the experiment to determine overall recovery.
-
Use Low-Binding Plates: Switch to low-protein-binding plates to minimize non-specific binding.
-
Assess Compound Stability: Incubate your derivative in the assay buffer for the duration of the experiment and measure its concentration over time to check for degradation.
-
-
-
Issues with Analytical Method: The method used to quantify your compound in the apical and basolateral samples may not be optimized.
-
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is fully validated for linearity, accuracy, and precision in the relevant buffer matrix.
-
Internal Standard: Use a suitable internal standard to account for variability during sample preparation and analysis.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising formulation strategies to improve the oral bioavailability of this compound derivatives?
A1: Nanoparticle and liposomal formulations are among the most promising strategies.[2][3][4][5] These systems can encapsulate the drug, protecting it from the harsh environment of the GI tract and facilitating its transport across the intestinal epithelium.[2] For example, glycol chitosan-based nanoparticles have been developed for this compound delivery.[9][10]
Q2: How can I synthesize this compound derivatives with potentially better bioavailability?
A2: One approach is to create prodrugs by modifying the structure of this compound to make it more lipophilic.[6] This can enhance its ability to be absorbed through the intestinal wall. Once absorbed, the prodrug is metabolized into the active this compound derivative. Another strategy involves synthesizing analogs with altered sulfonation patterns, which may affect their interaction with efflux transporters and improve permeability.
Q3: What are the key parameters to measure in an in vivo pharmacokinetic study for a this compound derivative?
A3: The key pharmacokinetic parameters to determine are:
-
Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to reach maximum concentration (Tmax): The time at which Cmax is observed.
-
Area under the plasma concentration-time curve (AUC): A measure of the total drug exposure over time.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation compared to the intravenously administered dose.[11]
Q4: Which analytical methods are suitable for quantifying this compound and its derivatives in biological samples?
A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and its derivatives in plasma and other biological matrices.[8]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Dose (mg/kg) | Mean Cmax (µg/mL) | Oral Bioavailability (F%) | Reference |
| 100 | 9.04 | < 3% | [1] |
| 300 | 72.6 | < 3% | [1] |
| 500 | 64.4 | < 3% | [1] |
Table 2: Characteristics of a Glycol Chitosan-Suramin/Doxorubicin Nanoparticle Formulation
| Parameter | Value | Reference |
| Size | ~186 nm | [10] |
| Morphology | Spherical | [10] |
Experimental Protocols
1. In Vitro Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of a this compound derivative.
-
Objective: To determine the apparent permeability coefficient (Papp) of a this compound derivative across a Caco-2 cell monolayer.
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Test compound (this compound derivative)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and Lucifer Yellow for monolayer integrity)
-
LC-MS/MS or other suitable analytical instrumentation
-
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers to ensure integrity.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test compound and control compounds to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer. f. At the end of the experiment, collect samples from the apical chamber.
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment: a. Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of the test and control compounds in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber. Calculate the efflux ratio (ER) as: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux.
-
-
2. In Vivo Oral Bioavailability Study in Rats
This protocol outlines a general procedure for determining the oral bioavailability of a this compound derivative formulation in rats.
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound derivative formulation.
-
Materials:
-
Sprague-Dawley or Wistar rats
-
Test formulation (e.g., this compound derivative in a nanoparticle suspension)
-
Intravenous (IV) formulation of the this compound derivative
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS or other suitable analytical instrumentation
-
-
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize rats to the housing conditions and fast them overnight before dosing.
-
Dosing:
-
Oral Group: Administer the test formulation to a group of rats via oral gavage at a predetermined dose.
-
Intravenous Group: Administer the IV formulation to a separate group of rats via tail vein injection at a predetermined dose.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the this compound derivative in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both oral and IV groups.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both routes of administration using appropriate software.
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the FGF signaling pathway by a this compound derivative.
Caption: Antagonism of the P2X receptor signaling pathway by a this compound derivative.
Caption: Experimental workflow for improving the bioavailability of this compound derivatives.
References
- 1. This compound as a chemosensitizer: oral pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. First-time oral administration of resveratrol-loaded layer-by-layer nanoparticles to rats – a pharmacokinetics study - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 6. Clinical pharmacokinetics of this compound in patients with HTLV-III/LAV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Suramin Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during long-term Suramin treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues with this compound in cell culture and how can they be mitigated?
A1: this compound, being a polysulfonated naphthylurea, can sometimes precipitate in cell culture media, especially at high concentrations or with changes in temperature or pH.[1][2]
-
Troubleshooting:
-
Solubility: Prepare a high-concentration stock solution in a suitable solvent (e.g., water or DMSO) and dilute it drop-wise into pre-warmed media while stirring.[3]
-
Temperature: Avoid repeated freeze-thaw cycles of this compound solutions.[2] Store stock solutions as recommended and warm to 37°C before use.
-
pH: Ensure the pH of the cell culture medium is stable, as pH shifts can affect this compound's solubility.
-
Media Components: High concentrations of calcium salts or other components in the medium can sometimes contribute to precipitation.[1][2]
-
Q2: We are observing unexpected cell proliferation at certain this compound concentrations. Is this a known phenomenon?
A2: Yes, paradoxically, this compound has been reported to stimulate the proliferation of some cancer cell lines, particularly at concentrations higher than 140 µM in non-small-cell lung cancer cells.[4] This effect may be mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6]
-
Experimental Verification: To investigate if this is occurring in your model, you can assess the phosphorylation status of EGFR and downstream effectors like ERK via Western blotting.
Q3: What is the expected half-life of this compound in vivo, and how frequently should it be administered in long-term rodent studies?
A3: this compound has a long plasma half-life, which can vary significantly between individuals but is generally in the range of 41 to 78 days in humans.[7] In rats, a long half-life is also observed, allowing for weekly administration in long-term studies.[8] However, due to inter-individual pharmacokinetic variability, it is highly recommended to perform therapeutic drug monitoring.[9]
Troubleshooting Guides
Issue 1: Signs of Neurotoxicity in Animal Models
Symptoms: Researchers may observe locomotor and sensory deficits, such as decreased mechanical withdrawal threshold, in animals treated with high doses of this compound.[10][11] Electrophysiological measurements may show a predominantly sensory axonal-demyelinating polyneuropathy.[10][11]
Potential Cause: this compound can induce a dose-dependent peripheral sensory-motor polyneuropathy.[10][11][12] The mechanism may involve an increase in intracellular calcium in dorsal root ganglia neurons.[10][11]
Troubleshooting Steps:
-
Dose Reduction: The most critical step is to re-evaluate the dosage. Neurotoxicity is strongly correlated with this compound plasma concentrations, particularly those exceeding 350 µg/mL.[13] Consider performing a dose-response study to find a therapeutic window with acceptable toxicity.
-
Pharmacokinetic Analysis: Measure plasma this compound concentrations to ensure they are within the desired range. Significant inter-individual variability can lead to unexpected toxicity.[9]
-
Calcium Channel Blockers (Experimental): In preclinical models, co-administration of L-type voltage-gated calcium channel (VGCC) inhibitors like nimodipine has been shown to partially mitigate this compound-induced neurotoxicity in vitro.[10] This is an experimental approach and would require validation in your specific model.
-
Monitor Sensory and Motor Function: Implement regular behavioral testing (e.g., von Frey filaments for mechanical sensitivity, rotarod test for motor coordination) to detect early signs of neurotoxicity.
Issue 2: Suspected Adrenal Insufficiency
Symptoms: Animals may exhibit signs of lethargy, weight loss, and electrolyte imbalances. Biochemically, this can manifest as decreased cortisol and aldosterone levels.
Potential Cause: this compound can cause both primary mineralocorticoid and glucocorticoid insufficiency by inhibiting key steroidogenic enzymes in the adrenal cortex.[14][15][16] The effect is dose-dependent.[14]
Troubleshooting Steps:
-
Hormone Level Assessment: Collect plasma samples to measure baseline and ACTH-stimulated cortisol and aldosterone levels. A blunted response to ACTH is indicative of adrenal insufficiency.
-
Dose Adjustment: Similar to neurotoxicity, adrenal insufficiency is dose-dependent. A reduction in the this compound dose may be necessary.
-
Hormone Replacement (for animal welfare): In cases of confirmed, severe adrenal insufficiency, physiologic replacement of glucocorticoids and mineralocorticoids may be required to maintain the health of the animals, though this will be a confounding factor in many experimental designs.
-
Histopathological Analysis: At the end of the study, collect adrenal glands for histopathological examination to look for signs of cellular damage.
Issue 3: Evidence of Mitochondrial Dysfunction
Symptoms: Cells in culture may show decreased viability, reduced ATP production, and changes in mitochondrial membrane potential. In vivo, this can contribute to broader toxicities like myopathy.
Potential Cause: this compound can impact mitochondrial function, leading to a decrease in cellular ATP levels despite an increase in mitochondrial ATP production in some cell types.[17][18] It can also lead to a mitochondrial myopathy.[18]
Troubleshooting Steps:
-
Assess Mitochondrial Respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to get a detailed profile of mitochondrial function.
-
Measure Cellular ATP Levels: Quantify total cellular ATP levels to determine the net effect of this compound on energy homeostasis.
-
Evaluate Mitochondrial Membrane Potential: Use fluorescent dyes like TMRE or JC-1 to assess changes in the mitochondrial membrane potential.
-
Dose-Response Analysis: Determine the concentration at which this compound begins to significantly impact mitochondrial function in your specific cell type or animal model.
Data Presentation
Table 1: this compound-Induced Inhibition of Human Adrenal Steroidogenic Enzymes
| Enzyme | IC50 (µmol/L) |
| 11β-hydroxylase | 2 |
| 17α-hydroxylase | 25 |
| 21-hydroxylase | 50 |
| 17,20-desmolase | 50 |
| 3β-hydroxysteroid dehydrogenase/isomerase | 1200 |
Data summarized from Ashby et al. (1989).[15]
Table 2: Pharmacokinetic Parameters of this compound in a Phase I Study
| Parameter | Mean Value (± SD) |
| Volume of Central Compartment (liters/m²) | 4.5 ± 6.7 |
| Volume of Peripheral Compartment (liters/m²) | 10.6 ± 1.4 |
| Distributional Half-life (h) | 25 ± 5.4 |
| Elimination Half-life (h) | 29.7 ± 6.9 |
Data from a study with a fixed-rate continuous infusion schedule.[9]
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is adapted from established methods for measuring mitochondrial function in adherent cells.[5][19]
Materials:
-
Seahorse XF96 or similar extracellular flux analyzer
-
Seahorse XF Cell Culture Microplates
-
XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (from a Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Medium Exchange: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed XF Base Medium. Finally, add the appropriate volume of XF Base Medium to each well.
-
Incubation: Incubate the cell plate in a non-CO2 37°C incubator for 1 hour to allow the cells to equilibrate with the new medium.
-
Prepare Inhibitor Plate: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in XF Base Medium at the desired concentrations. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
Seahorse Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Cell Mito Stress Test protocol.
-
Data Analysis: After the run, normalize the data to cell number. Analyze the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Protocol 2: ACTH Stimulation Test in Rodents
This protocol is a standard method for assessing adrenal function.[20][21][22][23][24]
Materials:
-
Cosyntropin (synthetic ACTH)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
ELISA kits for cortisol and aldosterone
Procedure:
-
Baseline Blood Collection: Anesthetize the animal and collect a baseline blood sample (T=0) from the tail vein or another appropriate site.
-
ACTH Administration: Administer a bolus of cosyntropin intravenously or intraperitoneally. A typical dose is 0.25 mg for larger animals, with lower doses (e.g., 5 µg) used for more sensitive assessments of secondary adrenal insufficiency.[22] Dose adjustments for rodents may be necessary and should be determined from literature or pilot studies.
-
Post-Stimulation Blood Collection: Collect blood samples at 30 and 60 minutes post-injection.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Hormone Measurement: Measure cortisol and aldosterone concentrations in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the baseline hormone levels to the post-stimulation levels. A normal response involves a significant increase in cortisol and aldosterone. A blunted response suggests adrenal insufficiency.
Mandatory Visualizations
Caption: Mechanism of this compound-induced adrenal insufficiency.
Caption: this compound's interference with growth factor signaling.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing mitochondrial respiration of human induced pluripotent stem cell-derived myeloid progenitors using Seahorse technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data Visualizations, Charts, and Graphs | Digital Accessibility [accessibility.huit.harvard.edu]
- 7. Low‐dose this compound in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracking transmitter-gated P2X cation channel activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 10. researchgate.net [researchgate.net]
- 11. Data visualization | Web Accessibility [web.accessibility.duke.edu]
- 12. Introduction to Accessible Contrast and Color for Data Visualization / Frank Elavsky | Observable [observablehq.com]
- 13. This compound blocks interaction between human FGF1 and FGFR2 D2 domain and reduces downstream signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.tocris.com [resources.tocris.com]
- 15. P2X and P2Y receptor signaling in red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits growth factor binding and proliferation by urothelial carcinoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GraphViz Examples and Tutorial [graphs.grevian.org]
- 18. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. testmenu.com [testmenu.com]
- 21. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. nadf.us [nadf.us]
- 23. ACTH Stimulation Test for the Diagnosis of Secondary Adrenal Insufficiency: Light and Shadow - PMC [pmc.ncbi.nlm.nih.gov]
- 24. labcorp.com [labcorp.com]
Technical Support Center: Managing Suramin-Induced Rash in Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering suramin-induced rash during clinical experiments.
Troubleshooting Guide
Issue: A subject in our this compound clinical trial has developed a skin rash. How should we proceed?
Initial Assessment:
-
Characterize the Rash: Document the type of rash (e.g., maculopapular, morbilliform, erythematous), its location, and distribution. Note the time of onset in relation to the last this compound infusion.[1][2]
-
Assess Severity: Evaluate the severity of the rash. Note any associated symptoms such as itching (pruritus), pain, or systemic signs like fever.[3]
-
Review Patient History: Check for any history of drug allergies or other skin conditions.[4]
Management Steps:
-
Mild to Moderate Rash:
-
For localized, non-severe rashes, symptomatic treatment is often sufficient.[3]
-
Mild topical corticosteroids and moisturizing lotions can be applied to alleviate discomfort, especially during any peeling or dry phase.[3][5]
-
In many reported cases, maculopapular eruptions have resolved within 3 to 5 days even with continued this compound treatment.[2]
-
-
Severe Rash:
-
If the rash is severe, widespread, or accompanied by systemic symptoms, prompt discontinuation of this compound should be considered.[6]
-
Consult a dermatologist for an expert opinion.
-
A skin biopsy may be necessary to rule out more severe cutaneous adverse reactions.[6][7]
-
For severe reactions, hospitalization and more intensive supportive care may be required.[3][8]
-
Workflow for Managing this compound-Induced Rash
Caption: Troubleshooting workflow for the initial assessment and management of this compound-induced rash.
Frequently Asked Questions (FAQs)
Q1: How common is a rash as a side effect of this compound?
A1: Cutaneous toxicity is a frequent side effect of this compound therapy.[1][2] Studies have reported incidence rates ranging from 65% to 82% in patients receiving this compound for various conditions.[1][2] In some studies, a rash was observed in all participants who received a low dose of this compound.[9]
Q2: What types of rashes are typically associated with this compound?
A2: A variety of skin reactions have been reported. The most common are generalized, erythematous, maculopapular (morbilliform) eruptions.[1][2] Other reported reactions include scaling erythematous papules (termed "this compound keratoses"), keratoacanthomas, and disseminated superficial actinic porokeratosis.[1][2]
Q3: How soon after this compound administration can a rash appear?
A3: Most skin reactions have been observed to occur within the first 24 hours of therapy.[1]
Q4: Is the rash usually self-limiting?
A4: Yes, many of the common maculopapular eruptions are self-limited and have been reported to resolve within 3 to 5 days, sometimes even with continued this compound administration.[1][2] In a study on autism spectrum disorder, a self-limited, asymptomatic rash was observed.[10][11]
Q5: Can this compound-induced rash be a sign of a more serious reaction?
A5: While most rashes are mild to moderate, severe cutaneous reactions can occur, although they are infrequent.[1] It is crucial to monitor for any signs of a severe reaction, such as blistering, mucosal involvement, or systemic symptoms, and to seek expert consultation if these are present.[3]
Q6: What is the underlying mechanism of this compound-induced rash?
A6: The exact mechanism is not fully elucidated, but it is thought to be related to this compound's activity as an inhibitor of purinergic signaling.[12] this compound can block P2X and P2Y receptors, which are involved in skin inflammation.[13][14] The immunosuppressive effects of this compound may also contribute to certain types of skin lesions.[2]
Quantitative Data on this compound-Induced Rash
| Clinical Trial/Study Population | Number of Patients | Incidence of Rash (%) | Type of Rash Reported | Reference |
| Metastatic Prostate Carcinoma | 20 | 65% | Generalized erythematous maculopapular eruption, keratoacanthoma, disseminated superficial actinic porokeratosis | [2] |
| Advanced Solid Tumors | 60 | 82% | Morbilliform reactions, scaling erythematous papules ("this compound keratoses") | [1] |
| Adrenocortical Carcinoma | 9 | 44% (4 of 9) | Allergic skin reactions | [15] |
| Autism Spectrum Disorder (SAT-1 Trial) | 5 (treatment arm) | 100% | Self-limited, asymptomatic rash | [9][10][11] |
| Autism Spectrum Disorder (PaxMedica Trial) | 52 | Rash reported as an adverse event | General body rash | [16] |
| Healthy Chinese Volunteers | 36 | Dermatologic disorders (rash, dermatitis, pruritus) reported as TEAEs | Rash, dermatitis, pruritus | [17] |
Experimental Protocols
1. Skin Biopsy for Histopathological Examination
This protocol outlines the general steps for obtaining a skin biopsy to investigate a drug-induced rash.
-
Objective: To obtain a tissue sample for histopathological analysis to determine the nature of the cutaneous reaction.
-
Procedure:
-
Site Selection: Choose a representative, well-developed, and recent lesion for biopsy.
-
Anesthesia: Infiltrate the area with a local anesthetic (e.g., 1% lidocaine with epinephrine).
-
Biopsy Technique: Depending on the lesion, one of the following techniques may be used:
-
Punch Biopsy: A circular blade is used to remove a small, cylindrical piece of skin. This is suitable for most inflammatory rashes.
-
Shave Biopsy: A razor or scalpel is used to remove the top layers of the skin. This is useful for superficial lesions.
-
Excisional Biopsy: The entire lesion is removed with a scalpel. This is often used for suspected malignancies or when a larger sample is needed.[18]
-
-
Sample Handling: The tissue sample should be immediately placed in 10% neutral buffered formalin for fixation.
-
Wound Closure: The biopsy site is closed with sutures if necessary and a sterile dressing is applied.
-
-
Histopathological Analysis: The fixed tissue is processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A dermatopathologist will then examine the slides for features of a drug eruption, such as perivascular inflammatory infiltrates, eosinophils, and interface dermatitis.[1]
2. Immunohistochemistry (IHC) for Characterizing Inflammatory Infiltrate
This protocol provides a general framework for using IHC to further characterize the immune cells involved in the rash.
-
Objective: To identify the types of immune cells present in the skin biopsy, which can provide insights into the mechanism of the drug reaction.
-
Procedure:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections from the skin biopsy are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced or enzymatic antigen retrieval is performed to unmask the target epitopes.
-
Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal serum from the species of the secondary antibody).
-
Primary Antibody Incubation: The slides are incubated with primary antibodies specific for immune cell markers (e.g., CD4, CD8 for T-cells; mast cell tryptase).
-
Secondary Antibody Incubation: A biotinylated secondary antibody that binds to the primary antibody is applied.
-
Detection: An enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining: The sections are counterstained with hematoxylin to visualize the cell nuclei.
-
Mounting and Visualization: The slides are dehydrated, cleared, and mounted for microscopic examination.[19]
-
Signaling Pathway
Potential Role of Purinergic Signaling in this compound-Induced Rash
This compound is a known inhibitor of purinergic signaling, which plays a role in skin inflammation. The following diagram illustrates a simplified, hypothetical pathway of how this compound might influence skin inflammation.
Caption: Hypothetical purinergic signaling pathway in skin inflammation and the inhibitory effect of this compound.
References
- 1. Cutaneous eruptions from this compound. A clinical and histopathologic study of 60 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced skin reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Eruptions Treatment & Management: Medical Care [emedicine.medscape.com]
- 4. Common cutaneous drug reactions - Symptoms, diagnosis and treatment | BMJ Best Practice US [bestpractice.bmj.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. ccjm.org [ccjm.org]
- 7. Diagnosing Drug Reactions & Hives | NYU Langone Health [nyulangone.org]
- 8. Treatments for Severe Cutaneous Adverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doubt greets reports of this compound’s promise for treating autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 10. Low‐dose this compound in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. | BioWorld [bioworld.com]
- 13. Purinergic signaling in healthy and diseased skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound in adrenocortical cancer: limited efficacy and serious toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomized clinical trial of low dose this compound intravenous infusions for treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Skin Biopsy: MedlinePlus Medical Test [medlineplus.gov]
- 19. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Technical Support Center: Managing Suramin-Serum Protein Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the interaction of Suramin with serum proteins during in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing lower than expected activity of this compound in my cell-based assays containing serum?
Answer: this compound exhibits a high degree of binding to serum proteins, particularly albumin.[1][2] At therapeutic concentrations, it is estimated that approximately 85% of this compound is protein-bound. The bound fraction is generally considered inactive, with only the free, unbound this compound being pharmacologically active.[2] The presence of serum proteins in your culture medium significantly reduces the concentration of free this compound available to interact with your target cells, leading to diminished activity.[1]
Solutions:
-
Reduce Serum Concentration: If your experimental design permits, lowering the percentage of fetal calf serum (FCS) or human serum albumin (HSA) in the culture medium can increase the free fraction of this compound. A study showed that reducing FCS from 5% to 1% or 0.5% resulted in a 3 to 26-fold decrease in the IC50 of this compound in different cell lines.[1]
-
Utilize Serum-Free Media: Whenever possible, conducting experiments in serum-free or protein-free media will eliminate the confounding variable of serum protein binding.[3]
-
Calculate and Adjust Dosage: If serum is required, calculate the expected free concentration of this compound based on its binding affinity for the serum proteins at the concentration you are using and adjust the total this compound concentration accordingly to achieve the desired effective concentration.
Question: My measurements of this compound binding to serum proteins are inconsistent across experiments. What could be the cause?
Answer: Several factors can contribute to variability in drug-protein binding measurements. Key among these for this compound are pH and ionic strength of the buffer system.
-
pH Sensitivity: The binding of this compound to human serum albumin (HSA) is highly dependent on pH.[4] As the pH increases from 6.0 to 9.2, the binding affinity of this compound for HSA decreases significantly.[4][5] This is likely due to the deprotonation of positively charged amino acid residues, such as histidine, which are involved in salt bridge interactions with the negatively charged this compound molecule.[5] Inconsistent pH control of your buffers can therefore lead to variable binding results. It is crucial to ensure the pH of the serum or plasma is adjusted to 7.4 before use.[6]
-
Ionic Strength: The ionic strength of the buffer can also influence the electrostatic interactions between this compound and serum proteins. While one study indicated that this compound's binding to certain proteins is not sensitive to ionic strength up to 500 mM NaCl, another study on protein-bound uremic toxins showed that increasing ionic strength generally decreases protein binding.[7][8] It is therefore advisable to maintain a consistent ionic strength across all experiments.
Solutions:
-
Strict pH Control: Use calibrated pH meters and freshly prepared buffers. Ensure that the pH of your protein solution is measured and adjusted accurately before each experiment.
-
Consistent Buffer Composition: Use the same buffer composition, including ionic strength, for all related experiments to ensure comparability of results.
Question: I am experiencing high non-specific binding of this compound in my Surface Plasmon Resonance (SPR) experiments. How can I minimize this?
Answer: Non-specific binding (NSB) in SPR can arise from electrostatic or hydrophobic interactions between the analyte (this compound) and the sensor chip surface.
Solutions:
-
Adjusting pH: The pH of the running buffer can significantly impact NSB by altering the overall charge of the analyte and the sensor surface. Experiment with different buffer pH values to find one that minimizes charge-based NSB.[9][10]
-
Increasing Salt Concentration: Adding salt, such as NaCl (e.g., up to 200 mM), to the running buffer can help to shield electrostatic interactions and reduce NSB.[9][10]
-
Using Additives:
-
BSA: Including a low concentration of a blocking protein like Bovine Serum Albumin (BSA) (typically up to 1%) in your running buffer can help to prevent this compound from binding to the sensor surface.[9][10]
-
Detergents: Low concentrations of a non-ionic detergent like Tween 20 can disrupt hydrophobic interactions that may contribute to NSB.[9][10]
-
-
Control Surfaces: Always use a reference flow cell with an immobilized irrelevant protein or no protein to subtract the signal from non-specific binding.
Frequently Asked Questions (FAQs)
What is the primary serum protein that this compound binds to?
This compound binds strongly to several serum proteins, with a particularly high affinity for albumin.[1][11][12] It also interacts with other proteins such as low-density lipoproteins (LDL).[13]
What is the stoichiometry of this compound binding to human serum albumin (HSA)?
Studies have shown that HSA has two high-affinity binding sites for this compound.[14] At higher concentrations of this compound relative to albumin, a larger number of lower-affinity binding sites can also be occupied.[11]
How does the binding of this compound to serum proteins affect its mechanism of action?
The extensive binding of this compound to serum proteins means that only a small fraction of the drug is free to exert its biological effects.[2] This is a critical consideration when translating in vitro findings to in vivo settings, as the free drug concentration is the primary determinant of efficacy.[2]
What experimental techniques can be used to study this compound's interaction with serum proteins?
A variety of biophysical and biochemical techniques can be employed, including:
-
Equilibrium Dialysis: A classic and reliable method to determine the fraction of unbound drug.[6][15][16]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of this compound from immobilized proteins.[17][18][19]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.[13][20][21][22][23]
-
Spectroscopic Methods: Techniques like circular dichroism and fluorescence spectroscopy can provide insights into conformational changes in the protein upon this compound binding.[14]
-
Mass Spectrometry: Electrospray mass spectrometry can be used to determine the number of this compound molecules bound to a protein.[11]
Data Presentation
Table 1: Binding Affinity of this compound to Human Serum Albumin (HSA) at Different pH Values
| pH | Association Constant (K1) (M⁻¹) | Number of High-Affinity Sites (n1) |
| 6.0 | 1.4 x 10⁶ | 2.0 |
| 9.2 | 2.0 x 10⁵ | 2.0 |
Data from equilibrium dialysis experiments.[4]
Table 2: Binding Affinity of this compound to Viral Proteins
| Protein Target | Dissociation Constant (Kd) (µM) | Experimental Method |
| SARS-CoV-2 N-NTD | 2.74 | Biolayer Interferometry (BLI) |
| SARS-CoV-2 Spike Protein RBD (Wild Type) | ~10 | Surface Plasmon Resonance (SPR) |
| SARS-CoV-2 Spike Protein RBD (Delta Variant) | ~7.5 | Surface Plasmon Resonance (SPR) |
| SARS-CoV-2 Spike Protein RBD (Omicron Variant) | ~5 | Surface Plasmon Resonance (SPR) |
Data compiled from multiple studies.[8][24]
Experimental Protocols
Protocol 1: Determination of this compound-Protein Binding by Equilibrium Dialysis
This protocol outlines the steps for measuring the unbound fraction of this compound in the presence of a serum protein like HSA using a rapid equilibrium dialysis (RED) device.[15][25]
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare the dialysis buffer (e.g., 1X PBS, pH 7.4).[25] Ensure the pH is accurately adjusted.[6]
-
Prepare the protein solution (e.g., human serum albumin in dialysis buffer) at the desired concentration.
-
Rinse the wells of the Teflon base plate of the RED device with 20% ethanol for 10 minutes, followed by two rinses with ultrapure water, and allow to dry.[25]
-
-
Assay Setup:
-
Spike the protein solution with this compound to the final desired concentration.
-
Add the this compound-spiked protein solution to the plasma chamber of the RED insert.
-
Add an equal volume of dialysis buffer to the buffer chamber of the RED insert.[25]
-
-
Incubation:
-
Cover the RED device with sealing tape and incubate at 37°C on an orbital shaker (e.g., at 300 RPM) for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined empirically).[25]
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect aliquots from both the buffer and plasma chambers.
-
To ensure matrix matching for analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of dialysis buffer to the plasma sample.[25]
-
Precipitate the proteins from both samples by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.[25]
-
Vortex and centrifuge the samples to pellet the precipitated protein.[25]
-
Analyze the supernatant from both chambers by a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
-
Calculation:
-
The concentration in the buffer chamber represents the unbound (free) this compound concentration.
-
The concentration in the plasma chamber represents the total (bound + unbound) this compound concentration.
-
Calculate the fraction unbound (fu) as: fu = [this compound]_buffer / [this compound]_plasma.
-
The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100.
-
Protocol 2: Kinetic Analysis of this compound-Protein Interaction using Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for analyzing the binding kinetics of this compound to an immobilized protein using SPR.[17][18][19]
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target protein (e.g., HSA) to the activated surface via amine coupling. Aim for an immobilization level that will yield a maximal analyte response (Rmax) in the desired range (e.g., 50-200 RU for kinetic analysis).
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized protein or with an irrelevant immobilized protein.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of this compound over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the surface after the injection.
-
-
Surface Regeneration:
-
If the binding is of high affinity, a regeneration solution (e.g., a short pulse of low pH glycine or high salt concentration) may be needed to remove the bound this compound and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell from the response of the active flow cell to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 3: Thermodynamic Characterization of this compound-Protein Binding by Isothermal Titration Calorimetry (ITC)
This protocol describes the use of ITC to determine the thermodynamic parameters of this compound binding to a protein in solution.[13][20][21][22][23]
-
Sample Preparation:
-
Prepare the protein solution (e.g., HSA) and the this compound solution in the same, thoroughly degassed buffer. The final buffer from the protein purification (e.g., dialysis buffer) is often used for this purpose to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and this compound solutions.
-
Typical starting concentrations are around 10 µM for the protein in the sample cell and 100 µM for this compound in the syringe.[22]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat released or absorbed.
-
Allow the system to return to thermal equilibrium between each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka, from which Kd can be calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Visualizations
Caption: Workflow for minimizing this compound-protein interaction in experiments.
References
- 1. The effect of schedule, protein binding and growth factors on the activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ability of this compound to block CD4-gp120 binding is reversed in the presence of albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH on the binding of this compound to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Location and characterization of the this compound binding sites of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. slideshare.net [slideshare.net]
- 7. Effect of Ionic Strength, pH and Chemical Displacers on the Percentage Protein Binding of Protein-Bound Uremic Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound binds and inhibits infection of SARS-CoV-2 through both spike protein-heparan sulfate and ACE2 receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Investigation of this compound-albumin binding by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic studies on the complex formation of this compound with bovine and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. scispace.com [scispace.com]
- 20. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 23. pubcompare.ai [pubcompare.ai]
- 24. This compound Disturbs the Association of the N-Terminal Domain of SARS-CoV-2 Nucleocapsid Protein with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suramin Delivery for Central Nervous System (CNS) Studies
Welcome to the technical support center for researchers utilizing Suramin in CNS studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of delivering this compound to the central nervous system.
Frequently Asked Questions (FAQs)
Q1: Why is delivering this compound to the CNS so challenging?
A1: The primary obstacle is the blood-brain barrier (BBB). This compound is a large, polysulfonated, and negatively charged molecule at physiological pH.[1] These characteristics severely limit its ability to passively diffuse across the tightly packed endothelial cells of the BBB.[2][3][4] Furthermore, studies suggest that efflux transporters, proteins that actively pump substances out of the brain, may also contribute to its low CNS penetration, although this compound was not found to be a major substrate for the P-glycoprotein (P-gp) transporter in mouse models.[2][5]
Q2: What are the most common delivery methods for CNS-focused this compound studies?
A2: For human clinical trials and most in vivo animal studies investigating systemic effects on CNS-related disorders (like Autism Spectrum Disorder), the standard method is intravenous (IV) infusion .[6][7] This route ensures controlled systemic exposure, though direct CNS concentrations remain low. For preclinical research specifically aimed at understanding BBB transport, in situ brain perfusion techniques are employed in animal models to directly measure uptake into the brain parenchyma and circumventricular organs.[2][5]
Q3: Is this compound detectable in the CNS after intravenous administration?
A3: Yes, but in very limited quantities. Studies in mice have shown that the distribution of this compound into the main brain regions (parenchyma) is restricted and similar to that of vascular markers like sucrose, indicating it does not readily cross the BBB.[2][5] However, higher concentrations are found in the circumventricular organs (CVOs) and the choroid plexus, areas where the BBB is naturally more permeable.[2] It is hypothesized that this compound enters these specific regions via endocytosis.[2][5] Some research also suggests uptake into the brainstem.[7]
Q4: What are the known neurotoxic side effects of this compound?
A4: The most significant and dose-limiting neurotoxic effect is a peripheral sensory-motor polyneuropathy .[1][8][9] This is because this compound, being a charged molecule, primarily exerts its toxic effects on the peripheral nervous system, which is not protected by the BBB.[1] Animal studies have documented locomotor and sensory deficits, which correlate with electrophysiological findings of a predominantly sensory axonal-demyelinating polyneuropathy.[1][8]
Q5: What is the primary mechanism of action of this compound being investigated in CNS disorders?
A5: this compound's mechanism is multifaceted, but for CNS disorders like ASD, research is focused on its role as a purinergic signaling antagonist .[6][10] It is a known antagonist of P2X and P2Y receptors, which are widely distributed in the CNS.[6] The "Cell Danger Response" (CDR) hypothesis suggests that by blocking these purinergic receptors, this compound can help restore normal mitochondrial function and reduce neuro-inflammation, thereby improving core symptoms.[6][11]
Troubleshooting Guides
Issue 1: Low or undetectable concentrations of this compound in target brain regions.
-
Possible Cause: Inherent difficulty in crossing the blood-brain barrier.[2][4]
-
Troubleshooting Steps:
-
Verify Administration Protocol: Ensure the correct dose and IV infusion parameters are being used. Refer to established protocols from similar studies (see Table 1 and Experimental Protocol 1).
-
Analyze Appropriate Tissue: If your hypothesis involves regions with a permeable BBB, focus your analysis on the circumventricular organs or choroid plexus, where this compound accumulation is higher.[2]
-
Consider Combination Therapy (Exploratory): In a mouse model for African trypanosomiasis, combining this compound with megazol showed an ability to reverse CNS pathology, suggesting potential synergistic effects that may enhance efficacy even with low penetration.[12]
-
Manage Expectations: Acknowledge that high concentrations in the brain parenchyma are unlikely with standard IV administration. The therapeutic effects observed in studies may be mediated by actions on the CVOs, the brainstem, or peripheral systems that influence CNS function.[7]
-
Issue 2: Animals are exhibiting signs of distress or neurotoxicity (e.g., motor weakness, sensory deficits).
-
Possible Cause: this compound-induced peripheral neuropathy.[1][8]
-
Troubleshooting Steps:
-
Dose Reduction: This is the most critical step. Review the literature for dose-response toxicity data. In clinical trials for ASD, lower doses (10 mg/kg) were found to be more effective and better tolerated than higher doses (20 mg/kg).[6][13][14]
-
Monitor Specific Deficits: Implement behavioral tests that can quantify peripheral neuropathy, such as the rotarod test for motor coordination and von Frey filaments for mechanical sensitivity.[1][8]
-
Explore Neuroprotective Strategies (Experimental): Preclinical research has shown that this compound induces a calcium influx in dorsal root ganglia neurons. Co-incubation with a voltage-gated calcium channel (VGCC) inhibitor like nimodipine partially improved cell viability, suggesting a potential avenue for mitigating neurotoxicity.[1]
-
Issue 3: Inconsistent or non-significant results in behavioral assays.
-
Possible Cause: Complex pharmacokinetics and narrow therapeutic window.
-
Troubleshooting Steps:
-
Review Dosing Strategy: As seen in ASD trials, the efficacy of this compound can be highly dose-dependent, with lower doses sometimes yielding better outcomes.[6] Consider performing a dose-response study to find the optimal therapeutic dose for your model.
-
Account for Long Half-Life: this compound has a very long plasma half-life of 40-60 days.[6] In crossover study designs, ensure an adequate washout period (e.g., 8 weeks or more) between treatments to prevent carryover effects.[15]
-
Standardize Administration: Ensure consistent infusion rates and handling procedures, as variations can affect plasma concentrations and subsequent biological effects.
-
Confirm Purity of Compound: Use only pharmaceutical-grade this compound. Pure this compound should be colorless when dissolved; batches with a brown color contain impurities and should not be used.[16]
-
Data Presentation
Table 1: Summary of Intravenous this compound Dosing in Human CNS-Related Studies (Autism Spectrum Disorder)
| Study Reference | Dose(s) | Administration Route | Dosing Schedule | Key Efficacy Outcome |
| Naviaux et al., 2017[7] | 20 mg/kg | Intravenous (IV) Infusion | Single dose | ADOS-2 scores improved significantly (-1.6 points) vs. placebo. |
| He et al., 2023[6][14] | 10 mg/kg and 20 mg/kg | Intravenous (IV) Infusion | Three doses: at baseline, week 4, and week 8 | 10 mg/kg group showed statistically significant improvement in CGI-I vs. placebo. 20 mg/kg group did not show improvement over placebo. |
| STAT-2A Trial (Planned)[15] | Not specified (KZ101) | Intravenous (IV) Infusion | Repeat dosing over 8 weeks (2 infusions, 4 weeks apart) | Primary outcomes are safety, pharmacokinetics, and preliminary efficacy. |
Table 2: Preclinical Distribution of Radiolabeled this compound in Mouse CNS
| Brain Region | [³H]this compound Distribution | [¹⁴C]Sucrose (Vascular Marker) Distribution | Implication | Study Reference |
| Brain Parenchyma (Cortex, Hippocampus, etc.) | Low; similar to sucrose | Low (as expected) | This compound does not readily cross the intact blood-brain barrier. | [2],[5] |
| Circumventricular Organs (CVOs) & Choroid Plexus | Significantly higher than sucrose | Low | This compound preferentially accumulates in regions with a fenestrated or permeable BBB, likely via endocytosis. | [2],[5] |
Experimental Protocols
Protocol 1: Intravenous (IV) Infusion of this compound for In Vivo Rodent Studies
This protocol is adapted from methodologies described in human clinical trials and should be adjusted based on institutional animal care and use committee (IACUC) guidelines.
-
Preparation of this compound Solution:
-
Use pharmaceutical-grade, colorless this compound powder.[16]
-
Reconstitute this compound in sterile, pyrogen-free saline (0.9% NaCl) to a final concentration suitable for the target dose (e.g., 10 mg/mL).
-
Ensure the solution is completely dissolved and filter through a 0.22 µm syringe filter into a sterile vial. Prepare fresh on the day of use.
-
-
Animal Preparation:
-
Acclimatize animals to handling and procedural conditions.
-
Anesthetize the animal using an appropriate, approved anesthetic (e.g., isoflurane).
-
Catheterize the tail vein or another suitable blood vessel using a sterile catheter. Ensure the catheter is patent by flushing with a small volume of sterile saline.
-
-
Administration:
-
Test Dose (Optional but Recommended): Administer a small test dose (e.g., 1-2 mg/kg) via slow IV push over 1-2 minutes to assess for any immediate hypersensitivity reactions.[4]
-
Main Infusion: If no adverse reaction occurs after a 30-60 minute observation period, proceed with the main dose.
-
Infuse the calculated dose of this compound solution (e.g., 10 mg/kg or 20 mg/kg) slowly over a period of 30-60 minutes using a calibrated syringe pump to ensure a consistent infusion rate.
-
-
Post-Infusion Monitoring:
-
After the infusion is complete, flush the catheter with sterile saline and carefully withdraw it.
-
Monitor the animal for recovery from anesthesia and for any adverse events, paying close attention to signs of distress or rash.
-
Return the animal to its home cage and monitor closely for the next 24 hours. Long-term monitoring for signs of peripheral neuropathy (e.g., changes in gait, grip strength) is critical for chronic studies.[1]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Diagram illustrating this compound's inability to cross the blood-brain barrier.
Caption: A typical workflow for in vivo experiments involving IV this compound.
Caption: A decision tree for troubleshooting experiments with poor outcomes.
References
- 1. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution of this compound, an Antitrypanosomal Drug, across the Blood-Brain and Blood-Cerebrospinal Fluid Interfaces in Wild-Type and P-Glycoprotein Transporter-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 4. 100 Years of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution of this compound, an antitrypanosomal drug, across the blood-brain and blood-cerebrospinal fluid interfaces in wild-type and P-glycoprotein transporter-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized clinical trial of low dose this compound intravenous infusions for treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low‐dose this compound in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
- 10. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 11. nofone.org [nofone.org]
- 12. Megazol combined with this compound: a chemotherapy regimen which reversed the CNS pathology in a model of human African trypanosomiasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Randomized clinical trial of low dose this compound intravenous infusions for treatment of autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound for Autism · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. This compound – Naviaux Lab [naviauxlab.ucsd.edu]
Refinement of Suramin dosage to reduce adverse events
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining suramin dosage to minimize adverse events during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events associated with this compound administration?
This compound can cause a wide range of adverse events. The most frequently reported are nausea, vomiting, diarrhea, and abdominal pain.[1][2] Other common side effects include various skin sensations (tingling, numbness), tenderness of the palms and soles, skin rashes, and a general feeling of discomfort.[1][3]
Q2: What are the severe, dose-limiting toxicities of this compound?
Severe adverse effects can include kidney problems (nephrotoxicity), peripheral neuropathy, low blood pressure, decreased consciousness, and low blood cell counts.[1][4] Liver dysfunction and hypersensitivity reactions have also been reported, though they are less common.[2][5] The incidence and severity of these toxicities are often related to the cumulative dose and plasma concentration of the drug.[6]
Q3: Is there a defined therapeutic window for this compound to minimize toxicity?
Yes, particularly in the context of cancer clinical trials, maintaining plasma this compound concentrations between 100 and 300 µg/mL has been shown to significantly reduce toxicities without compromising anti-neoplastic activity.[7] Plasma levels exceeding 350 µg/mL are associated with an increased risk of neurotoxicity and coagulopathy.[7][8]
Q4: How does this compound's long half-life impact dosing schedules?
This compound has an extremely long terminal half-life, often exceeding 50 days, which leads to drug accumulation with repeated dosing.[7][9] This necessitates carefully planned intermittent dosing schedules to prevent the drug from reaching toxic concentrations in the plasma.[7] Standard regimens for conditions like African sleeping sickness involve weekly injections for a defined period.[10]
Q5: Are there strategies to mitigate specific this compound-induced toxicities?
Several strategies are being explored. For neurotoxicity, preclinical models suggest that the influx of calcium into dorsal root ganglia neurons is a contributing factor; co-incubation with the L-type voltage-gated calcium channel inhibitor nimodipine has shown partial protective effects.[6][11][12] For infusion-related reactions, slow infusion rates and the administration of antihistamines or corticosteroids can be effective.[7]
Troubleshooting Guides
Issue 1: Signs of Nephrotoxicity (e.g., Proteinuria, Elevated Serum Creatinine)
-
Question: My animal model is showing cloudy urine and elevated creatinine after this compound administration. What steps should I take?
-
Answer:
-
Confirm the Finding: Repeat urinalysis and serum creatinine measurements to confirm nephrotoxicity. Cloudy urine is a known, sometimes non-harmful, side effect, but it can also indicate kidney disease exacerbation.[1][2]
-
Assess Dosage and Plasma Levels: Review your current dosing regimen. If possible, measure plasma this compound concentrations. Levels are likely approaching or exceeding the toxic threshold.
-
Reduce or Withhold Dose: Immediately consider reducing the subsequent dose or temporarily discontinuing treatment to allow for drug clearance. Due to the long half-life, it will take time for the plasma concentration to decrease.
-
Hydration: Ensure subjects are adequately hydrated to support renal function.
-
Future Prevention: Adjust the dosing schedule to be less frequent or use a lower dose to maintain plasma concentrations within the therapeutic window (100-300 µg/mL).[7]
-
Issue 2: Onset of Neurological Symptoms (e.g., Ataxia, Sensory Deficits)
-
Question: My in vivo experiment is showing locomotor and sensory deficits, suggesting peripheral neuropathy. How can I manage this?
-
Answer:
-
Symptom Evaluation: Quantify the neurological deficits using appropriate behavioral tests (e.g., mechanical withdrawal threshold, motor function tests).[12]
-
Check Plasma Concentration: High plasma levels (>350 µg/mL) are strongly correlated with neurotoxicity.[7]
-
Dose Interruption: Discontinue this compound administration immediately. Unlike some other side effects, neuropathy can be severe and may not be fully reversible.
-
Investigate Neuroprotective Agents (Experimental): In a preclinical setting, you could explore co-administration with neuroprotective agents. For example, the calcium channel inhibitor nimodipine has been shown to partially improve neuron viability in vitro.[6]
-
Protocol Revision: For future experiments, design a regimen that strictly maintains lower plasma concentrations. Consider initiating a test dose (e.g., 100-200 mg in humans) to check for hypersensitivity before proceeding with the full therapeutic dose.[4][13]
-
Data Presentation
Table 1: Summary of this compound-Associated Adverse Events and Frequencies
| Adverse Event Category | Specific Event | Reported Frequency | Citation(s) |
| Constitutional | Fever | 78% | [5] |
| Malaise/Fatigue | 43% | [5] | |
| Gastrointestinal | Nausea | 34% | [5] |
| Vomiting | 20% | [5] | |
| Diarrhea | Common | [1][2] | |
| Dermatological | Skin Rash | 48% | [5] |
| Skin Tingling/Numbness | Common | [1][3] | |
| Renal | Nephrotoxicity (Elevated Creatinine) | ~12% | [5] |
| Proteinuria / Cloudy Urine | Common | [1][2] | |
| Hepatic | Hepatic Dysfunction (Elevated Transaminases) | 14% | [5] |
| Neurological | Peripheral Polyneuropathy | 33% (any neurologic symptom) | [5] |
Table 2: Pharmacokinetic Parameters and Therapeutic Concentrations
| Parameter | Value | Notes | Citation(s) |
| Terminal Half-Life (t½) | 14.7 - 50+ days | Results in significant drug accumulation. | [7][9] |
| Protein Binding | ~99.7% | High degree of binding to plasma proteins. | [13][14] |
| Therapeutic Window (Cancer) | 100 - 300 µg/mL | Reduces toxicity while maintaining activity. | [7] |
| Neurotoxicity Threshold | > 300 - 350 µg/mL | Increased incidence of neurotoxicity and coagulopathy. | [7][8] |
| IC50 (in vitro Neurotoxicity) | 283 µM | In cultured dorsal root ganglia neurons. | [6][11] |
Experimental Protocols
Protocol 1: In Vitro this compound Neurotoxicity Assay Using Dorsal Root Ganglia Neurons (DRGNs)
-
Objective: To determine the concentration-dependent neurotoxicity of this compound and to test potential neuroprotective agents.
-
Methodology:
-
Cell Culture: Culture primary DRGNs harvested from mice or rats as per standard laboratory protocols.
-
This compound Treatment: Prepare a stock solution of this compound. Treat DRGN cultures with increasing concentrations of this compound (e.g., 100 µM to 500 µM) for 24 hours. A vehicle-only group serves as the control.
-
Neuroprotective Agent Co-incubation (Optional): To test a potential neuroprotective agent like nimodipine, co-incubate DRGNs with a fixed concentration of this compound (e.g., 400 µM) and varying concentrations of the agent (e.g., 50 µM, 100 µM, 150 µM nimodipine) for 24 hours.[6]
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as an MTT assay or by quantifying live/dead cells with fluorescent microscopy (e.g., Calcein-AM/Ethidium Homodimer-1 staining).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by performing a non-linear regression analysis of the dose-response curve.[6] Compare the viability of cells co-incubated with the neuroprotective agent to those treated with this compound alone using an appropriate statistical test (e.g., ANOVA).[6]
-
Protocol 2: Therapeutic Drug Monitoring (TDM) for In Vivo Studies
-
Objective: To maintain this compound plasma concentrations within a target therapeutic range (e.g., 100-300 µg/mL) to minimize toxicity.
-
Methodology:
-
Initial Dosing: Administer the initial loading dose(s) of this compound based on established regimens or pharmacokinetic modeling. For example, a study in prostate cancer used a 200 mg test dose followed by a 1,000 mg/m² loading dose on day 1, with tapering doses on subsequent days.[15]
-
Blood Sampling: Collect plasma samples at predetermined intervals. Key time points include immediately before the next scheduled dose (trough concentration) and at the expected peak concentration (e.g., 1 hour post-infusion).[9][15]
-
This compound Quantification: Measure this compound concentrations in plasma using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[9]
-
Dose Adjustment: Use pharmacokinetic modeling or established algorithms to adjust the next dose. If the trough concentration is above the desired range, delay or reduce the next dose. If the peak concentration exceeds the toxicity threshold (>350 µg/mL), significantly reduce subsequent doses.[8]
-
Iterative Monitoring: Continue this cycle of dosing, monitoring, and adjustment throughout the experiment to ensure plasma levels remain within the target window.
-
Visualizations
Caption: Proposed mechanism of this compound-induced neurotoxicity.
Caption: Experimental workflow for dose refinement using TDM.
Caption: Logical flow for troubleshooting adverse events.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Side effects of Suramin_Chemicalbook [chemicalbook.com]
- 3. This compound (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. droracle.ai [droracle.ai]
- 6. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Low‐dose this compound in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 100 Years of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reference.medscape.com [reference.medscape.com]
- 14. youtube.com [youtube.com]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
Strategies to enhance the specificity of Suramin's action
Technical Support Center: Enhancing Suramin Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the specificity of this compound's action.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the clinical use of this compound?
A1: The primary challenges with this compound include its narrow therapeutic window, significant off-target effects, and associated toxicities.[1][2] this compound is a highly polysulfonated naphthylurea, which contributes to its promiscuous binding to various proteins, particularly those with positively charged binding sites.[3] This lack of specificity can lead to side effects such as kidney and liver toxicity, neurotoxicity, and coagulopathy, which have limited its clinical application despite its potential in treating parasitic diseases and cancer.[4][5]
Q2: What are the main strategies currently being explored to enhance this compound's specificity?
A2: The main strategies to improve this compound's specificity fall into three primary categories:
-
Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes to control its release and target it to specific tissues or cells.[1][2][6][7]
-
Development of Analogs: Synthesizing derivatives of this compound with modified structures to improve affinity and selectivity for specific molecular targets.[8][9][10][11]
-
Combination Therapies: Using this compound in conjunction with other therapeutic agents to achieve synergistic effects at lower, less toxic concentrations.[1][12]
Q3: How do nanoparticle-based delivery systems improve this compound's specificity?
A3: Nanoparticle-based systems, such as those using glycol chitosan or liposomes, can enhance this compound's specificity through several mechanisms. They can protect the drug from degradation, control its release profile, and be engineered to target specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2][13] For example, glycol chitosan-suramin nanoparticles have been shown to effectively inhibit cancer cell migration and invasion.[1][2] Liposomal formulations can also improve cellular uptake, which is a challenge for the highly negatively charged this compound molecule.[7]
Q4: What is the rationale behind synthesizing this compound analogs?
A4: The rationale for synthesizing this compound analogs is to create new molecules with improved therapeutic indices. By modifying the core structure of this compound, researchers aim to enhance its binding affinity and specificity for a particular target while reducing its off-target interactions that cause toxicity.[3][8] For instance, studies have focused on creating analogs that are more selective for specific growth factor receptors or viral proteins.[9][10] Computational docking studies are often used to guide the design of these analogs for better target engagement.[8] Some synthesized derivatives have demonstrated anti-proliferative activity with lower cytotoxicity than the parent this compound compound.[9][11]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Liposomes
| Symptom | Possible Cause | Suggested Solution |
| Low percentage of this compound entrapped in liposomal formulations. | Phospholipid Composition: The type of phospholipid and the presence of cholesterol can significantly impact encapsulation. Cholesterol, in particular, can decrease the entrapment of this compound.[6][14] | Experiment with different phospholipid chain lengths. Shorter acyl chains (like in DLPC and DMPC) have shown higher entrapment percentages for this compound and structurally similar compounds compared to longer chains (DPPC, DSPC).[14] Consider reducing or omitting cholesterol from the formulation if permissible for your application. |
| Charge Interactions: The highly negative charge of this compound can lead to repulsion from negatively charged liposomes. | Incorporate positively charged lipids, such as stearylamine, into the liposome bilayer to increase the entrapment of the negatively charged this compound through favorable electrostatic interactions.[6] | |
| This compound Concentration: Higher initial concentrations of this compound can lead to a lower percentage of entrapment.[6] | Optimize the this compound-to-lipid ratio. Test a range of this compound concentrations to find the optimal loading capacity for your specific liposomal formulation. |
Issue 2: Off-Target Cytotoxicity in Cell-Based Assays
| Symptom | Possible Cause | Suggested Solution |
| High levels of cell death in control cell lines or at concentrations where the target is not expressed. | Non-specific Binding: this compound is known to interact with a wide range of extracellular and intracellular proteins, including growth factors, receptors, and enzymes, leading to broad-spectrum effects.[10][11][15] | Use a Targeted Delivery System: Encapsulate this compound in nanoparticles or liposomes to limit its interaction with non-target cells. Synthesize and Test Analogs: If resources permit, utilize this compound analogs that have been designed for higher target specificity.[8][9] Lower the Concentration: this compound can have biphasic effects.[1] Determine the lowest effective concentration in your target cells to minimize off-target effects. |
| Inhibition of Essential Cellular Processes: this compound can inhibit key enzymes involved in energy metabolism, which can be toxic to all cell types.[15] | Control Exposure Time: Limit the duration of this compound exposure to the minimum time required to observe the desired effect on the target pathway. Combination Therapy: Consider combining a lower, non-toxic dose of this compound with another therapeutic agent to achieve the desired outcome with reduced overall toxicity.[1][2] |
Quantitative Data Summary
Table 1: this compound Nanoparticle Formulation and Efficacy
| Parameter | Value | Context | Reference |
| GCS-SM/DOX NP Size | ~186 nm | Size of doxorubicin-loaded glycol chitosan-suramin nanoparticles. | [1][2] |
| This compound IC50 (Murine Norovirus Polymerase) | Low micromolar range | In vitro inhibition of viral RNA-dependent RNA polymerase. | [7] |
| This compound IC50 (Human Norovirus Polymerase) | Low micromolar range | In vitro inhibition of viral RNA-dependent RNA polymerase. | [7] |
| This compound IC50 (HIV-1 SF162) | 3.17 µM | Direct inhibition of HIV-1 infection. | [16] |
| This compound IC50 (HIV NL4-3) | 0.21 µM | Direct inhibition of HIV-1 infection. | [16] |
Table 2: Liposomal Entrapment Efficiency of this compound
| Liposome Composition | Entrapment Percentage (%) | Conditions | Reference |
| DPPC (C16) | 25 - 65% | 0.07 mM this compound, 3-25 mM phospholipid | [6] |
| DPPC/CHL (50 mol%) | Reduced entrapment | Addition of cholesterol decreases entrapment. | [6][14] |
| DPPC/CHL/Stearylamine (5 mol%) | 30.3% | Addition of a positive charge increases entrapment. | [6] |
| DLPC (C12) | 95.1% | Higher entrapment with shorter acyl chains. | [14] |
| DMPC (C14) | 74.2% | Higher entrapment with shorter acyl chains. | [14] |
| DSPC (C18) | 29% | Lower entrapment with longer acyl chains. | [14] |
Experimental Protocols
Protocol 1: Preparation of Glycol Chitosan-Suramin/Doxorubicin Nanoparticles (GCS-SM/DOX NPs)
This protocol is a generalized representation based on the description in the cited literature.[1][2]
-
Preparation of GCS Solution: Dissolve glycol chitosan (GCS) in deionized water to a concentration of 1 mg/mL.
-
Formation of GCS-SM Nanogels: Add this compound (SM) solution to the GCS solution dropwise while stirring. The electrostatic interaction between the positively charged GCS and the negatively charged this compound will lead to the formation of nanogels.
-
Loading of Doxorubicin (DOX): Add DOX solution to the GCS-SM nanogel suspension. The incorporation of DOX occurs through hydrophilic/hydrophobic interactions and ionic interactions with the GCS and this compound.
-
Purification: Dialyze the resulting GCS-SM/DOX NP suspension against deionized water for 24-48 hours to remove unloaded drug and other small molecules.
-
Characterization:
-
Size and Morphology: Determine the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Drug Loading Content: Quantify the amount of encapsulated this compound and Doxorubicin using a suitable method such as UV-Vis spectrophotometry or HPLC after lysing the nanoparticles.
-
Protocol 2: In Vitro Cell Migration (Wound Healing) Assay
-
Cell Seeding: Seed target cancer cells in a 6-well plate and grow them to confluency.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch (a "wound") in the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add cell culture medium containing the test compounds (e.g., free this compound, GCS-SM NPs, GCS-SM/DOX NPs) at desired concentrations. Use a medium without a test compound as a negative control.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the wound at different time points for each treatment condition. The rate of wound closure is indicative of cell migration. A delay in wound closure compared to the control indicates inhibition of cell migration.
Visualizations
Caption: Logical relationship between this compound's non-specific action and strategies to improve its specificity.
Caption: Experimental workflow for developing and testing this compound-loaded nanoparticles.
Caption: Inhibition of the FGF1-FGFRD2 signaling pathway by this compound and its analogs.
References
- 1. Repurposing this compound for the treatment of breast cancer lung metastasis with glycol chitosan-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing this compound for the treatment of breast cancer lung metastasis with glycol chitosan-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Redesign of this compound Analogs for Novel Antimicrobial Lead Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. This compound and hydrocortisone: determining drug efficacy in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomal entrapment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delivery of this compound as an antiviral agent through liposomal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 12. Phase I study of this compound combined with doxorubicin in the treatment of androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Technology - Fabrication of this compound-loaded Nanoparticle and its Application [techfinder.sc.edu]
- 14. Liposomal entrapment of this compound(II): interaction of this compound with phospholipids of various chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. The anti-parasitic drug this compound potently inhibits formation of seminal amyloid fibrils and their interaction with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Suramin and Its Analogs: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
Suramin, a polysulfonated naphthylurea developed in the early 20th century, has a long history as a treatment for African sleeping sickness.[1][2][3][4] Beyond its antiparasitic properties, this compound has garnered significant interest for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects.[5][6][7] However, its clinical application has been hampered by toxicity.[6] This has spurred the development of numerous this compound analogs with the aim of improving efficacy and reducing adverse effects. This guide provides a comparative analysis of the efficacy of this compound and its analogs, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound and its analogs in different experimental models.
Table 1: Antiproliferative Activity of this compound and Analogs in Human Cancer Cell Lines
| Compound | HT29 (Colon Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | T47D (Breast Cancer) IC50 (µM) | SW13 (Adrenocortical Carcinoma) IC50 (µM) |
| This compound | 109 ± 10[1] | - | - | - | - |
| NF031 | 43[6] | - | - | - | - |
| NF037 | > NF031, < this compound[6] | - | - | - | - |
| NF326 | > NF031, < this compound[6] | - | - | - | - |
| NF157 | 38[1] | - | - | - | - |
| NF546 | > 100[1] | - | - | - | - |
| PPADS | 310 ± 20[1] | - | - | - | - |
| iso-PPADS | 370 ± 30[1] | - | - | - | - |
Data from multiple sources indicates that several symmetric analogs of this compound, such as NF031, NF037, and NF326, exhibit greater antiproliferative activity than the parent compound in various cancer cell lines.[6] Specifically, in HT29 colon cancer cells, NF031 showed a significantly lower IC50 value than this compound.[6]
Table 2: Inhibition of Mcm10 by this compound and Analogs
| Compound | Mcm10 Binding Affinity (FP Ki, nM) | Mcm10 Binding Affinity (SPR KD, nM) | HCT116 (Colon Cancer) Cytotoxicity IC50 (µM) | hTERT RPE-1 (Non-transformed) Cytotoxicity IC50 (µM) | Selectivity (hTERT RPE-1 IC50 / HCT116 IC50) |
| This compound | - | - | 109 ± 10 | 400 ± 22 | 3.7 |
| NF157 | 170 | 460 | 38 | >100 | >2.6 |
| NF546 | >1000 | >1000 | >100 | >100 | - |
| PPADS | >1000 | >1000 | 310 ± 20 | 400 ± 14 | 1.3 |
| iso-PPADS | >1000 | >1000 | 370 ± 30 | 560 ± 55 | 1.5 |
A study identified this compound and its analogs as inhibitors of the DNA binding protein Mcm10.[1] NF157 emerged as the most potent inhibitor, displaying a higher binding affinity for Mcm10 and greater cytotoxicity in HCT116 colon cancer cells compared to this compound.[1] Notably, some analogs demonstrated preferential killing of cancer cells over non-transformed cells.[1]
Table 3: Antiangiogenic Activity of this compound and Analogs
| Compound | Concentration (µM) | Inhibition of Angiogenesis (%) |
| This compound | 56 | ~50 |
| 560 | ~100 | |
| NF 145 | 56 | >50 |
| 560 | ~100 | |
| NF 248 | 56 | >50 |
| 560 | ~100 | |
| NF 293 | 56 | >50 |
| 560 | ~100 |
In an in vitro human placental vein angiogenesis model, this compound analogs NF 145, NF 248, and NF 293 demonstrated dose-dependent inhibition of angiogenesis, with efficacy equal to or greater than that of this compound.[8]
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their effects by modulating multiple signaling pathways. Their polyanionic nature allows them to interact with a wide range of protein targets.[7][9]
One of the key mechanisms is the inhibition of purinergic signaling by acting as a non-selective antagonist of P2X and P2Y receptors.[10] This interference with ATP signaling is thought to be central to its effects in conditions like autism spectrum disorder.[11][12][13]
In the context of cancer, this compound has been shown to inhibit the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[5] It can also modulate the MAPK/ERK pathway, though the effects can be cell-type specific.[14] Furthermore, this compound and its analogs can inhibit sirtuins, a class of NAD+-dependent histone deacetylases involved in gene regulation and cellular stress responses.[7]
Another important target is the fibroblast growth factor (FGF) signaling pathway. This compound can block the interaction between FGF1 and its receptor, thereby inhibiting cell proliferation.[9]
References
- 1. The anti-parasitic agent this compound and several of its analogues are inhibitors of the DNA binding protein Mcm10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: Effectiveness of analogues reveals structural features that are important for the potent trypanocidal activity of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. This compound attenuates intervertebral disc degeneration by inhibiting NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative and angiostatic activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity studies on this compound analogues as inhibitors of NAD+-dependent histone deacetylases (sirtuins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound analogs inhibit human angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 10. Randomized clinical trial of low dose this compound intravenous infusions for treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. autismparentingmagazine.com [autismparentingmagazine.com]
- 12. nofone.org [nofone.org]
- 13. This compound for Autism Update: 2023 and Beyond [brainfoundation.org]
- 14. Stimulation of extracellular signal-regulated kinase pathway by this compound with concomitant activation of DNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Suramin vs. Placebo in Autism Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of suramin versus placebo in the treatment of Autism Spectrum Disorder (ASD), based on available clinical trial data. It is intended to inform researchers, scientists, and professionals in the field of drug development. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the proposed signaling pathway and trial workflows.
Overview of Clinical Trials
Two key clinical trials have generated significant interest in the potential of this compound as a therapeutic for ASD. The initial this compound Autism Treatment-1 (SAT-1) trial was a small-scale, single-dose study that showed promising results, leading to a larger, multi-dose Phase 2 trial conducted by PaxMedica.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the SAT-1 and the PaxMedica Phase 2 trials, comparing the effects of this compound to a placebo.
Table 1: this compound Autism Treatment-1 (SAT-1) Trial Results
| Outcome Measure | This compound Group (n=5) | Placebo Group (n=5) | p-value |
| Primary Outcomes | |||
| ADOS-2 Comparison Score Change | -1.6 ± 0.55 | No change | 0.0028 |
| EOWPVT Score Change | No change | No change | N/A |
| Secondary Outcomes | |||
| Improvements Noted | Language, Social Interaction, Decreased Restricted/Repetitive Behaviors | No improvements | N/A |
ADOS-2: Autism Diagnostic Observation Schedule, 2nd Edition; EOWPVT: Expressive One-Word Picture Vocabulary Test. Data presented as mean ± standard deviation where available.[1]
Table 2: PaxMedica Phase 2 Trial Results
| Outcome Measure | This compound 10 mg/kg Group | This compound 20 mg/kg Group | Placebo Group | p-value (10mg/kg vs Placebo) |
| Primary Endpoint | ||||
| ABC-Core Change at Week 14 | -12.5 ± 3.18 | No improvement over placebo | -8.9 ± 2.86 | Not statistically significant |
| Secondary Endpoint | ||||
| CGI-I Improvement from Baseline | 2.8 ± 0.30 | 2.0 ± 0.28 | 1.7 ± 0.27 | 0.016 |
ABC-Core: Aberrant Behavior Checklist Core Symptoms (subscales for irritability, social withdrawal, and stereotypy); CGI-I: Clinical Global Impression of Improvement. Data presented as mean ± standard error.[2]
Experimental Protocols
This compound Autism Treatment-1 (SAT-1) Trial
-
Study Design: A phase I/II, double-blind, placebo-controlled, randomized clinical trial.[1]
-
Participants: 10 male subjects with ASD, aged 5-14 years, matched by age, IQ, and autism severity into five pairs.[1]
-
Intervention: A single intravenous infusion of this compound (20 mg/kg) or a saline placebo.[1]
-
Primary Outcome Measures: Autism Diagnostic Observation Schedule, 2nd edition (ADOS-2) comparison scores and the Expressive One-Word Picture Vocabulary Test (EOWPVT).[1]
-
Secondary Outcome Measures: Aberrant Behavior Checklist (ABC), Autism Treatment Evaluation Checklist (ATEC), Repetitive Behavior Questionnaire (RBQ), and the Clinical Global Impression (CGI) questionnaire.[1][3]
PaxMedica Phase 2 Trial
-
Study Design: A 14-week, randomized, double-blind, placebo-controlled, multi-dose, proof-of-concept study.[2]
-
Participants: 52 male children with moderate to severe ASD, aged 4-15 years, in South Africa.[2][4]
-
Intervention: Three treatment arms: 10 mg/kg this compound, 20 mg/kg this compound, and placebo, administered via intravenous infusion at baseline, week 4, and week 8.[2]
-
Primary Endpoint: Aberrant Behavior Checklist of Core Symptoms (ABC-Core), focusing on subscales for irritability, social withdrawal, and stereotypy.[2]
-
Secondary Endpoint: Clinical Global Impressions—Improvement (CGI-I).[2]
Proposed Mechanism of Action: Purinergic Signaling
This compound is a non-selective inhibitor of purinergic signaling.[5] The therapeutic hypothesis in the context of autism is centered on the "Cell Danger Response" (CDR) theory. This theory posits that a persistent CDR in individuals with ASD leads to chronic activation of purinergic signaling through the release of extracellular ATP (eATP) and other nucleotides.[6][7] This sustained signaling is thought to contribute to the core symptoms of autism. This compound is believed to act by blocking the binding of eATP to its receptors, thereby interrupting this chronic "danger" signal and allowing cellular functions to normalize.[6]
Caption: Proposed mechanism of this compound in ASD via inhibition of purinergic signaling.
Experimental Workflow Diagrams
Caption: Workflow of the this compound Autism Treatment-1 (SAT-1) clinical trial.
Caption: Workflow of the PaxMedica Phase 2 clinical trial.
Safety and Tolerability
In the SAT-1 trial, a self-limited, asymptomatic rash was observed in the this compound group, but no serious adverse events were reported.[1] In the PaxMedica Phase 2 trial, this compound was generally well-tolerated, with most adverse events being mild to moderate in severity.[2] Reported adverse events included rashes, upper respiratory infections, and vomiting.[4] One serious adverse event occurred, which was resolved with treatment.[4]
Conclusion
The initial SAT-1 trial of a single dose of this compound demonstrated statistically significant improvements in the core symptoms of autism.[7] The larger PaxMedica Phase 2 trial, using multiple doses, showed a statistically significant improvement in the CGI-I score for the 10 mg/kg dose group compared to placebo, although the primary endpoint (ABC-Core) did not reach statistical significance.[2] These findings suggest that this compound may offer a novel therapeutic approach for ASD by targeting purinergic signaling. However, further research with larger and longer-term clinical trials is necessary to fully establish the efficacy and safety of this compound for the treatment of autism spectrum disorder. It is important to note that this compound is not currently approved for the treatment of autism.[6]
References
- 1. Low‐dose this compound in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Researchers Studying Century-Old Drug in Potential New Approach to Autism [today.ucsd.edu]
- 4. arrionline.org [arrionline.org]
- 5. This compound for Autism Update: 2023 and Beyond [brainfoundation.org]
- 6. autismparentingmagazine.com [autismparentingmagazine.com]
- 7. nofone.org [nofone.org]
Validating the Antipurinergic Activity of Suramin in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Suramin's performance in novel experimental models relevant to neurodevelopmental disorders, alongside alternative purinergic modulators. Supporting experimental data, detailed protocols, and visual workflows are presented to aid in the validation of antipurinergic activity.
Executive Summary
This compound, a non-selective antagonist of P2X and P2Y purinergic receptors, has demonstrated significant efficacy in correcting behavioral and cellular abnormalities in new animal models of autism spectrum disorder (ASD), such as the maternal immune activation (MIA) and Fragile X (Fmr1 knockout) mouse models.[1][2][3] In these models, this compound has been shown to reverse social behavior deficits, correct synaptic abnormalities, and normalize metabolic pathways.[1][4] While this compound's broad-spectrum activity makes it a valuable research tool, its lack of specificity and potential for off-target effects necessitate the exploration of more selective alternatives. This guide compares this compound with other purinergic antagonists, providing researchers with the necessary data and protocols to validate antipurinergic activity in their own studies.
Data Presentation: Comparative Efficacy of Purinergic Antagonists
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in modulating purinergic signaling and correcting disease-relevant phenotypes.
Table 1: In Vitro Antagonist Potency (IC50/pA2 Values)
| Compound | Receptor Target(s) | Reported Potency | Citation(s) |
| This compound | P2X (non-selective), P2Y (non-selective) | pA2 of 5.77 (P2Y), pA2 of 4.32 (P2U-like) | [5][6] |
| PPADS | P2X (non-selective), some P2Y | pA2 of 5.98 (P2Y) | [5][6] |
| Selective P2X7 Antagonists | P2X7 | Varies by compound | |
| Selective P2Y12 Antagonists | P2Y12 | Varies by compound |
Table 2: In Vivo Efficacy of this compound in the Maternal Immune Activation (MIA) Mouse Model of Autism
| Outcome Measure | Effect of this compound (20 mg/kg) | Quantitative Change | Citation(s) |
| Social Preference | Corrected deficits in social preference | 54% decrease in MIA males restored to control levels. | [2][4] |
| Sensorimotor Coordination | Corrected deficits in sensorimotor coordination | 28% decrease in MIA males restored to control levels. | [4] |
| P2Y2 Receptor Expression | Normalized downregulated expression | Over 50% decrease in MIA animals was normalized. | [2] |
| P2X7 Receptor Expression | Normalized downregulated expression | Corrected in MIA animals. | [1][2] |
Table 3: In Vivo Efficacy of this compound in the Fragile X (Fmr1 Knockout) Mouse Model of Autism
| Outcome Measure | Effect of this compound (20 mg/kg) | Quantitative Change | Citation(s) |
| Social Behavior | Restored normal social behavior | Corrected deficits observed in Fmr1 KO mice. | [1][3] |
| Synaptic Structure | Improved brain synaptosomal structure | Corrected abnormalities in synaptosomal receptor expression. | [1] |
| Metabolism | Improved metabolic profile | Corrected abnormalities in 20 biochemical pathways. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of antipurinergic activity.
Three-Chamber Social Interaction Test
This test assesses social preference and social novelty in rodent models.
Materials:
-
Three-chambered apparatus (each chamber typically 20 cm x 40.5 cm x 22 cm)
-
Small wire cages for stranger mice
-
Video tracking software (e.g., Anymaze)
Procedure:
-
Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers for a set period (e.g., 10 minutes).
-
Sociability Test: Place an unfamiliar "stranger 1" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the opposite chamber. Allow the test mouse to explore all three chambers for 10 minutes.
-
Social Novelty Test: Place a new, unfamiliar "stranger 2" mouse in the previously empty wire cage. Stranger 1 remains in its cage. Allow the test mouse to explore for another 10 minutes.
-
Data Analysis: The time spent in each chamber and the time spent sniffing each wire cage are automatically recorded and analyzed. Increased time with a stranger mouse compared to the empty cage indicates sociability. Increased time with the novel stranger 2 compared to the familiar stranger 1 indicates a preference for social novelty.[7][8][9][10]
Western Blot for P2 Receptor Expression
This technique is used to quantify the expression levels of specific purinergic receptors in tissue or cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the P2 receptor of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[11][12][13][14][15]
Calcium Imaging for P2 Receptor Activity
This assay measures changes in intracellular calcium concentration upon receptor activation, providing a functional readout of P2 receptor activity.
Materials:
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
P2 receptor agonists and antagonists
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Plate cells on glass coverslips or in a multi-well plate and allow them to adhere.
-
Dye Loading: Incubate cells with the calcium indicator dye in HBSS for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Imaging: Mount the coverslip on a fluorescence microscope or place the plate in a plate reader.
-
Baseline Measurement: Record the baseline fluorescence for a short period.
-
Stimulation: Add the P2 receptor agonist and record the change in fluorescence intensity over time. For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Analyze the peak response and the area under the curve.[16][17][18][19]
Mandatory Visualizations
Purinergic Signaling Pathway
Caption: Overview of the purinergic signaling pathway.
Experimental Workflow for Validating Antipurinergic Activity
Caption: Workflow for validating antipurinergic drug efficacy.
Logical Comparison of this compound and Alternatives
Caption: Comparison of this compound and alternative antagonists.
Conclusion
This compound serves as a foundational tool for investigating the role of purinergic signaling in novel disease models, particularly in the context of neurodevelopmental disorders. Its ability to rescue key phenotypes in the MIA and Fmr1 knockout mouse models highlights the therapeutic potential of targeting this pathway. However, the lack of selectivity and potential for off-target effects underscore the need for more refined pharmacological tools. This guide provides a framework for researchers to build upon the foundational work with this compound, offering comparative data and detailed protocols to validate the activity of more selective purinergic antagonists in these and other emerging models. The continued exploration of this signaling pathway holds significant promise for the development of novel therapeutics for a range of disorders.
References
- 1. Robert NAVIAUX, et al. : this compound vs Autism -- Articles & patents [rexresearch.com]
- 2. Antipurinergic Therapy Corrects the Autism-Like Features in the Poly(IC) Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parsbioscience.com [parsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. PPADS and this compound as antagonists at cloned P2Y- and P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPADS and this compound as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acsu.buffalo.edu [acsu.buffalo.edu]
- 9. mmpc.org [mmpc.org]
- 10. scantox.com [scantox.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Confocal calcium imaging reveals an ionotropic P2 nucleotide receptor in the paranodal membrane of rat Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 19. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Suramin and Other P2 Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Suramin and other prominent P2 receptor antagonists. This analysis is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to aid in the selection of appropriate pharmacological tools for research and development.
Extracellular nucleotides, such as ATP and ADP, play crucial roles in cell-to-cell communication by activating purinergic P2 receptors. These receptors are broadly classified into two families: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors (GPCRs). Given their widespread distribution and involvement in a myriad of physiological and pathophysiological processes, including inflammation, neurotransmission, and pain, P2 receptors have emerged as significant therapeutic targets. This guide focuses on a comparative analysis of this compound, a classical, non-selective P2 receptor antagonist, with other key antagonists, providing a framework for understanding their relative potencies, selectivities, and experimental applications.
Data Presentation: Quantitative Comparison of P2 Receptor Antagonists
The following tables summarize the inhibitory potencies (IC50/Ki values) of this compound, Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), and A-317491 against various P2 receptor subtypes. This quantitative data allows for a direct comparison of their efficacy and selectivity.
Table 1: Inhibitory Potency (IC50/Ki in µM) of P2 Receptor Antagonists at P2X Receptors
| Antagonist | P2X1 | P2X2 | P2X3 | P2X2/3 | P2X4 | P2X5 | P2X7 |
| This compound | ~10.4[1] | - | ~14.9[1] | - | - | - | - |
| PPADS | 0.068[2][3] | 1 - 2.6[4][5][6] | 0.214[2][3] | - | 28[4] | 1 - 2.6[4][5][6] | 1 - 4[4] |
| A-317491 | >10 | >10 | 0.022 (h) / 0.022 (r) | 0.009 (h) / 0.092 (r) | >10 | - | >10 |
h: human, r: rat. Data presented as Ki values where specified in the source.
Table 2: Inhibitory Potency (IC50 in µM) of P2 Receptor Antagonists at P2Y Receptors
| Antagonist | P2Y1 | P2Y2 | P2Y4 | P2Y6 | P2Y11 | P2Y12 | P2Y13 |
| This compound | - | 796[7] | - | - | - | - | - |
| PPADS | ~10[2] | ~900[4][5][6][8] | ~15000[4][5][6][8] | - | - | - | ~10[2] |
| A-317491 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
Therapeutic Applications
The distinct pharmacological profiles of these antagonists have led to their investigation in various therapeutic areas:
-
This compound: Initially developed as an anti-parasitic drug, its broad-spectrum P2 receptor antagonism has led to its use in preclinical and clinical studies for conditions like autism spectrum disorder, where it is thought to restore normal mitochondrial function and reduce neuroinflammation.[9][10][11]
-
PPADS: This non-selective antagonist has been utilized in preclinical models to explore the role of P2 receptors in various pathologies. For instance, it has shown neuroprotective effects in experimental stroke models and has been used to investigate its role in pain and inflammation.[3][12]
-
A-317491: As a potent and selective antagonist of P2X3 and P2X2/3 receptors, A-317491 has been primarily investigated for its analgesic properties in chronic inflammatory and neuropathic pain models.[13] The development of selective P2X3 antagonists has progressed to clinical trials for the treatment of refractory chronic cough.[6][14]
Experimental Protocols
The determination of the inhibitory potency of these antagonists relies on a variety of in vitro assays. Below are detailed methodologies for three key experimental approaches.
Intracellular Calcium Mobilization Assay
This assay is commonly used to assess the function of Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) and P2X receptors, which are permeable to Ca2+.
Objective: To measure the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells or other suitable cell lines are transiently or stably transfected to express the P2 receptor subtype of interest. Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to near confluence.
-
Dye Loading: The culture medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in the dark at 37°C for a specified time (typically 30-60 minutes).[15] An organic anion transporter inhibitor like probenecid may be included to prevent dye extrusion.
-
Antagonist Incubation: After dye loading, the cells are washed to remove excess dye. The antagonist of interest (e.g., this compound, PPADS) is then added at various concentrations and incubated for a predetermined period to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of a known P2 receptor agonist (e.g., ATP, ADP, UTP) at a concentration that elicits a submaximal response (e.g., EC80). The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response is measured for each well. The inhibitory effect of the antagonist is calculated as a percentage of the response in the absence of the antagonist. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for studying ion channel function and is particularly suited for characterizing antagonists of P2X receptors.
Objective: To measure the antagonist's effect on the ion current mediated by P2X receptors.
Methodology:
-
Cell Preparation: Cells expressing the P2X receptor of interest are plated on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution. The intracellular solution typically contains a high concentration of potassium gluconate or KCl to mimic the intracellular ionic environment.[16]
-
Whole-Cell Configuration: A micropipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. Gentle suction is then applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).[17][18]
-
Voltage Clamp and Recording: The cell membrane potential is clamped at a holding potential (e.g., -60 mV). A P2X receptor agonist is applied to the cell via a perfusion system, and the resulting inward current is recorded.
-
Antagonist Application: The antagonist is co-applied with the agonist or pre-applied before agonist stimulation. The reduction in the agonist-evoked current in the presence of the antagonist is measured.
-
Data Analysis: The peak current amplitude in the presence of the antagonist is compared to the control response. Concentration-inhibition curves are generated to determine the IC50 of the antagonist.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor and is used to determine the affinity (Ki) of an unlabeled competitor, such as a P2 receptor antagonist.
Objective: To determine the binding affinity of an antagonist for a specific P2 receptor subtype.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the target P2 receptor are homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in the receptor of interest. The protein concentration of the membrane preparation is determined.[19]
-
Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a specific radiolabeled P2 receptor ligand (e.g., [³H]ATP, [³⁵S]ATPγS) at a fixed concentration (typically at or below its Kd).[20]
-
Competition Binding: A range of concentrations of the unlabeled antagonist is added to the reaction wells to compete with the radioligand for binding to the receptor.
-
Incubation and Separation: The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.[19][21]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding. The IC50 value of the antagonist is determined from the competition curve, and this is converted to a Ki value using the Cheng-Prusoff equation.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways activated by P2X and P2Y receptors.
This comprehensive guide provides a detailed comparison of this compound and other key P2 receptor antagonists, offering valuable insights for researchers in the field of purinergic signaling. The provided data and protocols aim to facilitate the informed selection and application of these important pharmacological tools.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PPADS tetrasodium salt | P2X receptor Antagonist | Hello Bio [hellobio.com]
- 5. PPADS tetrasodium salt | Purinergic (P2X) Receptors | Bio-Techne [bio-techne.com]
- 6. PPADS tetrasodium salt | P2X Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jbiomeds.com [jbiomeds.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Randomized clinical trial of low dose this compound intravenous infusions for treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The P2 Receptor Antagonist PPADS Supports Recovery from Experimental Stroke In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. axolbio.com [axolbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Patch Clamp Protocol [labome.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Receptor-Ligand Binding Assays [labome.com]
- 21. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Suramin's Complex Mechanisms: A Comparative Guide to its Genetic Validation
For Researchers, Scientists, and Drug Development Professionals
Suramin, a polysulfonated naphthylurea developed over a century ago, continues to intrigue the scientific community with its remarkably broad spectrum of biological activities. Initially used for treating African sleeping sickness, its potential applications have expanded to include cancer, viral infections, and even autism spectrum disorder. This therapeutic versatility stems from its polypharmacological nature, targeting a multitude of proteins and signaling pathways. However, this lack of specificity also contributes to its significant side effects, necessitating a deeper, genetically validated understanding of its mechanisms of action to guide the development of more targeted and less toxic derivatives.
This guide provides a comparative analysis of this compound's performance against its proposed molecular targets, with a focus on validation through genetic approaches. By examining experimental data from studies utilizing gene knockout, knockdown, and comparisons with more specific inhibitors, we aim to offer a clearer perspective on the intricate workings of this multifaceted drug.
I. Inhibition of Purinergic Signaling: A Genetically Validated Target
One of the most well-established mechanisms of this compound is its antagonism of purinergic receptors, particularly the P2Y subfamily. Extracellular nucleotides like ATP and UTP play crucial roles in cell-to-cell communication by activating these receptors, influencing processes ranging from inflammation to cell proliferation.
Genetic Validation in an Acute Liver Injury Model
A compelling in vivo validation of this compound's action on P2Y2 receptors comes from studies on acute liver injury. In a lipopolysaccharide/D-galactosamine (LPS/D-GalN)-induced liver failure model in mice, genetic deletion of the P2Y2 receptor conferred significant protection against liver damage and mortality. This phenotype was mirrored by the therapeutic administration of this compound in wild-type mice, strongly suggesting that the P2Y2 receptor is a key target of this compound in this context.
Table 1: Comparison of this compound's Effect with P2Y2 Receptor Knockout in a Mouse Model of Acute Liver Injury
| Parameter | Wild-Type + Vehicle | Wild-Type + this compound | P2Y2 Knockout |
| Survival Rate (%) | 0 | 62[1] | 80[1] |
| Serum ALT (U/L) | Markedly Elevated | Significantly Reduced[2] | Significantly Reduced[1] |
| Hepatic TNF-α Expression | High | Attenuated[1] | Attenuated[1] |
| Hepatocyte Apoptosis | Extensive | Inhibited[1] | Attenuated[1] |
Data compiled from studies on LPS/D-GalN-induced acute liver injury in mice.
Signaling Pathway and Experimental Workflow
The protective effect of both P2Y2 receptor knockout and this compound treatment is attributed to the attenuation of the inflammatory cascade triggered by LPS.
Comparison with Specific P2Y2 Receptor Antagonists
While this compound is a broad-spectrum P2 receptor antagonist, more selective inhibitors have been developed, offering a clearer understanding of the role of specific receptor subtypes.
Table 2: Comparison of this compound with Selective P2Y2 Receptor Antagonists
| Compound | Target(s) | Potency (IC50/pA2) | Reference |
| This compound | P2Y, P2X, and others | P2Y2: pA2 ≈ 4.3[3] | [3] |
| AR-C118925 | Selective P2Y2 | pA2 = 7.4 (57 nM)[4][5] | [4][5] |
| NF272 | P2Y2, P2Y1, P2Y11, P2Y12 | P2Y2: Ki = 19 µM[4] | [4] |
II. Interference with Growth Factor Signaling
This compound's anti-cancer properties are largely attributed to its ability to interfere with the binding of various growth factors to their receptors, thereby inhibiting downstream signaling pathways that promote cell proliferation, migration, and survival.
Genetic Validation through HuR Knockdown in Oral Cancer
The RNA-binding protein HuR is known to stabilize the mRNAs of many growth factors and cyclins. A study on oral cancer cells demonstrated that this compound's anti-migratory and anti-invasive effects phenocopy the effects of HuR knockdown, suggesting that this compound's mechanism in this context involves the inhibition of HuR function.
Table 3: Comparison of this compound's Effect with HuR Knockdown on Oral Cancer Cell Migration and Invasion
| Condition | Relative Migration (%) | Relative Invasion (%) |
| Control | 100 | 100 |
| This compound (35 µM) | ~50 | Not specified |
| HuR shRNA | ~40 | ~30 |
Data estimated from published wound healing and invasion assays in HSC-3 oral cancer cells.
Inhibition of Various Growth Factor Pathways
This compound's inhibitory action extends to a wide range of growth factors, including Fibroblast Growth Factor (FGF), Platelet-Derived Growth Factor (PDGF), Transforming Growth Factor-beta (TGF-β), and Epidermal Growth Factor (EGF). While direct genetic validation studies combining receptor knockouts with this compound treatment are scarce, the phenotypic outcomes of this compound often align with those observed upon genetic silencing of these pathways.
Table 4: Inhibitory Concentrations (IC50) of this compound on Various Growth Factor Signaling Pathways
| Growth Factor Pathway | Cell Type | Assay | IC50 (µM) | Reference |
| FGF | MCF-7 (Breast Cancer) | Cell Proliferation | 154 | [6][7] |
| PDGF | Arterial Smooth Muscle Cells | Receptor Phosphorylation | ~100 | [8][9] |
| TGF-β | AKR-2B (Fibroblasts) | Receptor Binding | ~20 | [10] |
| EGF | Human Meningioma | Receptor Binding | 320 | [11] |
III. Experimental Protocols
A. LPS/D-GalN-Induced Acute Liver Injury in Mice
This in vivo model is used to study the mechanisms of acute liver failure and to evaluate the efficacy of potential therapeutic agents.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used. P2Y2 receptor knockout mice on the same genetic background are used for comparative studies.
-
Induction of Liver Injury: Mice are intraperitoneally (i.p.) injected with D-galactosamine (D-GalN; 700-800 mg/kg) followed 15-30 minutes later by an i.p. injection of lipopolysaccharide (LPS; 20-500 µg/kg).[12][13][14][15]
-
This compound Treatment: A solution of this compound (e.g., 10-20 mg/kg) or vehicle (saline) is administered i.p. at a specified time point before or after the LPS/D-GalN challenge.[16]
-
Monitoring and Sample Collection: Survival is monitored over a period of 24-72 hours. At designated time points, blood is collected for serum analysis of liver enzymes (ALT, AST). Liver tissue is harvested for histological analysis (H&E staining), and for molecular analyses such as measurement of cytokine expression (e.g., TNF-α, IL-6) by qPCR or ELISA, and assessment of apoptosis (e.g., TUNEL staining, caspase activity assays).[12][13]
B. Wound Healing (Scratch) Assay for Cell Migration
This in vitro assay is a standard method to assess collective cell migration.
Protocol:
-
Cell Seeding: Plate cells (e.g., HSC-3 oral cancer cells) in a multi-well plate and grow to a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip (e.g., p200) is used to create a linear scratch in the cell monolayer.[17][18][19][20]
-
Treatment: The medium is replaced with fresh medium containing the test compound (e.g., this compound at various concentrations) or vehicle control. For genetic comparisons, cells previously transfected with shRNA against a target gene (e.g., HuR) are used.
-
Imaging: The "wound" area is imaged at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between different treatment groups.[19]
IV. Conclusion
Genetic approaches provide powerful tools to dissect the complex pharmacology of drugs like this compound. The evidence presented here, particularly from the P2Y2 receptor knockout mouse model and HuR knockdown studies, offers strong validation for specific facets of this compound's mechanism of action. While direct genetic validation for its interference with all targeted growth factor pathways is still emerging, the phenotypic similarities between this compound treatment and genetic silencing of these pathways are compelling.
For drug development professionals, this comparative guide underscores the importance of leveraging genetic tools to identify the most critical targets of polypharmacological compounds. By understanding which pathways are most potently and effectively modulated, future research can focus on designing novel derivatives with improved specificity and reduced off-target effects, ultimately leading to safer and more effective therapies. The continued application of genetic validation techniques will be instrumental in refining our understanding of this compound and unlocking its full therapeutic potential.
References
- 1. P2Y2 purinergic receptor gene deletion protects mice from bacterial endotoxin and sepsis-associated liver injury and mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of a this compound-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 8. This compound inhibits binding and degradation of platelet-derived growth factor in arterial smooth muscle cells but does not interfere with autocrine stimulation of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits PDGF-stimulated receptor phosphorylation, proteoglycan synthesis and glycosaminoglycan hyperelongation in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Biphasic effects of this compound on125I-epidermal growth factor binding to human meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lupeol ameliorates LPS/D-GalN induced acute hepatic damage by suppressing inflammation and oxidative stress through TGFβ1-Nrf2 signal pathway | Aging [aging-us.com]
- 14. researchgate.net [researchgate.net]
- 15. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blockade of the P2Y2 Receptor Attenuates Alcoholic Liver Inflammation by Targeting the EGFR-ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. ibidi.com [ibidi.com]
- 19. Wound healing assay | Abcam [abcam.com]
- 20. Scratch Wound Healing Assay [bio-protocol.org]
A Comparative Analysis of Suramin and Other Therapeutics for African Sleeping Sickness
A definitive guide for researchers and drug development professionals on the efficacy and methodologies of treatments for Human African Trypanosomiasis (HAT).
Human African Trypanosomiasis (HAT), or African sleeping sickness, is a parasitic disease transmitted by the tsetse fly, caused by subspecies of Trypanosoma brucei. The disease progresses from a first stage (hemolymphatic) to a second stage (meningoencephalitic) where the parasites cross the blood-brain barrier. For decades, suramin has been a cornerstone in the treatment of the first stage of the acute form of the disease, caused by Trypanosoma brucei rhodesiense. This guide provides a comprehensive comparison of this compound's efficacy against other key treatments, supported by available clinical trial data, detailed experimental protocols, and visualizations of molecular pathways and trial workflows.
Comparative Efficacy of First-Stage HAT Treatments
The landscape of HAT treatment has evolved significantly, with newer, orally available drugs offering alternatives to older, parenterally administered medications. The following tables summarize the efficacy of this compound compared to other drugs used for first-stage HAT, based on available clinical data.
| Drug | Parasite Subspecies | Route of Administration | Reported Efficacy (Cure Rate) | Key Clinical Trial / Data Source |
| This compound | T. b. rhodesiense | Intravenous | Historically considered effective, though recent direct comparative data is limited. A 2018 case series reported a 95% (18/19) success rate at 30 days follow-up.[1] | Frean 2018 (case series)[1] |
| Pentamidine | T. b. gambiense | Intramuscular | Historical non-response rate of 4.6–9.2%.[2] | Historical data[2] |
| Fexinidazole | T. b. rhodesiense | Oral | No failures reported in 10 participants with stage 1 disease in a recent trial.[3] | NCT03974178[3][4][5] |
| Fexinidazole | T. b. gambiense | Oral | 98% (186/189) success rate at 12 months in a prospective multicenter study.[2] | NCT02169557[6] |
Table 1: Efficacy of First-Stage HAT Treatments. This table provides a comparative overview of the effectiveness of key drugs used in the initial phase of African sleeping sickness.
Comparative Adverse Effect Profiles
The safety profile of a drug is as critical as its efficacy, particularly in resource-limited settings where HAT is endemic. This compound, while effective, is associated with a range of adverse effects.
| Drug | Common Adverse Effects | Severe Adverse Effects |
| This compound | Nausea, vomiting, diarrhea, headache, skin tingling, weakness, fever, rash, malaise.[4] | Hypotension, decreased level of consciousness, kidney problems, low blood cell levels, peripheral neuropathy, hypersensitivity reactions.[7] |
| Pentamidine | Hypotension, hypoglycemia, injection site pain, diarrhea, nausea, vomiting.[8] | Nephrotoxicity, diabetes mellitus.[9] |
| Fexinidazole | Headache, vomiting, nausea, insomnia.[10] Gastrointestinal adverse events are more frequent compared to pentamidine/NECT.[11] | Reversible rise in liver function markers, psychological problems (anxiety) with high doses.[12] |
Table 2: Adverse Effect Profiles of First-Stage HAT Treatments. This table outlines the common and severe side effects associated with this compound and its alternatives.
Experimental Protocols: A Closer Look at Clinical Trial Methodologies
The following sections detail the methodologies used in recent clinical trials for HAT, providing a framework for understanding the data presented.
Fexinidazole Phase II/III Trial for T. b. rhodesiense (NCT03974178)
This prospective, open-label, single-arm study was designed to assess the efficacy and safety of fexinidazole in patients with T. b. rhodesiense HAT.[4][5]
Inclusion Criteria:
-
Age ≥ 6 years and body weight ≥ 20 kg.[5]
-
Parasitologically confirmed T. b. rhodesiense infection.[5]
-
Ability to swallow tablets with a meal.[5]
-
Karnofsky score of ≥ 40.[5]
-
Written informed consent.
Exclusion Criteria:
-
Compromised general health (e.g., severe malnutrition, cardiovascular shock).[13]
-
Severe hepatic impairment.[13]
-
Known hypersensitivity to fexinidazole or other nitroimidazoles.[13]
-
Previous enrollment in the study or prior receipt of fexinidazole.[13]
Treatment Regimen:
Definition of Cure and Relapse:
-
Success (Cure): Absence of trypanosomes in any body fluid and a cerebrospinal fluid (CSF) white blood cell (WBC) count of <20 cells/μL at 12 months post-treatment.[4]
-
Failure (Relapse): Presence of trypanosomes in any body fluid, death related to HAT or fexinidazole, absence of clinical improvement leading to rescue medication, or a CSF WBC count of >20 cells/μL at 12 months.[4]
Visualizing the Mechanisms and Processes
To better understand the complex biological and logistical aspects of HAT treatment, the following diagrams have been generated using Graphviz.
Caption: Workflow of a typical Human African Trypanosomiasis clinical trial.
Caption: Postulated mechanism of action of this compound in Trypanosoma brucei.
Conclusion
This compound remains a relevant therapeutic agent for first-stage T. b. rhodesiense African sleeping sickness, particularly in certain patient populations. However, the advent of oral medications like fexinidazole represents a significant advancement in the management of HAT, offering comparable or superior efficacy with a more favorable safety profile and ease of administration. The data from recent clinical trials, such as the NCT03974178 study for fexinidazole, provide a strong basis for the updated treatment guidelines from the World Health Organization. Continued research and head-to-head comparative trials will be crucial to further refine treatment strategies and move towards the goal of eliminating HAT as a public health problem.
References
- 1. Evidence summary: systematic review of oral fexinidazole as first line treatment for rhodesiense Human African Trypanosomiasis - Guidelines for the treatment of human African trypanosomiasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oral fexinidazole for stage 1 or early stage 2 African Trypanosoma brucei gambiense trypanosomiasis: a prospective, multicentre, open-label, cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fexinidazole as a new oral treatment for human African trypanosomiasis due to Trypanosoma brucei rhodesiense: A prospective, open-label, single-arm, Phase II–III, non-randomised study | DNDi América Latina [dndial.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Fexinidazole as a new oral treatment for human African trypanosomiasis due to Trypanosoma brucei rhodesiense: a prospective, open-label, single-arm, phase 2-3, non-randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Fexinidazole in Patients With Stage 1 or Early Stage 2 Human African Trypanosomiasis (HAT) Due to T.b. Gambiense: a Prospective, Multicentre, Open-label Cohort Study, plug-in to the Pivotal Study | MedPath [trial.medpath.com]
- 7. Fexinidazole for T.b. rhodesiense | DNDi [dndi.org]
- 8. Clinical Care of Human African Trypanosomiasis | Sleeping Sickness (African Trypanosomiasis) | CDC [cdc.gov]
- 9. A current analysis of chemotherapy strategies for the treatment of human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fexinidazole for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of fexinidazole in gambiense human African trypanosomiasis: a retrospective analysis of cases treated in Lui Hospital, South Sudan (2018–2024) | springermedizin.de [springermedizin.de]
- 12. dndi.org [dndi.org]
- 13. dndi.org [dndi.org]
A comparative study of Suramin's impact on different viral strains
A Comparative Analysis of Suramin's Antiviral Efficacy Across Various Viral Strains
This compound, a polysulfonated naphthylurea compound developed over a century ago, is an approved medication for treating African sleeping sickness and river blindness[1][2][3]. Beyond its antiparasitic applications, extensive research has demonstrated its potent, broad-spectrum antiviral activity against a diverse range of viruses[4][5][6]. This guide provides a comparative overview of this compound's impact on different viral strains, supported by quantitative data from in vitro studies. It details the common experimental protocols used for evaluation and visualizes the compound's multifaceted mechanism of action.
Data Presentation: Comparative Antiviral Activity
The antiviral efficacy of this compound varies significantly across different viral families and even between variants of the same virus. Key metrics used to quantify this activity are the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the drug concentration required to inhibit viral activity by half. The 50% cytotoxic concentration (CC₅₀) is also crucial for determining the drug's therapeutic window.
| Virus | Strain/Variant | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Viral Load Reduction | Citation(s) |
| SARS-CoV-2 | Wild-Type (WT) | Vero E6 | 20 ± 2.7 | >5000 | Up to 3-log | [4][7][8] |
| Wild-Type (WT) | Vero E6 | 134 ± 32 | >10000 | - | [1] | |
| Delta (B.1.617.2) | Vero E6 | 80 ± 19 | >10000 | - | [1] | |
| Omicron (B.1.1.529) | Vero E6 | 3.0 ± 1.5 | >10000 | - | [1] | |
| Wild-Type | Calu-3 | - | >5000 | >2-log | [4][7] | |
| Zika Virus (ZIKV) | - | Vero | ~1.93 - 3.85 | - | 3-5 log₁₀ PFU | [9] |
| - | - | ~40 | >1920 | >3-log | [10] | |
| Chikungunya Virus (CHIKV) | - | - | ~80 | >5000 | - | [11] |
| S27 & clinical isolates | - | - | - | Dose-dependent reduction | [12] | |
| Ebola Virus (EBOV) | - | Huh7 | - | - | Wild-type virus replication inhibited in vitro | [13][14] |
| Enterovirus 71 (EV71) | Fuyang573 | - | IC₉₀: 0.49 | >1000 | - | [15] |
| SH12-036 | - | IC₉₀: 6.08 | >1000 | - | [15] | |
| SH12-276 | - | IC₉₀: 7.80 | >1000 | - | [15] | |
| HIV / HTLV-III | - | - | - | - | Suppressed replication and cytopathic effect | [16][17] |
Experimental Protocols
The following methodologies are central to assessing the in vitro antiviral activity of this compound.
Cell Viability and Cytotoxicity Assays
To determine the concentration at which this compound becomes toxic to host cells (CC₅₀), standard cytotoxicity assays are performed.
-
Methodology : Uninfected cells (e.g., Vero E6, Calu-3) are incubated with serial dilutions of this compound for a period that mirrors the antiviral experiments (e.g., 48-72 hours). Cell viability is then measured using colorimetric assays such as MTS or WST-1[1][7][8]. These assays rely on the conversion of a tetrazolium salt into a colored formazan product by metabolically active cells. The absorbance is measured, and the CC₅₀ value is calculated using non-linear regression analysis[1].
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced damage and death (cytopathic effect).
-
Methodology : Host cells are seeded in microtiter plates and pre-treated with various concentrations of this compound. They are then infected with a specific multiplicity of infection (MOI) of the virus[7][8]. After incubation (typically 3 days), cell viability is assessed. The concentration of this compound that protects 50% of the cells from virus-induced death is determined as the EC₅₀[4][7].
Plaque Reduction Assay
This is a classic virological technique to quantify the reduction in infectious virus particles.
-
Methodology : A confluent monolayer of susceptible cells is infected with serial dilutions of a virus in the presence of varying concentrations of this compound[8]. The drug is typically present only during the initial 1-hour infection period to assess its effect on viral entry[4]. After infection, the inoculum is removed, and the cells are covered with a semi-solid overlay medium (like methylcellulose) to prevent the spread of progeny virus through the medium, leading to localized infections (plaques)[1][8]. After incubation, cells are fixed and stained to visualize and count the plaques. A dose-dependent reduction in the number of plaques indicates antiviral activity[8].
Viral Load Quantification (RT-qPCR)
This method quantifies the amount of viral RNA to measure the effect of the drug on viral replication and release.
-
Methodology : Cells are infected in the presence of different this compound concentrations. After a set incubation period (e.g., 16-24 hours), RNA is extracted from both the cells (intracellular) and the culture supernatant (extracellular)[4][7]. Quantitative reverse transcription PCR (RT-qPCR) is then used to measure the number of viral RNA copies, often targeting a conserved region of the viral genome like the RNA-dependent RNA polymerase (RdRp) gene[7][8]. A reduction in viral RNA levels compared to untreated controls indicates inhibition[7].
Time-of-Addition Assay
This experiment helps to pinpoint the stage of the viral replication cycle that is inhibited by the drug.
-
Methodology : this compound is added to the cell cultures at different time points relative to viral infection: before infection (-1h), during infection (0h), or at various hours post-infection (hpi)[4][8]. The resulting viral yield or RNA levels are then quantified. A significant reduction in viral replication only when the drug is present during the early stages suggests it interferes with attachment or entry[4][10]. Conversely, if inhibition occurs when added post-entry, the drug likely targets a later stage like replication or egress[11].
Visualizations: Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate this compound's mechanisms of action and a typical experimental workflow.
Summary of Antiviral Mechanisms
This compound's broad-spectrum activity stems from its ability to interfere with multiple, often unrelated, stages of the viral life cycle. Its highly negative charge allows it to bind to positively charged regions on viral proteins[7].
-
Inhibition of Viral Entry : A primary mechanism for many viruses is the inhibition of the initial steps of infection. This compound has been shown to block the attachment of virions to host cell receptors, as seen with SARS-CoV-2, Zika virus, and Chikungunya virus[4][7][10][18]. It can interfere with the function of viral glycoproteins, such as the E1/E2 heterodimer in CHIKV, thereby preventing not only binding but also subsequent membrane fusion[12][19][20]. For SARS-CoV-2, it blocks interactions with both the ACE2 receptor and heparan sulfate binding sites on the spike protein[1][2].
-
Inhibition of Viral Enzymes : this compound is a potent inhibitor of viral polymerases. It competitively inhibits the reverse transcriptase of retroviruses like HIV[16][21]. For SARS-CoV-2, it directly inhibits the RNA-dependent RNA polymerase (RdRp) by blocking the RNA binding site, a mechanism distinct from nucleoside analogs like remdesivir[6][22][23]. It also shows inhibitory activity against the NS3 helicase and NS2B/NS3 proteinase of the Zika virus[9][24].
-
Post-Entry Inhibition : Beyond entry and replication, this compound can affect later stages of the viral cycle. In Zika virus, it was found to reduce the release of infectious particles, suggesting interference with virion biogenesis and maturation[10]. For SARS-CoV-2, it has been shown to hamper the packaging of the viral genome by interacting with the nucleocapsid (N) phosphoprotein[25].
Conclusion
This compound demonstrates significant in vitro inhibitory effects against a wide array of pathogenic viruses, including coronaviruses, flaviviruses, alphaviruses, and retroviruses. Its efficacy is rooted in a multi-pronged mechanism that includes blocking viral entry, inhibiting essential viral enzymes, and disrupting viral maturation and release. The potency of this compound varies notably, with particularly strong activity observed against the Omicron variant of SARS-CoV-2 and certain strains of Enterovirus 71[1][15].
While these preclinical results are promising, the clinical utility of this compound as an antiviral must be considered with caution. Previous trials for HIV/AIDS were halted due to significant toxicity and a lack of clinical and immunological improvement despite reduced viral activity[7][17][26]. Therefore, while this compound serves as an important lead compound for developing new antivirals, its direct repurposing requires carefully controlled clinical trials to evaluate its safety and efficacy in the context of specific viral diseases[4][13].
References
- 1. This compound binds and inhibits infection of SARS-CoV-2 through both spike protein-heparan sulfate and ACE2 receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 100-Year-Old Treatment Inhibits COVID-19 Infection | News [news.rpi.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 100 Years of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Polysulfonate this compound inhibits Zika virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits Zika virus replication by interfering with virus attachment and release of infectious particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits chikungunya virus replication through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Chikungunya Virus Entry and Transmission [hero.epa.gov]
- 13. This compound is a potent inhibitor of Chikungunya and Ebola virus cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. This compound in the treatment of AIDS: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acpjournals.org [acpjournals.org]
- 18. This compound Inhibits Chikungunya Virus Replication by Interacting with Virions and Blocking the Early Steps of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Inhibits Chikungunya Virus Entry and Transmission | PLOS One [journals.plos.org]
- 20. This compound Inhibits Chikungunya Virus Entry and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound: a potent inhibitor of the reverse transcriptase of RNA tumor viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structural basis for inhibition of the SARS-CoV-2 RNA polymerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Zika virus NS2B/NS3 proteinase: A new target for an old drug - this compound a lead compound for NS2B/NS3 proteinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound inhibits SARS-CoV-2 nucleocapsid phosphoprotein genome packaging function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jwatch.org [jwatch.org]
Validating Early Suramin and Autism Studies: A Comparative Guide for Researchers
A deep dive into the clinical evidence surrounding suramin for Autism Spectrum Disorder (ASD), this guide offers a comprehensive comparison of the initial pilot study and its subsequent validation trial. It provides researchers, scientists, and drug development professionals with the quantitative data, experimental protocols, and an examination of the underlying proposed mechanism of action to critically evaluate the findings.
The prospect of a pharmacological treatment for the core symptoms of Autism Spectrum Disorder (ASD) has been a long-sought goal in the scientific community. Early preclinical and clinical research into the repurposed drug this compound generated significant interest by suggesting a novel therapeutic avenue. This guide provides a detailed comparison of the initial this compound Autism Treatment-1 (SAT-1) trial and the larger, subsequent Phase 2 trial conducted by PaxMedica, offering a clear-eyed view of the current state of evidence.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the two major clinical trials investigating this compound for ASD.
Table 1: this compound Autism Treatment-1 (SAT-1) Trial Results [1][2][3]
| Outcome Measure | This compound (n=5) Change from Baseline (Mean ± SD) | Placebo (n=5) Change from Baseline (Mean ± SD) | p-value |
| Primary Outcomes | |||
| ADOS-2 Comparison Score | -1.6 ± 0.55 | 0.0 ± 0.34 | 0.0028 |
| EOWPVT | No change | No change | N/A |
| Secondary Outcomes | |||
| ABC (Total Score) | -11.4 ± 8.8 | -1.8 ± 4.5 | 0.05 |
| ATEC (Total Score) | -15.8 ± 12.0 | -2.6 ± 7.3 | 0.07 |
| CGI (Overall ASD Symptoms) | -2.0 ± 1.04 | 0.0 ± 0.34 | 0.01 |
| RBQ (Total Score) | -3.2 ± 5.8 | -0.8 ± 3.3 | 0.28 |
A negative change from baseline indicates improvement in symptoms. Abbreviations: ADOS-2 (Autism Diagnostic Observation Schedule, 2nd Edition), EOWPVT (Expressive One-Word Picture Vocabulary Test), ABC (Aberrant Behavior Checklist), ATEC (Autism Treatment Evaluation Checklist), CGI (Clinical Global Impression), RBQ (Repetitive Behavior Questionnaire).
Table 2: PaxMedica Phase 2 (PAX-101) Trial Results [4][5][6]
| Outcome Measure | This compound 10 mg/kg (n≈17) Change from Baseline (Mean ± SE) | This compound 20 mg/kg (n≈17) Change from Baseline (Mean ± SE) | Placebo (n≈17) Change from Baseline (Mean ± SE) | p-value (10 mg/kg vs. Placebo) |
| Primary Endpoint | ||||
| ABC-Core Score | -12.5 ± 3.18 | No improvement over placebo | -8.9 ± 2.86 | >0.05 (Not Statistically Significant) |
| Secondary Endpoint | ||||
| CGI-I Score | 2.8 ± 0.30 | 2.0 ± 0.28 | 1.7 ± 0.27 | 0.016 |
For ABC-Core, a negative change indicates improvement. For CGI-I, a higher score indicates greater improvement. Abbreviations: ABC-Core (Aberrant Behavior Checklist Core Subscales), CGI-I (Clinical Global Impression of Improvement).
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the results of these studies.
This compound Autism Treatment-1 (SAT-1) Trial
-
Study Design: This was a Phase 1/2, double-blind, placebo-controlled, randomized clinical trial.[1][2][3]
-
Participants: The study enrolled 10 male children with a diagnosis of ASD, aged 5-14 years. Participants were matched by age, IQ, and autism severity into five pairs.[1][2][3]
-
Intervention: A single intravenous infusion of this compound (20 mg/kg) or a saline placebo was administered.[1][2][3]
-
Primary Outcome Measures: The primary endpoints were the change from baseline in the Autism Diagnostic Observation Schedule, 2nd Edition (ADOS-2) comparison score and the Expressive One-Word Picture Vocabulary Test (EOWPVT) at 6 weeks post-infusion.[1][3]
-
Secondary Outcome Measures: Secondary outcomes included the Aberrant Behavior Checklist (ABC), Autism Treatment Evaluation Checklist (ATEC), Repetitive Behavior Questionnaire (RBQ), and the Clinical Global Impression (CGI) questionnaire, assessed at 7 days and 6 weeks post-infusion.[1][3]
PaxMedica Phase 2 (PAX-101) Trial
-
Study Design: This was a dose-ranging, randomized, double-blind, placebo-controlled, multi-dose Phase 2 trial.[4]
-
Participants: The trial enrolled 52 male children with moderate to severe ASD, aged 4-15 years, across 6 sites in South Africa.[6]
-
Intervention: Participants were randomized to receive intravenous infusions of this compound at 10 mg/kg, 20 mg/kg, or a placebo. Infusions were administered at baseline, week 4, and week 8.[4][6]
-
Primary Endpoint: The primary outcome was the change from baseline in the Aberrant Behavior Checklist Core (ABC-Core) subscales (social withdrawal, stereotypic behavior, and inappropriate speech) at week 14.[6]
-
Secondary Endpoints: Secondary outcome measures included the Clinical Global Impression of Improvement (CGI-I) scale, adapted for autism, and the Autism Treatment Evaluation Checklist (ATEC).[4]
Independent Validation Efforts
To date, the PaxMedica Phase 2 trial represents the most significant attempt to validate the findings of the initial SAT-1 trial. While other research groups have expressed interest in conducting further studies, and a crossover trial (STAT-2A) has been planned, there is a lack of published, completed independent clinical trials replicating the early findings.[7] This underscores the need for broader, independent research to robustly validate the potential therapeutic effects of this compound in ASD.
Proposed Mechanism of Action: Purinergic Signaling
The therapeutic hypothesis for this compound in ASD is centered on the "Cell Danger Response" (CDR) theory. This theory posits that a persistent metabolic stress response, mediated by purinergic signaling, may contribute to the core symptoms of autism.[8][9] this compound, a non-selective antagonist of purinergic receptors, is thought to interrupt this aberrant signaling cascade.[8][9]
Extracellular ATP, released during cellular stress, activates purinergic receptors such as P2X7 and P2Y2, which are implicated in neuroinflammation and have been found to be dysregulated in some individuals with ASD.[10][11] The activation of these receptors can trigger downstream signaling pathways, including the ERK1/2 and CaMKII pathways, which are involved in synaptic plasticity and neuronal development.[12][13] By blocking these receptors, this compound is hypothesized to normalize this signaling, reduce neuroinflammation, and restore cellular homeostasis.
References
- 1. Low‐dose this compound in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose this compound in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. naviauxlab.ucsd.edu [naviauxlab.ucsd.edu]
- 4. PaxMedica Announces Positive Results from Phase 2 Trial of PAX-101 (IV this compound) in Children with Autism Spectrum Disorder (ASD) [prnewswire.com]
- 5. Positive Topline Results for Novel Autism Drug [medscape.com]
- 6. Randomized clinical trial of low dose this compound intravenous infusions for treatment of autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for the Treatment of Autism Trial: KZ101 in a Male Pediatric Population With Autism Spectrum Disorder (ASD) | Clinical Research Trial Listing [centerwatch.com]
- 8. This compound for Autism Update: 2023 and Beyond [brainfoundation.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Stimulation of extracellular signal-regulated kinase pathway by this compound with concomitant activation of DNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory profiles of Suramin, a polysulfonated naphthylurea, and its related compounds. This compound is known for its wide range of biological activities, including its use as an anti-parasitic agent and its inhibitory effects on various enzymes and receptors.[1][2] The polysulfonated nature of these compounds is critical to their inhibitory action, often targeting nucleotide-binding sites.[3] Understanding the structure-activity relationships of this compound and its analogs is crucial for the development of more potent and selective therapeutic agents.
Quantitative Inhibitory Profiles
The following table summarizes the inhibitory activities (IC50/EC50/Ki) of this compound and several of its key analogs against various molecular targets, primarily P2X purinergic receptors and G proteins. This data is compiled from multiple studies to provide a comparative overview.
| Compound | Target | Species | IC50 / EC50 / Kᵢ | Notes |
| This compound | P2X Receptors | - | Non-selective antagonist | Also inhibits some P2Y subtypes.[4] |
| P2X₂ Receptor | Rat | - | Non-competitive inhibitor.[5] | |
| Gαs | Recombinant | ~240 nM (EC50) | Selective for Gαs over Gαi/o.[6] | |
| Gαi/o | Recombinant | > Gαs | Less potent than on Gαs.[6] | |
| Zika Virus (ZIKV) | In vitro | ~1.93 - 3.85 µM (IC50) | Inhibits viral adsorption, entry, and replication.[7] | |
| Protein Tyrosine Phosphatase 1B (PTP1B) | - | Potent, reversible, competitive inhibitor | ||
| Cdc25A | - | 1.5 µM (IC50) | A potential target for cancer therapy.[8] | |
| Inducible Nitric Oxide Synthase (iNOS) | - | 2 µM (Kᵢ) | Uncompetitive inhibitor.[9] | |
| Neuronal Nitric Oxide Synthase (nNOS) | - | 75.11 µM (Kᵢ) | Non-competitive parabolic inhibitor.[9] | |
| PPADS | P2X₁, P2X₂, P2X₃, P2X₅ | Recombinant | 1 - 2.6 µM (IC50) | Non-selective P2 purinergic antagonist.[10] |
| P2X₄ | - | 28 µM (IC50) | [11] | |
| P2X₇ | - | - | Blocks P2X₇. | |
| P2Y₁-like & P2Y₁ | - | pA₂ = 6 | ||
| P2Y₂-like | Native | ~0.9 mM (IC50) | [10] | |
| P2Y₄ | Recombinant | ~15 mM (IC50) | [10] | |
| STAT4 | - | 2.2 ± 0.2 µM (IC50) | Also inhibits STAT5a and STAT5b.[12] | |
| STAT5a | - | 1.5 ± 0.2 µM (IC50) | [12] | |
| STAT5b | - | 2.0 ± 0.3 µM (IC50) | [12] | |
| NF023 | P2X₁ | Rat, Human | 0.24 µM, 0.21 µM (IC50) | Subtype-selective, competitive, and reversible antagonist.[13][14] |
| P2X₃ | Rat, Human | 8.5 µM, 28.9 µM (IC50) | [13] | |
| P2X₂ | - | > 50 µM (IC50) | [13] | |
| P2X₄ | - | > 100 µM (IC50) | [13] | |
| Gαi/o | Recombinant | ~300 nM (EC50) | Selective for Gαi/o over Gαs.[6] | |
| XIAP-BIR1 | Human | - | Binds to the XIAP-BIR1 domain, potentially modulating the NF-κB pathway.[15] | |
| NF279 | P2X₁ | Rat | 19 nM (IC50) | Potent and selective P2X₁ antagonist (with pre-incubation).[16] |
| P2X₃ | Rat | 1.62 µM (IC50) | With pre-incubation.[16] | |
| P2X₂ | Rat | 0.76 µM (IC50) | Competitive antagonist.[16] | |
| P2X₄ | Human | > 300 µM (IC50) | [16] | |
| NF449 | P2X₁ | Rat | 0.28 nM (IC50) | Highly potent and selective P2X₁ antagonist.[4][17] |
Key Signaling Pathway: P2X Receptor Antagonism
This compound and its analogs are well-characterized as antagonists of P2X receptors, which are ligand-gated ion channels activated by extracellular ATP.[4] Activation of these receptors leads to cation influx, cellular depolarization, and various downstream signaling events. The diagram below illustrates the general mechanism of P2X receptor activation and its inhibition by these polysulfonated compounds.
Figure 1: P2X receptor signaling pathway and antagonism by polysulfonated compounds.
Experimental Protocols
The inhibitory profiles of this compound and its analogs are typically determined using a combination of electrophysiological and biochemical assays. Below is a generalized protocol for assessing the inhibitory activity of these compounds on P2X receptors expressed in a heterologous system.
General Protocol for Assessing P2X Receptor Inhibition
-
Cell Culture and Receptor Expression:
-
Culture a suitable cell line, such as Human Embryonic Kidney (HEK293) cells or Xenopus laevis oocytes.
-
Transfect or inject the cells with the cDNA encoding the specific P2X receptor subtype of interest. Allow for protein expression over 24-48 hours.
-
-
Electrophysiological Recording (Two-Electrode Voltage-Clamp for Oocytes):
-
Place the oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes filled with KCl to clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply the agonist (e.g., ATP) to the perfusion solution to evoke an inward current mediated by the expressed P2X receptors.
-
To determine the inhibitory effect, pre-incubate the oocyte with the antagonist (this compound or analog) for a defined period before co-applying it with the agonist.[16]
-
Record the peak current amplitude in the presence and absence of the antagonist.
-
-
Data Analysis:
-
Construct concentration-response curves for the agonist in the presence of different concentrations of the antagonist.
-
Calculate the IC50 value for the antagonist, which is the concentration that inhibits the agonist-induced response by 50%.
-
For competitive antagonists, a Schild analysis can be performed to determine the K₋ value.[16] For non-competitive antagonists, the mechanism can be further investigated through kinetic studies.[5]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing the inhibitory activity of polysulfonated compounds.
Figure 2: General experimental workflow for inhibitor profiling.
Comparative Discussion
The data presented reveal significant differences in the inhibitory profiles of this compound and its analogs. While this compound itself is a broad-spectrum inhibitor, its derivatives often exhibit enhanced potency and selectivity for specific targets.
-
P2X Receptor Selectivity: A notable trend is the development of analogs with high selectivity for the P2X₁ receptor. For instance, NF279 and NF449 are significantly more potent P2X₁ antagonists than this compound or PPADS.[4][16][17] NF449, in particular, displays nanomolar potency for the rat P2X₁ receptor, making it a valuable pharmacological tool for studying this specific subtype.[4][17] In contrast, PPADS is a non-selective P2 antagonist, inhibiting multiple P2X and some P2Y subtypes with micromolar affinity.[10][11]
-
G Protein Inhibition: Beyond P2X receptors, these compounds also target G proteins. This compound shows a preference for inhibiting Gαs, while its analog NF023 is a selective inhibitor of Gαi/o subunits.[6] This differential selectivity allows these compounds to be used to dissect G protein-specific signaling pathways.
-
Mechanism of Action: The mechanism of inhibition can also vary. For example, this compound acts as a non-competitive inhibitor of the P2X₂ receptor, whereas NF023 and NF279 are competitive antagonists of P2X₁ and P2X₂ receptors, respectively.[5][13][16]
-
Broader Activity: The inhibitory profile of these compounds is not limited to receptors and G proteins. PPADS has been shown to inhibit STAT proteins, and NF023 interacts with the XIAP-BIR1 domain, suggesting roles in cytokine signaling and apoptosis regulation.[12][15] this compound has also been investigated for its antiviral and anticancer properties.[1][7]
References
- 1. This compound inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Inhibition mechanism of the recombinant rat P2X(2) receptor in glial cells by this compound and TNP-ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polysulfonate this compound inhibits Zika virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cache.kzoo.edu [cache.kzoo.edu]
- 10. PPADS tetrasodium salt | CAS:192575-19-2 | P2 purinergic antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. PPADS tetrasodium salt | P2X receptor Antagonist | Hello Bio [hellobio.com]
- 12. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antagonistic properties of the this compound analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 15. NF023 binding to XIAP-BIR1: searching drugs for regulation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The this compound analogue NF279 is a novel and potent antagonist selective for the P2X(1) receptor [pubmed.ncbi.nlm.nih.gov]
- 17. Ectodomain Lysines and this compound Block of P2X1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Experiments on Suramin's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key experiments investigating the neuroprotective effects of Suramin. It is designed to offer an objective overview of this compound's performance relative to other neuroprotective agents, supported by experimental data and detailed methodologies for replication.
Executive Summary
This compound, a polysulfonated naphthylurea, has demonstrated a dual role in the nervous system, exhibiting both neuroprotective and neurotoxic properties. Its neuroprotective mechanisms are multifaceted, involving the modulation of intracellular calcium levels, and interaction with key signaling pathways such as Akt/mTOR and cGAS-STING. This guide summarizes the critical experiments that define our current understanding of this compound's effects and compares its efficacy with other neuroprotective compounds like Nimodipine, Rapamycin, and Chloroquine.
Data Presentation: Comparative Efficacy of Neuroprotective Agents
The following tables summarize quantitative data from key studies, offering a side-by-side comparison of this compound and alternative neuroprotective agents.
Table 1: In Vitro Neuroprotection Against Excitotoxicity
| Compound | Model System | Neurotoxic Insult | Concentration Range Tested | Outcome Measure | Key Findings |
| This compound | Dorsal Root Ganglion Neurons (DRGNs) | This compound-induced toxicity | 10 µM - 10,000 µM | Cell Viability (MTT Assay) | IC50 of 283 µM.[1][2][3] |
| Nimodipine | DRGNs | This compound (400 µM) | 10 µM - 150 µM | Cell Viability (MTT Assay) | Dose-dependently increased cell viability, but did not fully restore it to control levels.[1] |
| Rapamycin | Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Not specified | Cell Survival | Improved cell survival following OGD.[4] |
| Chloroquine | Not specified | Not specified | Not specified | Not specified | No direct comparative data found in the context of in vitro excitotoxicity in the provided results. |
Table 2: In Vivo Neuroprotection and Cognitive Enhancement
| Compound | Animal Model | Neurotoxic Insult | Dosing Regimen | Behavioral Test | Key Findings |
| This compound | Rats | Aluminum Chloride (AlCl3) | Not specified | Radial Arm Maze, Elevated Plus Maze | Significantly improved memory retention.[5] |
| This compound | C57Bl/6 Mice | This compound injection (250 mg/kg) | Single dose | Rotarod, Von Frey Test | Induced sensory-motor polyneuropathy.[1][3] |
| Nimodipine | Rats | Global Ischemia | 0.025 µ g/100 gm/min infusion | Not specified | Increased hippocampal cell viability from 47.5% to 95.46%.[6] |
| Rapamycin | Mice | Quinolinic Acid | 0.2, 2, or 20 µM (intrastriatal) | Rotarod Test | Prevented motor impairment at the lowest dose.[7] |
| Chloroquine | Rats | Traumatic Brain Injury (TBI) | 3 and 6 mg/kg (IP) | Neurological Severity Score, Beam Walk | Significantly reduced neurological deficits.[8][9] |
| N-acetylcysteine | Rats | Aluminum Chloride (100 mg/kg) | 50 and 100 mg/kg (IP) | Morris Water Maze, Elevated Plus Maze | Significantly improved memory retention and attenuated oxidative damage.[2] |
Experimental Protocols
Detailed methodologies for replicating key experiments are provided below.
In Vitro Assays
1. Cell Viability Assessment using MTT Assay
-
Objective: To quantify the neuroprotective or neurotoxic effects of compounds on neuronal cell cultures.
-
Procedure:
-
Seed neuronal cells (e.g., DRGNs, SH-SY5Y) in 96-well plates and culture until desired confluency.
-
Expose cells to the neurotoxic agent (e.g., this compound, 6-OHDA) with or without the neuroprotective compound for a specified duration (e.g., 24 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals formed by viable cells using a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
2. Intracellular Calcium Imaging using Fura-2 AM
-
Objective: To measure changes in intracellular calcium concentration in response to stimuli.
-
Procedure:
-
Culture neurons on glass coverslips.
-
Load cells with the calcium-sensitive dye Fura-2 AM (acetoxymethyl ester) in a physiological buffer for 30-60 minutes at room temperature or 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification of the Fura-2 AM.
-
Mount the coverslip on a perfusion chamber of an inverted microscope equipped for ratiometric fluorescence imaging.
-
Alternately excite the cells at 340 nm and 380 nm and measure the emission at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
-
In Vivo Models
1. Aluminum Chloride (AlCl₃)-Induced Neurotoxicity in Rats
-
Objective: To model cognitive dysfunction and oxidative stress associated with neurodegenerative diseases.
-
Procedure:
-
Administer AlCl₃ (e.g., 100-300 mg/kg, intraperitoneally or orally) to rats daily for an extended period (e.g., 4-8 weeks).[10][11]
-
Administer the test compound (e.g., this compound, N-acetylcysteine) concurrently or as a pre-treatment.
-
Assess cognitive function using behavioral tests such as the Radial Arm Maze or Elevated Plus Maze.
-
At the end of the treatment period, sacrifice the animals and collect brain tissue for biochemical (e.g., oxidative stress markers) and histological analysis.
-
2. MPTP-Induced Neurotoxicity in Mice
-
Objective: To model Parkinson's disease by inducing selective degeneration of dopaminergic neurons.
-
Procedure:
-
Use a susceptible mouse strain, such as C57BL/6.
-
Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection. A common regimen is four injections of 15-20 mg/kg at 2-hour intervals.[12][13]
-
Administer the neuroprotective agent at a specified time relative to the MPTP injections.
-
Monitor for behavioral deficits (e.g., open field activity, rotarod performance).[14]
-
After a set period (e.g., 7-21 days), sacrifice the animals and analyze brain tissue for dopamine levels, tyrosine hydroxylase-positive neuron counts in the substantia nigra, and other relevant markers.[12][15]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's neuroprotective effects.
Experimental workflow for evaluating this compound's neuroprotective effects.
This compound's effect on calcium signaling and neurotoxicity.
References
- 1. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapamycin treatment improves neuron viability in an in vitro model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. 100 Years of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 11. Effects of baicalein with memantine on aluminium chloride-induced neurotoxicity in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. modelorg.com [modelorg.com]
- 13. researchgate.net [researchgate.net]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Suramin and Other Growth Factor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Suramin and other prominent growth factor inhibitors, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions.
Introduction to this compound and Other Growth Factor Inhibitors
This compound is a polysulfonated naphthylurea compound that has been used for decades to treat trypanosomiasis (African sleeping sickness).[1] Its anticancer properties stem from its ability to act as a broad-spectrum growth factor inhibitor. This compound's primary mechanism of action is the inhibition of the binding of various growth factors to their cell surface receptors, thereby blocking downstream signaling pathways that promote cell growth, proliferation, and angiogenesis.[2][3] It is known to interfere with the activity of platelet-derived growth factor (PDGF), vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), epidermal growth factor (EGF), and insulin-like growth factor 1 (IGF-1).[4][5]
In contrast to this compound's extracellular mechanism, a major class of modern growth factor inhibitors consists of small molecule tyrosine kinase inhibitors (TKIs). These drugs, such as Sunitinib and Sorafenib, typically enter the cell and block the enzymatic activity of the intracellular domain of receptor tyrosine kinases. This inhibition prevents the autophosphorylation and activation of the receptor, thereby halting the downstream signaling cascade. Many TKIs are multi-targeted, meaning they inhibit several different receptor tyrosine kinases involved in cancer progression.
This guide will compare this compound with a selection of these multi-targeted TKIs, focusing on their inhibitory concentrations, target specificities, and the experimental methods used to evaluate their efficacy.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other selected growth factor inhibitors against various targets. It is important to note that the experimental conditions under which these values were obtained can vary, which may affect direct comparisons.
Table 1: Inhibitory Activity of this compound
| Target/Process | Cell Line/System | IC50 | Reference(s) |
| EGF Binding | T24 Human Bladder Carcinoma Cells | ~300 µM | [4] |
| EGF Binding | HT1376 Human Bladder Carcinoma Cells | ~100 µM | [4] |
| IGF-1 Binding | T24 and HT1376 Cells | ~60 µM | [4] |
| EGF Binding | Human Meningioma Sections | 320 µM | [6] |
| Cell Proliferation | Human Prostate Epithelial Cells | 50 - 100 µM | [7] |
| Cell Proliferation | MCF-7 Breast Cancer Cells | 153.96 µM | [8] |
Table 2: Inhibitory Activity of Multi-Targeted Tyrosine Kinase Inhibitors (in cell-free assays)
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| Sunitinib | VEGFR2 (KDR) | 80 | [2][9][10] |
| PDGFRβ | 2 | [2][9][10] | |
| Sorafenib | VEGFR1 | 26 | |
| VEGFR2 | 90 | [2][11] | |
| VEGFR3 | 20 | [2][11] | |
| PDGFRβ | 57 | [2][11] | |
| Raf-1 | 6 | [2][11] | |
| B-Raf | 22 | [2][11] | |
| Regorafenib | VEGFR1 | 13 | [2][5][12][13][14] |
| VEGFR2 | 4.2 | [2][5][12][13][14] | |
| VEGFR3 | 46 | [2][5][12][13][14] | |
| PDGFRβ | 22 | [2][5][11][12][13][14] | |
| FGFR1 | 202 | [15] | |
| Axitinib | VEGFR1 | 0.1 | [2][16] |
| VEGFR2 | 0.2 | [2][16] | |
| VEGFR3 | 0.1-0.3 | [2][16] | |
| PDGFRβ | 1.6 | [2][16] | |
| Pazopanib | VEGFR1 | 10 | [7][8][17][18] |
| VEGFR2 | 30 | [7][8][17][18] | |
| VEGFR3 | 47 | [7][8][17][18] | |
| PDGFRα | 71 | [17] | |
| PDGFRβ | 84 | [7][8][17][18] | |
| FGFR1 | 140 | [7][18] | |
| Lenvatinib | VEGFR1 | 22 | [19] |
| VEGFR2 | 4 | [19] | |
| VEGFR3 | 5.2 | [19] | |
| FGFR1 | 46 | [19] | |
| PDGFRα | 51 | [19] | |
| PDGFRβ | 100 | [19] | |
| Brivanib | VEGFR2 | 25 | [2][6][20] |
| VEGFR1 | 380 | [20] | |
| FGFR1 | 148 | [20] | |
| Cediranib | VEGFR1 | <1 | [1][21] |
| VEGFR2 (KDR) | <3 | [1][21] | |
| VEGFR3 (Flt4) | 5 | [1][21] | |
| PDGFRα | 5 | [1] | |
| PDGFRβ | 36 | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by these inhibitors.
Caption: PDGF signaling pathway and the inhibitory action of this compound.
Caption: VEGFR signaling and the intracellular inhibition by TKIs.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for Growth Factor Receptors
This assay is used to determine the ability of a compound to inhibit the binding of a radiolabeled ligand (e.g., a growth factor) to its receptor.
Materials:
-
Cell membranes or intact cells expressing the target receptor.
-
Radiolabeled growth factor (e.g., ¹²⁵I-EGF, ¹²⁵I-PDGF).
-
Unlabeled ("cold") growth factor.
-
Test inhibitor (e.g., this compound).
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Filtration apparatus with glass fiber filters.
-
Gamma counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor and the unlabeled growth factor.
-
Incubation: In a microplate, combine the cell membranes/intact cells, a fixed concentration of the radiolabeled growth factor, and varying concentrations of the test inhibitor or unlabeled growth factor.
-
Total Binding: Some wells will contain only the cell preparation and the radioligand to determine total binding.
-
Non-specific Binding: Other wells will contain the cell preparation, radioligand, and a high concentration of the unlabeled growth factor to determine non-specific binding.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
This experimental workflow is used to evaluate the efficacy of a drug candidate in a living organism bearing a tumor.
Caption: A typical workflow for an in vivo tumor growth inhibition study.
Procedure:
-
Animal Model: Utilize an appropriate animal model, typically immunodeficient mice for human tumor xenografts.
-
Tumor Cell Implantation: Inject a suspension of cancer cells (e.g., a specific human cancer cell line) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (length x width²)/2.
-
Randomization: Once tumors reach the desired size, randomize the animals into different treatment groups (e.g., vehicle control, this compound group, TKI group).
-
Treatment Administration: Administer the respective treatments to the animals according to the planned dosing schedule and route of administration (e.g., intravenous for this compound, oral gavage for many TKIs).
-
Data Collection: Monitor tumor growth and the general health of the animals (including body weight) regularly throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a specific size, after a predetermined duration, or if the animals show signs of excessive toxicity.
-
Analysis: At the end of the study, euthanize the animals and excise the tumors. The tumors can be weighed and further analyzed for histological changes and biomarker expression to understand the drug's mechanism of action in vivo.
Conclusion
This compound represents a class of growth factor inhibitors with a distinct extracellular mechanism of action, broadly inhibiting the binding of multiple growth factors to their receptors. This contrasts with the intracellular, targeted enzymatic inhibition of multi-targeted tyrosine kinase inhibitors like Sunitinib and Sorafenib. While TKIs generally exhibit much higher potency (in the nanomolar range) against their specific kinase targets compared to this compound's micromolar inhibitory concentrations for ligand binding, this compound's broad-spectrum activity may offer advantages in certain contexts. The choice of inhibitor for research or therapeutic development will depend on the specific growth factor pathways driving the pathology of interest, the desired level of target specificity, and the acceptable toxicity profile. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel growth factor inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Assessing the activity of cediranib, a VEGFR-2/3 tyrosine kinase inhibitor, against VEGFR-1 and members of the structurally related PDGFR family [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. adooq.com [adooq.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 21. selleckchem.com [selleckchem.com]
Assessing the Reproducibility of Suramin's Effects on Mitochondrial Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the effects of Suramin on mitochondrial function, with a focus on the reproducibility of these findings across various studies. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document aims to be a valuable resource for researchers in the field.
Executive Summary
This compound, a polysulfonated naphthylurea, has a multifaceted and complex impact on mitochondrial function. Its effects are not entirely consistent across different experimental models, raising questions about the reproducibility of its action. This guide synthesizes data from multiple studies to provide a clearer understanding of this compound's role as a mitochondrial modulator.
The primary mechanisms of this compound's action on mitochondria include:
-
Inhibition of the ADP/ATP Carrier (AAC): this compound consistently demonstrates an inhibitory effect on the mitochondrial ADP/ATP carrier, a crucial component for cellular energy homeostasis. However, the reported inhibitory concentrations (IC50) vary between studies, suggesting that experimental conditions can influence its potency.
-
Modulation of Mitochondrial Respiration: The data on this compound's effect on mitochondrial respiration is mixed. Some studies report a dose-dependent inhibition, while others show more complex, substrate-dependent effects.
-
Impact on Mitochondrial Membrane Potential: this compound has been shown to decrease mitochondrial membrane potential in some cell types, a key indicator of mitochondrial health.
-
Interaction with Signaling Pathways: this compound's influence extends to cellular signaling cascades, notably the JNK-Mst1 pathway, where it can protect against mitochondrial-mediated apoptosis.
This guide will delve into the quantitative data supporting these findings, provide detailed experimental protocols for key assays, and compare this compound's effects with those of other well-characterized mitochondrial modulators.
Data Presentation: A Comparative Overview
To assess the reproducibility of this compound's effects, the following tables summarize quantitative data from various studies. Discrepancies in values may reflect differences in experimental systems (e.g., isolated mitochondria vs. whole cells, species differences) and methodologies.
Table 1: Inhibition of Mitochondrial ADP/ATP Carrier (AAC) by this compound and Alternatives
| Compound | Experimental System | IC50 / Inhibition | Reference |
| This compound | Reconstituted human AAC1 in proteoliposomes | ~2.4 µM | [1] |
| Isolated rat liver mitochondria (ADP uptake) | ~5 µM | [2] | |
| Submitochondrial particles (ADP uptake) | ~10 µM | [2] | |
| Reconstituted hAAC2 in proteoliposomes | ~0.8 µM | [2] | |
| Carboxyatractyloside | Isolated mitochondria | Potent inhibitor (Kd = 5-10 nM) | [3] |
| Bongkrekic Acid | Isolated mitochondria | Potent inhibitor | [4][5] |
Table 2: Effects of this compound on Mitochondrial Respiration
| Experimental System | Substrate(s) | Effect | Concentration for Half-Maximum Effect | Reference |
| Isolated rat liver mitochondria | Succinate (FADH2-linked) | Inhibition | ~140 µM | [6] |
| a-ketoglutarate, malate, isocitrate (NADH-linked) | Inhibition | ~40 µM | [6] | |
| Isolated rat liver mitochondria | Malate/glutamate (ADP-stimulated) | Inhibition | ~100 µM | [2] |
| Isolated rat liver mitochondria | Malate/glutamate (uncoupled) | Inhibition | >400 µM | [2] |
Table 3: Effects of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell/Organelle Type | Treatment Conditions | Observed Effect | Reference |
| Trypanosoma brucei | 35 nM (1x EC50) and 105 nM (3x EC50) | Time-dependent decrease | [7] |
| Leishmania donovani promastigotes | 50-200 µM | Dose-dependent decrease | [8] |
| Isolated rat liver mitochondria | Oxidation of exogenous succinate | 5.88% decrease | [9] |
| LPS-treated hepatocytes | This compound treatment | Sustained mitochondrial membrane potential | [10] |
Signaling Pathways and Experimental Workflows
This compound's effects on mitochondrial function are intertwined with complex cellular signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for interpreting the data.
JNK-Mst1 Signaling Pathway in this compound-Mediated Hepatocyte Protection
In the context of lipopolysaccharide (LPS)-induced apoptosis in hepatocytes, this compound has been shown to exert a protective effect by modulating the JNK-Mst1 signaling pathway, thereby reducing mitochondrial stress.[10][11]
This compound inhibits JNK activation, preventing mitochondrial stress and apoptosis.
Experimental Workflow for Assessing Mitochondrial Respiration
The following diagram illustrates a typical workflow for measuring the effect of a compound like this compound on mitochondrial oxygen consumption using an oxygen electrode.
Workflow for measuring mitochondrial oxygen consumption.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are protocols for key experiments cited in this guide.
Measurement of Mitochondrial ADP/ATP Carrier (AAC) Activity
Objective: To determine the inhibitory effect of this compound on the transport of ADP into mitochondria.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) using standard differential centrifugation techniques.[2]
-
Reaction Mixture: Prepare a reaction buffer containing a respiratory substrate (e.g., 10 mM succinate) and rotenone (to inhibit Complex I).[10]
-
Initiation of ADP Uptake: Add a known concentration of radiolabeled [³H]ADP to the mitochondrial suspension in the presence and absence of various concentrations of this compound.
-
Termination of Reaction: After a short incubation period, terminate the uptake by adding a potent AAC inhibitor like carboxyatractyloside.
-
Quantification: Separate the mitochondria from the reaction mixture by centrifugation and measure the amount of incorporated [³H]ADP using liquid scintillation counting.
-
Data Analysis: Calculate the rate of ADP uptake and determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To measure changes in the mitochondrial membrane potential in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture the desired cell line (e.g., hepatocytes, Leishmania promastigotes) and treat with various concentrations of this compound for a specified duration.[7][10]
-
Staining with a Fluorescent Dye: Incubate the cells with a potentiometric fluorescent dye such as JC-1 or Tetramethylrhodamine, Ethyl Ester (TMRE).
-
JC-1: In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
TMRE: This dye accumulates in active mitochondria with an intact membrane potential and fluoresces red. A decrease in fluorescence intensity indicates a loss of ΔΨm.
-
-
Analysis: Analyze the fluorescence of the stained cells using a fluorescence microscope or a flow cytometer.
-
Data Interpretation: A shift from red to green fluorescence (with JC-1) or a decrease in red fluorescence intensity (with TMRE) in this compound-treated cells compared to control cells indicates a depolarization of the mitochondrial membrane.
Comparison with Alternative Compounds
To provide a broader context for this compound's effects, it is useful to compare it with other compounds that target similar mitochondrial functions.
Inhibitors of the ADP/ATP Carrier
-
Carboxyatractyloside (CATR): A potent and highly specific non-competitive inhibitor of the AAC.[3] It binds to the carrier with very high affinity (Kd in the low nanomolar range) and is often used as a positive control in AAC inhibition studies. Unlike this compound, its effects are generally considered to be highly reproducible.
-
Bongkrekic Acid (BKA): Another potent inhibitor of the AAC.[4][5] It locks the carrier in a different conformational state than CATR. BKA is a toxin produced by bacteria and has been implicated in food poisoning. Its mechanism of action on the AAC is well-established.
P2 Receptor Antagonists
This compound is a non-selective P2 receptor antagonist. The effects of other, more specific P2 receptor antagonists on mitochondrial function are an active area of research.
-
PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid): A non-selective P2X receptor antagonist that has been shown to have neuroprotective effects in models of stroke, potentially by mitigating the downstream consequences of ATP-induced excitotoxicity which can involve mitochondrial dysfunction.[12]
-
MRS 2179: A selective antagonist of the P2Y1 receptor. Its effects are primarily studied in the context of platelet aggregation and vascular smooth muscle cell proliferation, but by modulating purinergic signaling, it could indirectly influence mitochondrial function in these cells.[13]
-
NF272: A competitive but non-selective P2Y2 receptor antagonist derived from this compound.[6] Its direct effects on mitochondrial function have not been extensively characterized.
Conclusion and Future Directions
The available evidence indicates that this compound has significant, albeit complex, effects on mitochondrial function. While its inhibitory action on the ADP/ATP carrier is a recurring finding, the reported potency varies across studies, highlighting the importance of standardized experimental conditions for ensuring reproducibility. The impact of this compound on mitochondrial respiration and membrane potential appears to be context-dependent, varying with the cell type and metabolic state.
To improve the reproducibility and our understanding of this compound's effects, future research should focus on:
-
Standardized Protocols: The adoption of standardized protocols for assessing mitochondrial function will be crucial for comparing data across different laboratories.
-
Head-to-Head Comparisons: Direct comparative studies of this compound with more specific inhibitors of the ADP/ATP carrier and P2 receptor antagonists will help to dissect its precise mechanisms of action.
-
In Vivo Studies: Further in vivo studies are needed to validate the in vitro findings and to understand the physiological relevance of this compound's effects on mitochondria in the context of its therapeutic and toxicological profiles.
By addressing these points, the scientific community can build a more robust and reproducible understanding of how this compound and similar compounds modulate mitochondrial function, ultimately aiding in the development of novel therapeutics targeting mitochondrial pathways.
References
- 1. Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Mitochondrial ADP/ATP Carrier, Not Only from the Cytosolic Side But Also from the Matrix Side, of the Mitochondrial Inner Membrane [jstage.jst.go.jp]
- 3. Carboxyatractyloside dipotassium salt (C-ATR) - Aphios [aphios.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits respiration and induces membrane permeability transition in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. The P2 Receptor Antagonist PPADS Supports Recovery from Experimental Stroke In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Response to Suramin: A Comparative Proteomic Analysis
A deep dive into the proteomic alterations induced by the polysulfonated naphthylurea drug, Suramin, reveals a complex and multifaceted cellular response. This guide provides a comparative analysis of the proteome of cells treated with this compound versus untreated controls, supported by experimental data and detailed methodologies. The findings offer valuable insights for researchers, scientists, and drug development professionals exploring the therapeutic potential and mechanism of action of this historic drug.
This compound, a drug developed over a century ago, continues to be a subject of intense research due to its broad spectrum of biological activities, including antitrypanosomal, antiviral, and potential anticancer properties.[1][2][3] At the molecular level, this compound is known to interact with a wide array of proteins, influencing numerous cellular processes.[4][5] This comparative guide focuses on the large-scale protein expression changes observed in cells upon this compound treatment, providing a quantitative and mechanistic overview of its cellular impact.
Quantitative Proteomic Changes Induced by this compound
A key study utilizing Stable-Isotope Labeling by Amino Acids in Cell Culture (SILAC) provided a quantitative comparison of the proteome of Trypanosoma brucei bloodstream forms (BSF) treated with this compound versus untreated cells.[1] The analysis identified significant alterations in the abundance of numerous proteins, highlighting a profound reprogramming of cellular metabolism.[1][2]
The tables below summarize the key up-regulated and down-regulated proteins in T. brucei BSF after 48 hours of exposure to this compound at its EC50 concentration, as reported by Zoltner et al. (2020).[1]
Table 1: Top 10 Up-regulated Proteins in T. brucei BSF Treated with this compound
| Protein ID (TriTrypDB) | Protein Name/Function | Fold Change (this compound/Control) |
| Tb927.10.14180 | Procyclin-associated gene 2 (PAG2) | 16.0 |
| Tb927.11.14280 | Hypothetical protein, conserved | 12.7 |
| Tb927.10.12400 | Pyruvate dehydrogenase E1 component, beta subunit, mitochondrial | 11.3 |
| Tb927.8.2390 | Dihydrolipoamide dehydrogenase, mitochondrial | 10.1 |
| Tb927.10.12390 | Pyruvate dehydrogenase E1 component, alpha subunit, mitochondrial | 9.5 |
| Tb927.3.1810 | Isocitrate dehydrogenase [NADP+], mitochondrial | 8.0 |
| Tb927.10.15060 | Mitochondrial carrier protein | 7.6 |
| Tb927.11.12480 | Succinate dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial | 7.1 |
| Tb927.7.5940 | Aconitate hydratase, mitochondrial | 6.8 |
| Tb927.10.7010 | Cytochrome c oxidase subunit IV | 6.3 |
Table 2: Top 10 Down-regulated Proteins in T. brucei BSF Treated with this compound
| Protein ID (TriTrypDB) | Protein Name/Function | Fold Change (this compound/Control) |
| Tb927.11.15710 | Invariant surface glycoprotein 75 (ISG75) | 0.13 |
| Tb927.6.510 | Variant surface glycoprotein (VSG) | 0.20 |
| Tb927.10.14820 | Hypothetical protein, conserved | 0.25 |
| Tb927.8.1090 | GPI-PLC | 0.31 |
| Tb927.11.10420 | Ribosomal protein S12 | 0.33 |
| Tb927.3.3100 | Hypothetical protein, conserved | 0.38 |
| Tb927.9.8230 | Elongation factor 1-alpha | 0.40 |
| Tb927.10.10850 | 60S ribosomal protein L10a | 0.41 |
| Tb927.7.300 | Hypothetical protein, conserved | 0.42 |
| Tb927.11.10990 | Histone H2B | 0.45 |
Experimental Protocols
The following section details the key experimental methodologies employed in the comparative proteomic analysis of this compound-treated cells.[1]
Cell Culture and this compound Treatment
Trypanosoma brucei bloodstream form (BSF) cells were cultured in HMI-9 medium supplemented with 10% fetal bovine serum. For the proteomics experiment, cells were grown in medium containing either normal L-arginine and L-lysine (for the control group) or stable isotope-labeled L-arginine (13C6) and L-lysine (13C6, 15N2) (for the this compound-treated group) for at least six cell divisions to ensure complete labeling. The this compound-treated group was exposed to the drug at its EC50 concentration for 48 hours.
Protein Extraction and Digestion
Cells were harvested by centrifugation, washed with phosphate-buffered saline, and lysed in a buffer containing 8 M urea. The protein concentration was determined using a Bradford assay. Equal amounts of protein from the control and this compound-treated groups were mixed. The protein mixture was reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested overnight with trypsin.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The resulting peptide mixture was desalted and fractionated by strong cation exchange chromatography. Each fraction was then analyzed by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap). The mass spectrometer was operated in a data-dependent acquisition mode, acquiring full MS scans followed by MS/MS scans of the most intense precursor ions.
Data Analysis
The raw mass spectrometry data was processed using a software suite such as MaxQuant. Peptide and protein identification was performed by searching the data against a relevant protein database (e.g., TriTrypDB). The relative quantification of proteins was determined from the intensity ratios of the heavy and light isotope-labeled peptide pairs.
Visualizing the Impact of this compound
The following diagrams illustrate the key cellular pathways affected by this compound and the experimental workflow for the comparative proteomic analysis.
Caption: Signaling pathways affected by this compound treatment.
Caption: Experimental workflow for comparative proteomics.
Discussion of Proteomic Findings
The comparative proteomic data reveals a significant metabolic shift in this compound-treated cells.[1] A prominent observation is the up-regulation of multiple components of the mitochondrial pyruvate dehydrogenase complex and enzymes of the TCA cycle.[1] This suggests an increased reliance on mitochondrial metabolism, a departure from the primary dependence on glycolysis typical of bloodstream form trypanosomes.
Conversely, the down-regulation of the major surface antigens, such as Variant Surface Glycoproteins (VSG) and the invariant surface glycoprotein ISG75, points towards a disruption of the parasite's surface coat, which is crucial for its survival in the host.[1] The decrease in ribosomal proteins may also indicate a general suppression of protein synthesis.
Beyond its effects on parasite metabolism, this compound has been shown to interact with a multitude of host cell proteins, impacting signaling pathways involved in cell growth, proliferation, and inflammation. For instance, this compound can inhibit the function of growth factors and their receptors, and interfere with G-protein coupled receptor signaling.[4][5] It has also been reported to inhibit the RNA-binding protein HuR, leading to the destabilization of mRNAs encoding for proteins involved in cell cycle and inflammation.[6][7] In the context of cartilage degradation, this compound has been shown to increase the levels of Tissue Inhibitor of Metalloproteinases 3 (TIMP3), thereby protecting the extracellular matrix.[8] More recently, this compound has been identified as an inhibitor of hepsin, a protease involved in cancer progression and thrombosis.[9][10]
Conclusion
The comparative proteomic analysis of this compound-treated cells provides a global view of the profound cellular perturbations induced by this drug. The data strongly indicates a major reprogramming of cellular energy metabolism and a disruption of key cellular structures and processes. These findings, coupled with the known diverse molecular targets of this compound, underscore its polypharmacological nature. This comprehensive understanding of this compound's impact on the cellular proteome is critical for its potential repurposing and the development of more specific derivatives for various therapeutic applications.
References
- 1. This compound exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-parasitic drug this compound potently inhibits formation of seminal amyloid fibrils and their interaction with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound disrupts receptor-G protein coupling by blocking association of G protein alpha and betagamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 6. This compound, screened from an approved drug library, inhibits HuR functions and attenuates malignant phenotype of oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, screened from an approved drug library, inhibits HuR functions and attenuates malignant phenotype of oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound increases cartilage proteoglycan accumulation in vitro and protects against joint damage triggered by papain injection in mouse knees in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a drug for the treatment of trypanosomiasis, reduces the prothrombotic and metastatic phenotypes of colorectal cancer cells by inhibiting hepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Suramin
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Suramin. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing.[1] | Protects eyes from dust particles and splashes. |
| Lab Coat/Gown | A disposable, back-closing gown made of a low-lint material. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Prevents inhalation of aerosolized particles, especially when handling the powder form. |
Operational Plan: Safe Handling and Preparation of this compound Solutions
Strict adherence to the following step-by-step protocol is necessary to minimize the risk of exposure during the preparation of this compound solutions.
Experimental Protocol: Preparation of an Aqueous this compound Solution
Objective: To safely prepare a stock solution of this compound at a desired concentration.
Materials:
-
This compound sodium salt (solid)
-
Sterile, purified water
-
Appropriate volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Weighing paper or boat
Procedure:
-
Preparation of the Workspace:
-
Ensure all work is conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Decontaminate the work surface before and after handling the compound.
-
Ensure a chemical spill kit is readily accessible.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above before handling this compound.
-
-
Weighing the this compound Powder:
-
Dissolving the this compound:
-
Transfer the weighed this compound powder to an appropriate volumetric flask.
-
Add a small amount of sterile, purified water to the flask, approximately half of the final desired volume.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Stir the solution until the this compound is completely dissolved. This compound sodium salt has a solubility of approximately 10 mg/mL in water.
-
Note: Aqueous solutions of this compound are not recommended to be stored for more than one day.[4]
-
-
Final Volume Adjustment:
-
Once the this compound is fully dissolved, carefully add sterile, purified water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogenous.
-
-
Labeling and Storage:
-
Clearly label the flask with the compound name (this compound), concentration, date of preparation, and your initials.
-
Store the solution as recommended by the manufacturer, typically at room temperature for the solid and for short periods for the aqueous solution.
-
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound. This information is critical for risk assessment and underscores the importance of the handling precautions outlined in this guide.
| Test Type | Route of Administration | Species | Dose | Reference |
| LD50 | Intraperitoneal | Mouse | 750 mg/kg | [5] |
| LD50 | Intravenous | Mouse | 620 mg/kg | [5] |
| TDLO | Intraperitoneal | Rat | 252 mg/kg/7W intermittent | [5] |
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. TDLO: Lowest Published Toxic Dose.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Operational Procedure for this compound Waste Disposal:
-
Segregation of Waste:
-
All materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and empty vials, must be considered contaminated waste.
-
Segregate this compound waste from other laboratory waste streams.
-
-
Solid Waste Disposal:
-
Collect all contaminated solid waste in a clearly labeled, leak-proof, and puncture-resistant container. The label should read "Hazardous Chemical Waste: this compound."
-
Do not dispose of solid this compound waste in regular trash.
-
-
Liquid Waste Disposal:
-
Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled waste container. The label should indicate "Hazardous Chemical Waste: this compound Solution."
-
Do not pour this compound solutions down the drain.[6]
-
-
Decontamination of Glassware:
-
All glassware used for handling this compound should be decontaminated. A common procedure is to rinse the glassware with a suitable solvent (such as ethanol) that can solubilize the compound, followed by a thorough wash with detergent and water. The initial solvent rinse should be collected as hazardous waste.
-
-
Final Disposal:
-
All collected this compound waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.[3]
-
Visualization of this compound's Mechanism of Action
This compound is known to be a potent inhibitor of various signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and survival. The following diagram illustrates a simplified representation of this compound's inhibitory action on this pathway.
Caption: this compound inhibits the MAPK/ERK pathway by targeting key kinases.
References
- 1. This compound Targets the Conserved Ligand-Binding Pocket of Human Raf1 Kinase Inhibitory Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound Sodium | C51H34N6Na6O23S6 | CID 8514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
